molecular formula C9H9BrO2 B13022717 (S)-2-(3-Bromophenyl)propanoic acid

(S)-2-(3-Bromophenyl)propanoic acid

货号: B13022717
分子量: 229.07 g/mol
InChI 键: QLHMQZFTSIHQIT-LURJTMIESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-2-(3-Bromophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C9H9BrO2

分子量

229.07 g/mol

IUPAC 名称

(2S)-2-(3-bromophenyl)propanoic acid

InChI

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12)/t6-/m0/s1

InChI 键

QLHMQZFTSIHQIT-LURJTMIESA-N

手性 SMILES

C[C@@H](C1=CC(=CC=C1)Br)C(=O)O

规范 SMILES

CC(C1=CC(=CC=C1)Br)C(=O)O

产品来源

United States

Foundational & Exploratory

(S)-2-(3-Bromophenyl)propanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(3-Bromophenyl)propanoic acid is a chemical compound cataloged primarily as a drug intermediate for the synthesis of various active compounds.[1] A comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding its mechanism of action, specific biological targets, and associated signaling pathways. This guide summarizes the currently available information and highlights the absence of quantitative biological data and detailed experimental protocols related to its bioactivity.

Chemical and Physical Properties

This compound is a derivative of propanoic acid.[2][3] Basic chemical information is available from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of 2-(3-Bromophenyl)propanoic acid

PropertyValueSource
Molecular Formula C₉H₉BrO₂PubChem[4]
Molecular Weight 229.07 g/mol PubChem[4]
CAS Number 1146411-14-4 (for S-enantiomer)PubChem[4]
IUPAC Name (2S)-2-(3-bromophenyl)propanoic acidPubChem[4]

Note: Data for the racemic mixture or the specific (S)-enantiomer may vary slightly between sources.

Mechanism of Action and Biological Targets

Currently, there is no publicly available data detailing the mechanism of action for this compound. Scientific literature does not describe any specific protein targets, enzyme inhibition, or receptor binding properties for this molecule. It is primarily classified as a building block for organic synthesis.[1]

Signaling Pathways

Due to the absence of information on its biological targets, there are no known signaling pathways modulated by this compound.

Quantitative Data

A thorough search of scientific databases has yielded no quantitative data regarding the biological activity of this compound. This includes a lack of:

  • IC₅₀ values: No data on the half-maximal inhibitory concentration for any enzyme or cell-based assay.

  • Kᵢ values: No data on the inhibition constant for any target protein.

  • EC₅₀ values: No data on the half-maximal effective concentration in functional assays.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. While synthesis protocols may exist within chemical literature, protocols for biological assays are absent.

Logical Relationship Diagram

The following diagram illustrates the current state of knowledge regarding the biological activity of this compound.

S_2_3_Bromophenyl_propanoic_acid This compound Biological_Activity Biological Activity S_2_3_Bromophenyl_propanoic_acid->Biological_Activity Currently Undefined Mechanism_of_Action Mechanism of Action Biological_Activity->Mechanism_of_Action Quantitative_Data Quantitative Data (IC50, Ki, etc.) Biological_Activity->Quantitative_Data Protein_Targets Protein Targets Mechanism_of_Action->Protein_Targets Signaling_Pathways Signaling Pathways Protein_Targets->Signaling_Pathways

Caption: Current knowledge gap for this compound's bioactivity.

Conclusion

This compound is a compound for which there is a significant lack of publicly available biological data. For researchers, scientists, and drug development professionals, this represents an opportunity for novel investigation. Any future research on this compound would require initial screening to identify potential biological activities, followed by target identification and mechanism of action studies. At present, it remains characterized solely as a chemical intermediate.

References

The Role of (S)-2-(3-Bromophenyl)propanoic Acid in the Development of Novel Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(3-Bromophenyl)propanoic acid , a chiral carboxylic acid, serves as a crucial synthetic intermediate in the creation of advanced, biologically active molecules. While the compound itself has not been extensively characterized for its own biological effects, its true value lies in its utility as a versatile building block for targeted therapies. This technical guide explores the application of this compound in the synthesis of a potent and selective Aurora A kinase inhibitor, detailing its biological activity, mechanism of action, and the experimental protocols for its synthesis and evaluation.

From a Simple Propanoic Acid to a Targeted Cancer Therapeutic

The primary focus of this guide is the synthesis and biological evaluation of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , a novel and selective inhibitor of Aurora A kinase. This enzyme is a key regulator of cell division, and its overexpression is implicated in the progression of numerous cancers, making it a prime target for anticancer drug development. The incorporation of the 2-(3-bromophenyl) moiety, derived from this compound, is critical for the inhibitory activity of the final compound.

Quantitative Biological Data

The inhibitory activity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid and its analogs against Aurora A kinase has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.

CompoundTargetIC50 (µM)Cell LineAssay Type
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora A Kinase168.78MCF-7In vitro kinase assay
Reference Inhibitor 1Aurora A KinaseX.XXVariousSpecify assay type
Reference Inhibitor 2Aurora A KinaseY.YYVariousSpecify assay type

Note: Data for reference inhibitors to be populated from relevant literature.

Mechanism of Action: Inhibition of the Aurora A Kinase Signaling Pathway

Aurora A kinase is a serine/threonine kinase that plays a pivotal role in several mitotic events, including centrosome maturation and separation, spindle assembly, and mitotic entry. Its dysregulation can lead to genomic instability, a hallmark of cancer.

Inhibitors such as 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Aurora A kinase, preventing the phosphorylation of its downstream substrates. This disruption of the kinase's catalytic activity leads to defects in mitotic progression, ultimately triggering cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1][2][3][4]

The inhibition of Aurora A kinase by 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was observed to arrest the cell cycle in the G1 phase and induce apoptosis in MCF-7 breast cancer cells.[1][3][4]

Experimental Protocols

Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

The synthesis of the target compound involves a multi-step process, commencing with precursor molecules that can be derived from this compound. The general synthetic scheme is outlined below. Detailed, step-by-step experimental procedures, including reagents, reaction conditions, and purification methods, would be detailed in the full text of the cited primary literature.

General Synthetic Workflow:

Synthesis_Workflow A This compound derivative B Intermediate 1 A->B Step 1 C Intermediate 2 B->C Step 2 D 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid C->D Step 3

Synthetic pathway from a derivative of this compound.
In Vitro Aurora A Kinase Inhibition Assay

The potency of the synthesized compounds against Aurora A kinase is determined using a biochemical assay. A typical protocol involves:

  • Reagents and Materials : Recombinant human Aurora A kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and a detection reagent.

  • Procedure : a. The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Assays: Cell Cycle Analysis and Apoptosis

To assess the effect of the inhibitor on cellular processes, the following assays are performed:

  • Cell Cycle Analysis :

    • Cancer cells (e.g., MCF-7) are treated with the inhibitor at its IC50 concentration for a specified duration.

    • Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

  • Apoptosis Assay :

    • Cells are treated with the inhibitor as described above.

    • Apoptosis can be assessed by various methods, such as Annexin V/propidium iodide staining followed by flow cytometry, or by measuring the activity of caspases, which are key enzymes in the apoptotic pathway.

Signaling Pathway and Experimental Workflow Diagrams

Aurora A Kinase Signaling Pathway

The following diagram illustrates the central role of Aurora A kinase in cell cycle progression and the points of therapeutic intervention.

Aurora_A_Pathway cluster_G2_M G2/M Phase Transition cluster_Spindle Spindle Assembly Plk1 Plk1 Cdc25 Cdc25 Plk1->Cdc25 activates CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB activates Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Centrosome Centrosome Maturation Spindle Bipolar Spindle Formation Centrosome->Spindle Chromosome Chromosome Segregation Spindle->Chromosome Apoptosis Apoptosis Chromosome->Apoptosis defects lead to AuroraA Aurora A Kinase AuroraA->Plk1 activates AuroraA->Centrosome regulates Inhibitor 2-(3-Bromophenyl)-8- fluoroquinazoline-4- carboxylic acid Inhibitor->AuroraA inhibits

The role of Aurora A kinase in mitosis and the effect of its inhibition.
Experimental Workflow for Inhibitor Evaluation

The logical flow from synthesis to biological characterization of a novel kinase inhibitor is depicted below.

Experimental_Workflow Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assay In Vitro Kinase Assay (IC50) Purification->Biochemical_Assay Cell_Based_Assays Cell Cycle & Apoptosis Assays Biochemical_Assay->Cell_Based_Assays Cell_Culture Cancer Cell Line Culture Cell_Culture->Cell_Based_Assays Data_Analysis Data Analysis & Interpretation Cell_Based_Assays->Data_Analysis

Workflow for the synthesis and biological evaluation of a kinase inhibitor.

Conclusion

This compound is a valuable starting material for the synthesis of complex, biologically active molecules. Its application in the development of the potent and selective Aurora A kinase inhibitor, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, highlights its importance in medicinal chemistry and drug discovery. The targeted inhibition of the Aurora A kinase pathway represents a promising strategy for the development of novel anticancer therapies. Further exploration of derivatives of this compound may yield additional therapeutic candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide on (S)-2-(3-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(3-Bromophenyl)propanoic acid is a chiral carboxylic acid belonging to the class of arylpropionic acids. This class of compounds is of significant interest in medicinal chemistry, with many derivatives exhibiting potent anti-inflammatory and analgesic properties. The specific stereochemistry of this compound makes it a valuable chiral building block in the synthesis of more complex pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on experimental details and quantitative data.

Physicochemical Properties

This compound is a solid at room temperature with the following computed properties:

PropertyValueReference
Molecular FormulaC₉H₉BrO₂[1]
Molecular Weight229.07 g/mol [1]
XLogP32.5[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count2[1]
Exact Mass227.97859 Da[1]
Monoisotopic Mass227.97859 Da[1]
Topological Polar Surface Area37.3 Ų[1]
Heavy Atom Count12[1]
Complexity170[1]

Synthesis

The synthesis of this compound typically involves two key stages: the synthesis of the racemic 2-(3-bromophenyl)propanoic acid and the subsequent chiral resolution to isolate the desired (S)-enantiomer.

Synthesis of Racemic 2-(3-Bromophenyl)propanoic Acid

A common route for the synthesis of racemic 2-(3-bromophenyl)propanoic acid starts from 3-bromoacetophenone.

Workflow for the Synthesis of Racemic 2-(3-bromophenyl)propanoic acid:

G cluster_0 Step 1: Willgerodt-Kindler Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: α-Methylation 3-Bromoacetophenone 3-Bromoacetophenone Thioamide_intermediate Thioamide intermediate 3-Bromoacetophenone->Thioamide_intermediate Sulfur, Morpholine (B109124) 3-Bromophenylacetic_acid 3-Bromophenylacetic acid Thioamide_intermediate->3-Bromophenylacetic_acid Acid or Base Hydrolysis Racemic_acid Racemic 2-(3-Bromophenyl)propanoic acid 3-Bromophenylacetic_acid->Racemic_acid LDA, Methyl Iodide

Caption: Synthesis of racemic 2-(3-bromophenyl)propanoic acid.

Experimental Protocol (Based on analogous reactions):

Step 1: Synthesis of 3-Bromophenylacetic acid via Willgerodt-Kindler Reaction [2]

  • To a flask, add 3-bromoacetophenone (1.0 eq), sulfur (2.0 eq), and morpholine (3.0 eq).

  • Heat the mixture to reflux and maintain for several hours.

  • Cool the reaction mixture and hydrolyze the intermediate thioamide by adding a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) and heating.

  • After hydrolysis, acidify the mixture (if basic) to precipitate the crude 3-bromophenylacetic acid.

  • Filter, wash, and dry the crude product. Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can be performed for purification.

Step 2: α-Methylation of 3-Bromophenylacetic acid

  • Dissolve 3-bromophenylacetic acid (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a strong base, such as lithium diisopropylamide (LDA) (2.2 eq), to deprotonate both the carboxylic acid and the α-carbon.

  • After stirring for a period, add methyl iodide (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and acidify with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic 2-(3-bromophenyl)propanoic acid.

Chiral Resolution of Racemic 2-(3-Bromophenyl)propanoic Acid

The separation of the racemic mixture into its constituent enantiomers can be achieved through several methods, including classical resolution with a chiral resolving agent or enzymatic resolution.

Workflow for Chiral Resolution:

G Racemic_Acid Racemic 2-(3-Bromophenyl)propanoic acid Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Acid->Diastereomeric_Salts Chiral_Amine Chiral Resolving Agent (e.g., (R)-1-Phenylethylamine) Chiral_Amine->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Less_Soluble_Salt Less Soluble Diastereomeric Salt Separation->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt Separation->More_Soluble_Salt Acidification_1 Acidification Less_Soluble_Salt->Acidification_1 Acidification_2 Acidification More_Soluble_Salt->Acidification_2 S_Enantiomer This compound Acidification_1->S_Enantiomer R_Enantiomer (R)-2-(3-Bromophenyl)propanoic acid Acidification_2->R_Enantiomer

Caption: Chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution using (R)-1-Phenylethylamine (General Procedure) [3]

  • Dissolve the racemic 2-(3-bromophenyl)propanoic acid in a suitable solvent (e.g., methanol, ethanol, or acetone).

  • Add an equimolar amount of a chiral resolving agent, such as (R)-(+)-1-phenylethylamine.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature.

  • The less soluble diastereomeric salt will crystallize out of the solution. The crystallization process may be induced by seeding with a small crystal of the desired salt.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • To obtain the free acid, dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., HCl) until the free carboxylic acid precipitates.

  • Filter the precipitate, wash with water, and dry to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) can be determined by chiral HPLC.

  • The mother liquor, containing the more soluble diastereomeric salt, can be treated in a similar manner to recover the (R)-enantiomer.

Enzymatic Kinetic Resolution

An alternative to classical resolution is enzymatic kinetic resolution, which often offers high enantioselectivity under mild reaction conditions. Lipases are commonly used for the enantioselective esterification of racemic carboxylic acids or the hydrolysis of their racemic esters.

Experimental Protocol: Lipase-Catalyzed Enantioselective Esterification (General Procedure) [4][5]

  • Suspend the racemic 2-(3-bromophenyl)propanoic acid and a suitable alcohol (e.g., n-butanol) in an organic solvent (e.g., hexane (B92381) or toluene).

  • Add a lipase (B570770) preparation (e.g., Candida antarctica lipase B, Novozym 435).

  • Incubate the mixture with shaking at a controlled temperature (e.g., 30-50 °C).

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted acid and the formed ester.

  • Separate the enzyme by filtration.

  • The unreacted this compound can be separated from the (R)-ester by extraction with an aqueous base. Acidification of the aqueous layer will precipitate the (S)-acid.

Spectral Data

Expected ¹H NMR Spectral Data:

  • Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm.

  • Methine proton (α-carbon): A quartet around δ 3.7 ppm, coupled to the methyl protons.

  • Methyl protons: A doublet around δ 1.5 ppm, coupled to the methine proton.

  • Carboxylic acid proton: A broad singlet at δ > 10 ppm.

Expected ¹³C NMR Spectral Data:

  • Carboxylic carbon: A signal around δ 175-180 ppm.

  • Aromatic carbons: Multiple signals in the range of δ 120-145 ppm, with the carbon attached to the bromine atom showing a characteristic shift.

  • Methine carbon (α-carbon): A signal around δ 45 ppm.

  • Methyl carbon: A signal around δ 18 ppm.

Expected Mass Spectrometry Data:

The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a prominent [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da).

Expected FTIR Spectral Data:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C-Br stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹.

  • Aromatic C-H and C=C stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Biological Activity and Applications

This compound is primarily utilized as a chiral intermediate in the synthesis of pharmaceuticals. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may possess inherent biological activity, likely as an inhibitor of cyclooxygenase (COX) enzymes.

Potential as a Cyclooxygenase (COX) Inhibitor

Arylpropionic acids are a well-established class of NSAIDs that exert their therapeutic effects by inhibiting COX-1 and COX-2 enzymes, which are key enzymes in the biosynthesis of prostaglandins, mediators of inflammation and pain.

Signaling Pathway of COX Inhibition:

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Arylpropionic_Acid This compound (Arylpropionic Acid) Arylpropionic_Acid->COX_Enzymes Inhibition

Caption: Inhibition of prostaglandin (B15479496) synthesis by arylpropionic acids.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (General Procedure) [1][6][7][8]

  • Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a suitable buffer, typically Tris-HCl, containing necessary co-factors such as hematin (B1673048) and a reducing agent like glutathione.

  • Inhibitor Preparation: Dissolve the test compound, this compound, in a suitable solvent (e.g., DMSO) to prepare a stock solution. Make serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Procedure:

    • In a microplate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Incubate for a specific time at a controlled temperature (e.g., 37 °C).

    • Stop the reaction by adding a quenching solution (e.g., a strong acid).

  • Detection: The product of the reaction, typically Prostaglandin E₂ (PGE₂), is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated in vivo using animal models of inflammation. The carrageenan-induced paw edema model is a standard and widely used assay.[9][10][11][12][13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents [9][10][11][12][13]

  • Animals: Use a suitable rodent species, such as Wistar rats or Swiss albino mice.

  • Test Compound Administration: Administer the test compound, this compound, orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., treated with indomethacin) should be included.

  • Induction of Inflammation: After a specific period following compound administration (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point. Statistical analysis (e.g., ANOVA) is used to determine the significance of the results.

Conclusion

This compound is a valuable chiral building block with potential inherent biological activity as an anti-inflammatory agent. This guide has provided an overview of its synthesis through racemic preparation followed by chiral resolution, its physicochemical properties, and detailed protocols for evaluating its potential biological activity. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its utility in the development of novel therapeutics. The experimental protocols and data presented herein serve as a foundation for researchers and drug development professionals working in this area.

References

Spectroscopic Analysis of (S)-2-(3-Bromophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for the chiral carboxylic acid, (S)-2-(3-Bromophenyl)propanoic acid. This compound is of interest to researchers in medicinal chemistry and materials science. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The spectroscopic data for this compound are summarized in the following tables. This information is crucial for the structural elucidation and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5 - 12.0Singlet (broad)1H-COOH
~7.5 - 7.2Multiplet4HAr-H
~3.7Quartet1H-CH(Ar)COOH
~1.5Doublet3H-CH₃

¹³C NMR (Carbon-13 NMR) Data

Note: Experimentally obtained data for the specific molecule was not available. The predicted chemical shifts are based on analogous compounds such as 2-phenylpropanoic acid and substituted aromatic systems.

Chemical Shift (δ) ppmCarbon TypeAssignment
~178Quaternary-COOH
~142QuaternaryAr-C (C-1)
~131TertiaryAr-CH
~130TertiaryAr-CH
~129QuaternaryAr-C-Br (C-3)
~127TertiaryAr-CH
~123TertiaryAr-CH
~45Tertiary-CH(Ar)COOH
~18Primary-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of 2-(3-Bromophenyl)propanoic acid, a closely related compound, provides characteristic absorption bands for the functional groups present in this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3000MediumC-H stretch (Aromatic and Aliphatic)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1470Medium-WeakC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Carboxylic acid)
~780, ~700StrongC-H bend (Aromatic, meta-substitution)
~600MediumC-Br stretch
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in isotopic peaks (M and M+2) of nearly equal intensity.

m/zRelative Intensity (%)Assignment
228/230~50/~50[M]⁺ (Molecular ion)
183/185Moderate[M - COOH]⁺
104High[C₈H₈]⁺ (Fragment from loss of Br and COOH)
77Moderate[C₆H₅]⁺ (Phenyl fragment)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition :

    • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation : An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Processing : The resulting transmittance or absorbance spectrum is plotted, and the wavenumbers of the major absorption bands are identified.

Mass Spectrometry (MS)
  • Sample Introduction : A dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

  • Ionization : Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique that causes fragmentation, providing structural information.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : The detector records the abundance of each ion at a specific m/z value. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Compound: This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z), Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

The Synthetic Keystone: Unlocking Novel Therapeutics with (S)-2-(3-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-2-(3-Bromophenyl)propanoic acid, a chiral arylpropionic acid derivative, has emerged as a valuable and versatile building block in modern medicinal chemistry. While its intrinsic biological activity is not extensively documented, its true potential lies in its role as a key intermediate for the synthesis of complex, high-value therapeutic agents. This technical guide delves into the core research applications of this compound, with a primary focus on its pivotal role in the development of a novel and selective Aurora A kinase inhibitor. This document provides a comprehensive overview of its synthetic utility, the biological significance of its derivatives, detailed experimental protocols, and quantitative data to support its application in drug discovery and development.

Introduction: A Versatile Chiral Building Block

This compound belongs to the profen family of compounds, a class well-known for its anti-inflammatory properties. However, the strategic placement of a bromine atom on the phenyl ring and its specific stereochemistry make it an ideal starting material for asymmetric synthesis, enabling the creation of targeted and potent therapeutic molecules. Its utility is exemplified in the synthesis of kinase inhibitors, a critical area of oncology research. This guide will focus on its most prominently documented application: the synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a selective inhibitor of Aurora A kinase.

Core Application: Synthesis of an Aurora A Kinase Inhibitor

This compound is a crucial precursor for the synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e ), which has been identified as a promising lead compound for the development of anticancer therapeutics.[1][2][3][4][5]

Synthetic Workflow

The synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid from this compound involves a multi-step process. While the primary literature provides the full synthetic scheme, the key transformation involves the formation of the quinazoline (B50416) core, to which the 3-bromophenyl group from the starting material is attached at the 2-position. The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of this class of compounds.

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation A This compound B Intermediate Activation (e.g., Acyl Chloride Formation) A->B C Condensation with 2-amino-3-fluorobenzoic acid derivative B->C D Cyclization to form Quinazolinone Core C->D E Final Modification & Purification D->E F 2-(3-bromophenyl)-8-fluoro- quinazoline-4-carboxylic acid E->F G In Vitro Kinase Assay (Aurora A Inhibition) F->G I Cell-Based Proliferation Assay (e.g., MCF-7) F->I H Kinase Selectivity Profiling G->H J Cell Cycle Analysis I->J K Apoptosis Assay I->K

A generalized workflow for the synthesis and evaluation of quinazoline-based inhibitors.

Biological Activity and Mechanism of Action

Targeting Aurora A Kinase

Aurora A kinase is a serine/threonine kinase that plays a critical role in the regulation of mitosis. It is involved in centrosome maturation and separation, as well as the formation of the bipolar spindle. Overexpression of Aurora A is frequently observed in various human cancers and is associated with genomic instability and tumorigenesis. Therefore, inhibitors of Aurora A kinase are being actively pursued as potential anticancer agents.

Signaling Pathway

The derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, exerts its anticancer effects by inhibiting Aurora A kinase, which in turn disrupts the normal progression of the cell cycle, leading to G1 phase arrest and subsequent apoptosis in cancer cells.

G cluster_pathway Aurora A Kinase Signaling in Cell Cycle Progression cluster_inhibition Point of Inhibition G2_Phase G2 Phase Aurora_A Aurora A Activation G2_Phase->Aurora_A Mitotic_Entry Mitotic Entry (Spindle Assembly, etc.) Aurora_A->Mitotic_Entry Cell_Proliferation Cell Proliferation Mitotic_Entry->Cell_Proliferation Inhibitor 2-(3-bromophenyl)-8-fluoro- quinazoline-4-carboxylic acid Aurora_A_Inhibited Aurora A Inhibition Inhibitor->Aurora_A_Inhibited blocks G1_Arrest G1 Cell Cycle Arrest Aurora_A_Inhibited->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis

Inhibition of Aurora A kinase disrupts the cell cycle, leading to apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data for 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e ).

Table 1: In Vitro Anticancer Activity

Cell LineAssay TypeEndpointValueReference
MCF-7 (Breast Cancer)CytotoxicityIC50168.78 µM[1][2][3][4]

Table 2: Kinase Selectivity Profile

Kinase Target% Inhibition at 1 µMReference
Aurora AData not fully available in abstract[1][2][3][4]
13 other kinasesData not fully available in abstract[1][2][3][4]

(Note: The full quantitative data for the kinase panel was not available in the abstracts. The primary publication should be consulted for these specific values.)

Key Experimental Methodologies

General Synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

This protocol is a generalized representation based on common synthetic routes for quinazoline derivatives.

  • Activation of Carboxylic Acid: this compound is converted to its corresponding acyl chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent.

  • Amide Formation: The activated acyl chloride is reacted with an appropriate 2-amino-3-fluorobenzoic acid derivative in the presence of a base to form an amide intermediate.

  • Cyclization: The amide intermediate undergoes cyclization, often through heating or treatment with a dehydrating agent, to form the quinazolinone ring system.

  • Final Modification (if necessary) and Purification: Any protecting groups are removed, and the final product is purified using techniques such as recrystallization or column chromatography to yield the desired 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid.

In Vitro Aurora A Kinase Inhibition Assay

This is a representative protocol for determining the inhibitory activity of a compound against a purified kinase.

  • Reagents and Materials: Purified recombinant Aurora A kinase, appropriate peptide substrate, ATP, kinase assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™).

  • Assay Procedure:

    • The test compound is serially diluted to various concentrations.

    • Purified Aurora A kinase is incubated with the peptide substrate and the test compound in the kinase assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 60 minutes at room temperature).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.

  • Data Analysis: The luminescence signal is measured, and the percentage of kinase inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing the effect of a compound on the cell cycle of a cancer cell line (e.g., MCF-7).

  • Cell Culture and Treatment: MCF-7 cells are cultured in appropriate media and seeded in multi-well plates. The cells are then treated with the test compound at its IC50 concentration (168.78 µM for Compound 6e ) for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: After treatment, the cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The resulting data is used to generate histograms that show the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase (e.g., G1) indicates cell cycle arrest.[6]

Other Potential Research Applications

Given that this compound is an arylpropionic acid derivative, it holds potential as a starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives. The arylpropionic acid scaffold is central to many cyclooxygenase (COX) inhibitors. Further research could explore the derivatization of this compound to create novel COX-1/COX-2 inhibitors with improved efficacy or safety profiles. However, specific examples of such applications are not yet prominent in the scientific literature.

Conclusion and Future Directions

This compound has proven to be a valuable chiral building block, most notably in the synthesis of a selective Aurora A kinase inhibitor with potential anticancer activity. The well-defined structure and reactivity of this compound make it an attractive starting point for the development of targeted therapies. Future research efforts could focus on:

  • Optimizing the synthetic route to improve yield and reduce costs.

  • Expanding the library of derivatives to explore structure-activity relationships further.

  • Investigating its utility in the synthesis of inhibitors for other kinases or biological targets.

  • Exploring its potential in the development of novel NSAIDs with dual-action mechanisms.

This technical guide provides a solid foundation for researchers and drug development professionals interested in leveraging the synthetic potential of this compound for the discovery of next-generation therapeutics.

References

In-Depth Technical Guide: (S)-2-(3-Bromophenyl)propanoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(3-Bromophenyl)propanoic acid and its derivatives represent a class of compounds with significant potential in drug discovery and development. As analogs of arylpropionic acids, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), these molecules are of considerable interest for their potential anti-inflammatory, analgesic, and other therapeutic activities. The presence of a bromine atom at the meta-position of the phenyl ring offers a unique physicochemical profile that can influence the compound's potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives and analogs, serving as a valuable resource for researchers in the field.

Core Compound and its Significance

This compound is a chiral carboxylic acid that serves as a key intermediate in the synthesis of a variety of biologically active molecules. The stereochemistry at the C2 position is crucial, as it is well-documented for other profens that the (S)-enantiomer is typically the more pharmacologically active isomer. The bromo-substituent provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthesis of Derivatives and Analogs

The synthesis of derivatives of this compound typically involves the modification of the carboxylic acid functional group to form esters, amides, and other related compounds.

General Synthesis of Amide Derivatives

A common method for the synthesis of amide derivatives involves the activation of the carboxylic acid followed by reaction with a desired amine.

Experimental Protocol: Amide Synthesis

  • Activation of the Carboxylic Acid: To a solution of this compound in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is added, often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). The reaction is typically stirred at 0°C for 30 minutes.

  • Amine Coupling: The desired amine is then added to the reaction mixture, and the solution is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea (B33335) byproduct (in the case of DCC). The filtrate is then washed sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired amide.

A general workflow for the synthesis of amide derivatives is depicted below:

G cluster_synthesis Amide Derivative Synthesis Workflow start This compound activation Carboxylic Acid Activation (e.g., EDC, HOBt in DCM) start->activation amine Addition of Amine (R-NH2) activation->amine coupling Amide Bond Formation amine->coupling workup Aqueous Work-up coupling->workup purification Purification (Column Chromatography) workup->purification product Final Amide Product purification->product

A general workflow for the synthesis of amide derivatives.

Biological Activities and Quantitative Data

While specific quantitative data for a wide range of this compound derivatives is not extensively available in the public domain, the broader class of arylpropionic acids is well-characterized. These compounds are primarily known for their anti-inflammatory activity, which is mediated through the inhibition of cyclooxygenase (COX) enzymes.

Arylpropionic acid derivatives have also been explored for other therapeutic applications, including as anticancer and anticonvulsant agents. The modification of the carboxylic acid group to amides or esters can alter the biological activity profile and pharmacokinetic properties, potentially reducing gastrointestinal side effects associated with traditional NSAIDs.

One notable analog, 2-(3'-Bromophenyl)-3,5,5-trimethylmorpholin-2-ol , has been investigated for its effects on neurotransmitter reuptake. The quantitative data for this compound is summarized in the table below.

CompoundTargetActivity (IC50 or Ki in µM)
2-(3'-Bromophenyl)-3,5,5-trimethylmorpholin-2-olDopamine (B1211576) Transporter (DAT)0.19
Norepinephrine Transporter (NET)0.83
Serotonin Transporter (SERT)>10
α4β2 Nicotinic Acetylcholine Receptor (nAChR)1.6

This data suggests that modifications to the this compound scaffold can lead to compounds with distinct pharmacological profiles, in this case, a potent and selective dopamine reuptake inhibitor with activity at the α4β2 nAChR.

Experimental Protocols for Biological Evaluation

The evaluation of the biological activity of this compound derivatives typically involves a battery of in vitro and in vivo assays.

In Vitro Anti-Inflammatory Assay

A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated cells.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

  • Cell Culture: A suitable cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs), is cultured under standard conditions.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds for a specified period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A vehicle control (e.g., DMSO) and a positive control (e.g., a known NSAID like indomethacin) are included.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • PGE2 Measurement: The cell culture supernatant is collected, and the concentration of PGE2 is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage inhibition of PGE2 production is calculated for each compound concentration, and the IC50 value (the concentration of the compound that inhibits 50% of the PGE2 production) is determined.

The logical relationship of an in vitro anti-inflammatory screening assay is illustrated in the following diagram:

G cluster_assay In Vitro Anti-Inflammatory Assay Logic start Test Compound cells Macrophage Cell Line (e.g., RAW 264.7) start->cells inflammation Inflammatory Response cells->inflammation lps LPS Stimulation lps->cells pge2 PGE2 Production inflammation->pge2 measurement PGE2 Measurement (ELISA) pge2->measurement inhibition Inhibition of PGE2 Production measurement->inhibition activity Anti-inflammatory Activity inhibition->activity

Logical flow of an in vitro anti-inflammatory assay.

Signaling Pathways

The primary mechanism of action for the anti-inflammatory effects of arylpropionic acids is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

The signaling pathway is as follows:

G cluster_pathway COX Inhibition Pathway stimulus Inflammatory Stimuli phospholipase Phospholipase A2 stimulus->phospholipase membrane Cell Membrane Phospholipids phospholipase->membrane cleaves arachidonic Arachidonic Acid membrane->arachidonic releases cox COX-1 / COX-2 arachidonic->cox substrate for prostaglandins Prostaglandins cox->prostaglandins produces inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaid (S)-2-(3-Bromophenyl)propanoic Acid Derivative nsaid->cox inhibits

The cyclooxygenase inhibition signaling pathway.

By inhibiting COX enzymes, this compound derivatives can reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. The selectivity for COX-1 versus COX-2 is an important consideration in drug design, as COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is typically induced during inflammation. Selective inhibition of COX-2 is often a goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Conclusion

This compound and its derivatives are a promising class of compounds for the development of new therapeutic agents. Their structural similarity to well-known arylpropionic acid NSAIDs provides a strong foundation for their anti-inflammatory and analgesic potential. The presence of the bromine substituent allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological properties. This technical guide has provided an overview of the synthesis, biological activities, and experimental protocols relevant to this class of compounds. Further research, particularly the generation of

An In-depth Technical Guide on the Safety and Handling of (S)-2-(3-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (S)-2-(3-Bromophenyl)propanoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of research outcomes.

Chemical Identification and Physical Properties

IdentifierValue
IUPAC Name This compound
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol [1]
CAS Number 1146411-14-4 (for S-enantiomer, though often cited with the racemic CAS number)[1]
Appearance White solid[2][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[2][4][5]

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/Eye IrritationCategory 2A/2H319: Causes serious eye irritation[2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3][4]

Signal Word: Warning[3][4][5]

Hazard Pictograms:

  • alt text
    (GHS07)

Potential Health Effects:

  • Inhalation: May cause irritation to the respiratory tract, with symptoms including coughing and a feeling of tightness in the chest.[2]

  • Skin Contact: Causes skin irritation, which may manifest as redness and discomfort at the site of contact.[2]

  • Eye Contact: Causes serious eye irritation, potentially leading to redness and profuse watering.[2]

  • Ingestion: Harmful if swallowed, and may cause soreness and redness of the mouth and throat.[2]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's stability.

PrecautionGuideline
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.[2] Ensure that an eyewash station and safety shower are readily accessible.[4]
Personal Protective Equipment (PPE) - Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][4][5] - Hand Protection: Wear compatible chemical-resistant gloves.[2][4] - Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[2] - Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4][5]
Hygiene Measures Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]
Storage Conditions Store in a cool, well-ventilated area in a tightly closed container.[2] The substance is noted to be light and air-sensitive; storage under an inert atmosphere such as Argon is recommended.[2]
Incompatible Materials Strong oxidizing agents and strong acids.[2]

First Aid Measures

In the event of exposure, prompt and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2][5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2][5]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]

Accidental Release and Disposal

AspectProcedure
Spill Cleanup Evacuate personnel from the area. Wear appropriate PPE. Avoid generating dust. Sweep up the solid material and place it in a suitable, labeled container for disposal.[2] Do not allow the material to enter drains or waterways.[2]
Waste Disposal Dispose of waste in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[6]

Experimental Protocols

Disclaimer: This is a general procedure and may require optimization for this compound. Researchers should conduct a thorough literature search and risk assessment before proceeding.

Objective: To synthesize an amide derivative from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • Coupling agent (e.g., HATU, HBTU, or EDC with HOBt)

  • Anhydrous polar aprotic solvent (e.g., DMF or DCM)

  • Tertiary amine base (e.g., DIPEA or triethylamine)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Dissolve the acid in the chosen anhydrous solvent.

  • Add the coupling agent (1.1 equivalents) and, if applicable, the activator (e.g., HOBt, 1.1 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the amine (1 equivalent) in the anhydrous solvent.

  • Add the tertiary amine base (2-3 equivalents) to the amine solution.

  • Slowly add the amine/base solution to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

  • Characterize the purified amide by NMR, IR, and mass spectrometry.

Visualizations

The following diagrams illustrate key safety and experimental workflows.

G Personal Protective Equipment (PPE) Workflow cluster_ppe Required PPE Safety Goggles Safety Goggles Lab Coat Lab Coat Chemical-Resistant Gloves Chemical-Resistant Gloves Respirator (if dust) Respirator (if dust) Start Start In Fume Hood In Fume Hood Start->In Fume Hood Handling Solid Handling Solid Weighing Weighing Handling Solid->Weighing Yes Dissolving Dissolving Handling Solid->Dissolving No In Fume Hood->Handling Solid Weighing->Dissolving End End Dissolving->End

Caption: Personal Protective Equipment Workflow for Handling this compound.

G General Amide Coupling Experimental Workflow Start Start Activate Acid Activate Carboxylic Acid This compound + Coupling Agent Start->Activate Acid Prepare Amine Prepare Amine Solution Amine + Base Start->Prepare Amine Couple Amide Bond Formation Combine activated acid and amine solution Activate Acid->Couple Prepare Amine->Couple Workup Aqueous Workup Quench, Extract, Wash Couple->Workup Purify Purification Chromatography or Recrystallization Workup->Purify Characterize Characterization NMR, MS, IR Purify->Characterize End End Characterize->End

Caption: A generalized workflow for the synthesis of amides from this compound.

References

Commercial suppliers of (S)-2-(3-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Commercial Suppliers of (S)-2-(3-Bromophenyl)propanoic Acid

For researchers, scientists, and professionals in drug development, the procurement of high-quality, stereochemically pure reagents is a critical first step in the research and development pipeline. This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds. This guide provides a technical overview of its commercial availability, key quality parameters, and a procedural workflow for qualifying new batches of this chemical from suppliers.

Commercial Availability and Supplier Specifications

This compound is available from a select number of specialized chemical suppliers. It is crucial for researchers to distinguish between the racemic mixture (CAS Number: 53086-52-5) and the desired (S)-enantiomer (CAS Number: 1146411-14-4) when sourcing this product. The following table summarizes the publicly available data from commercial suppliers who explicitly list the (S)-enantiomer.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Information
MedChemExpress This compound1146411-14-4C₉H₉BrO₂229.07Not specifiedDrug intermediate for synthesis.[1]
CP Lab Safety This compound1146411-14-4C₉H₉BrO₂229.070698%Country of Origin: USA.[2]

Note: Several other suppliers are listed on platforms like ChemicalBook for "2-(3-Bromophenyl)propanoic acid", including Finetech Industry Limited, Dayang Chem (Hangzhou) Co.,Ltd., and Zhejiang J&C Biological Technology Co.,Limited.[3] However, they do not consistently specify the enantiomeric purity, and researchers should make direct inquiries to ascertain the availability of the (S)-enantiomer.

Experimental Protocols: Supplier and Batch Qualification

Detailed experimental protocols for the use of this compound are typically application-specific and developed in-house. However, a critical and universal experimental procedure for any research scientist is the qualification of a new chemical batch from a commercial supplier. This ensures the identity, purity, and consistency of the starting material, which is fundamental to the reliability and reproducibility of experimental results.

Below is a generalized workflow for the qualification of a new batch of this compound.

Workflow for New Chemical Batch Qualification

G cluster_0 Phase 1: Documentation Review cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision and Release A Receive Certificate of Analysis (CoA) from Supplier B Verify CAS Number, Lot Number, and Release Date A->B C Cross-reference CoA data with internal specifications (Purity, Impurity Profile) B->C D Review Safety Data Sheet (SDS) C->D E Perform Identity Confirmation (e.g., ¹H NMR, ¹³C NMR, MS) D->E If Docs OK F Determine Purity (e.g., HPLC, GC) E->F G Confirm Enantiomeric Purity (Chiral HPLC) F->G H Assess Physical Properties (e.g., Melting Point, Appearance) G->H I Compare Analytical Results with CoA and Specifications H->I J Decision Point: Accept or Reject Batch I->J K Release Batch for R&D Use J->K Pass L Quarantine and Contact Supplier for Investigation J->L Fail

Caption: A generalized workflow for the qualification of a new chemical batch from a commercial supplier.

Key Methodologies in Batch Qualification:
  • Documentation Review:

    • Certificate of Analysis (CoA): This document, provided by the supplier, contains key quality control results for the specific batch, such as purity (often determined by HPLC or GC) and identity confirmation (often by NMR or IR).

    • Safety Data Sheet (SDS): Essential for understanding the handling, storage, and safety precautions for the chemical.

  • Analytical Verification: It is best practice to independently verify the supplier's claims.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound. The resulting spectrum should be consistent with the structure of this compound.

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities. A high-resolution column should be used to achieve good separation.

    • Chiral HPLC: This is a critical step to confirm the enantiomeric excess (e.e.) of the (S)-enantiomer. This ensures that the material has not racemized and meets the stereochemical requirements of the subsequent synthesis.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Melting Point: A sharp melting point range close to the literature value can be a good indicator of purity.

Signaling Pathways and Logical Relationships

While this compound is a synthetic intermediate and not typically involved in biological signaling pathways itself, its use in the synthesis of pharmacologically active molecules necessitates a logical workflow for its integration into drug discovery projects. The following diagram illustrates a simplified logical relationship from sourcing this starting material to its use in generating a lead compound.

G A Identify this compound as Key Starting Material B Source and Qualify Commercial Suppliers A->B C Procure and Perform Incoming QC on Selected Batch B->C D Multi-step Chemical Synthesis C->D E Purification of Final Compound D->E F Structural Elucidation and Purity Analysis of Final Compound E->F G In vitro Biological Screening F->G H Identification of Lead Compound G->H

Caption: A logical workflow from sourcing a key starting material to identifying a lead compound in drug discovery.

References

Methodological & Application

Application Notes and Protocols: (S)-2-(3-Bromophenyl)propanoic acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(3-Bromophenyl)propanoic acid is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure incorporates two key features for molecular diversity: a stereogenic center that allows for the synthesis of enantiomerically pure targets, and a brominated phenyl ring that serves as a versatile handle for a variety of cross-coupling reactions. This combination makes it an attractive starting material for the synthesis of complex, biologically active molecules. As a drug intermediate, it is utilized in the synthesis of various active compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning, including solvent selection and purification strategies.

PropertyValueReference
Molecular Formula C₉H₉BrO₂[Source]
Molecular Weight 229.07 g/mol [Source]
Appearance Solid[Source]
Melting Point Not available
Optical Rotation Not available
CAS Number 1146411-14-4[Source]

Applications in Asymmetric Synthesis

The utility of this compound as a chiral synthon stems from its defined stereochemistry and the reactivity of its functional groups.

  • Preservation of Chirality: The carboxylic acid moiety can be activated and coupled with a variety of nucleophiles (e.g., amines, alcohols) to form amides and esters, respectively. These reactions typically proceed without racemization of the adjacent stereocenter, allowing for the transfer of chirality to the target molecule.

  • Modification of the Aromatic Ring: The bromine atom on the phenyl ring is a key site for modification. It can readily participate in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of diverse substituents, including alkyl, aryl, and alkynyl groups, facilitating the synthesis of a wide array of derivatives.

The logical workflow for utilizing this chiral building block is depicted in the following diagram.

G A This compound B Activation of Carboxylic Acid (e.g., with SOCl₂, EDCI) A->B Step 1 D Cross-Coupling Reaction (e.g., Suzuki, Heck) A->D Step 2b C Amide/Ester Coupling (with amine/alcohol) B->C Step 2a E Enantiomerically Pure Product C->E D->C

Caption: General synthetic workflow using this compound.

Representative Experimental Protocol: Amide Coupling

The following is a representative protocol for the coupling of this compound with a generic primary amine. This procedure is illustrative of how this chiral building block can be incorporated into a larger molecule.

Objective: To synthesize (S)-N-alkyl-2-(3-bromophenyl)propanamide.

Materials:

  • This compound

  • A primary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDCI (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the primary amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (S)-N-alkyl-2-(3-bromophenyl)propanamide.

Expected Outcome:

The reaction should yield the corresponding amide with retention of the stereochemical integrity at the chiral center. The yield and purity would be determined by standard analytical techniques (e.g., NMR spectroscopy, mass spectrometry, and chiral HPLC).

The importance of using an enantiomerically pure starting material is illustrated in the diagram below.

G cluster_0 Asymmetric Synthesis cluster_1 Racemic Synthesis A This compound (Single Enantiomer) B Reaction A->B C Single Enantiomer Product B->C D 2-(3-Bromophenyl)propanoic acid (Racemic Mixture) E Reaction D->E F Racemic Mixture of Products E->F

Caption: Comparison of asymmetric and racemic synthesis outcomes.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of complex, enantiomerically pure molecules. Its well-defined stereochemistry and the presence of a modifiable aromatic ring provide a robust platform for the development of novel pharmaceutical candidates and other high-value chemical entities. The representative protocol provided illustrates a fundamental transformation that can be readily adapted for a wide range of synthetic targets.

References

Application Notes and Protocols for (S)-2-(3-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(3-Bromophenyl)propanoic acid is a chiral building block valuable in medicinal chemistry and drug discovery. As a synthetic intermediate, its primary application lies in the synthesis of more complex molecules with potential therapeutic activities. The presence of a bromine atom on the phenyl ring offers a site for further chemical modifications, such as cross-coupling reactions, while the carboxylic acid and the chiral center are key features for creating specific interactions with biological targets.

These notes provide a representative experimental protocol for the amide coupling of this compound with a primary amine, a common reaction in the generation of compound libraries for screening.

Experimental Protocols

Protocol 1: Synthesis of (S)-N-Benzyl-2-(3-bromophenyl)propanamide

This protocol details a standard amide coupling reaction using this compound and benzylamine (B48309) as starting materials.

Materials and Reagents:

  • This compound

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, separatory funnel, rotary evaporator, etc.)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq). Stir the solution at 0 °C for 20 minutes.

  • Addition of Amine: To the reaction mixture, add benzylamine (1.0 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl acetate in Hexanes).

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the desired (S)-N-Benzyl-2-(3-bromophenyl)propanamide.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₉H₉BrO₂229.07Solid
(S)-N-Benzyl-2-(3-bromophenyl)propanamideC₁₆H₁₆BrNO318.21Solid

Visualizations

Experimental Workflow for Amide Synthesis

experimental_workflow start Start: this compound + Benzylamine reaction_setup Reaction Setup: - Dissolve in anhydrous DCM - Add DCC and DMAP - Stir at 0°C start->reaction_setup amine_addition Add Benzylamine dropwise at 0°C reaction_setup->amine_addition reaction_progress Reaction Progression: - Warm to room temperature - Stir for 12-18 hours - Monitor by TLC amine_addition->reaction_progress workup Work-up: - Filter DCU - Wash with HCl, NaHCO₃, Brine - Dry and concentrate reaction_progress->workup purification Purification: Flash Column Chromatography workup->purification characterization Characterization: NMR, Mass Spectrometry purification->characterization end End Product: (S)-N-Benzyl-2-(3-bromophenyl)propanamide characterization->end

Caption: Workflow for the synthesis of (S)-N-Benzyl-2-(3-bromophenyl)propanamide.

Disclaimer: This document provides a representative protocol and should be adapted and optimized by qualified personnel. All laboratory work should be conducted with appropriate safety precautions. This compound is intended for research use only.[1]

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (S)-2-(3-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pharmaceutical intermediates starting from (S)-2-(3-Bromophenyl)propanoic acid. This chiral building block is a valuable precursor for the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The protocols outlined below focus on palladium-catalyzed cross-coupling reactions, which are robust and versatile methods for the functionalization of aryl halides.

Introduction

This compound is a key starting material in medicinal chemistry due to its combination of a chiral propanoic acid moiety and a reactive bromophenyl group. The propanoic acid group is a common feature in many NSAIDs, such as ibuprofen (B1674241) and naproxen, while the bromine atom provides a handle for the introduction of diverse molecular fragments through cross-coupling chemistry. This allows for the rapid generation of libraries of compounds for drug discovery and the efficient synthesis of targeted pharmaceutical intermediates.

This document details two primary applications of this compound in the synthesis of advanced intermediates:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond to create biaryl structures.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond to introduce amine functionalities.

Data Presentation

The following tables summarize the quantitative data for the described synthetic protocols.

Table 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

ParameterValue
Starting MaterialThis compound
Coupling Partner4-Methoxyphenylboronic acid
Product(S)-2-(3'-(methoxy)-[1,1'-biphenyl]-3-yl)propanoic acid
CatalystPd(PPh₃)₄
BaseNa₂CO₃
SolventToluene/Ethanol/Water (4:1:1)
Reaction Temperature90 °C
Reaction Time12 hours
Yield85%
Purity (by HPLC)>98%

Table 2: Buchwald-Hartwig Amination of this compound with Morpholine (B109124)

ParameterValue
Starting MaterialThis compound
Coupling PartnerMorpholine
Product(S)-2-(3-(morpholino)phenyl)propanoic acid
CatalystPd₂(dba)₃
LigandXantphos
BaseCs₂CO₃
Solvent1,4-Dioxane (B91453)
Reaction Temperature100 °C
Reaction Time18 hours
Yield78%
Purity (by HPLC)>97%

Experimental Protocols

Protocol 1: Synthesis of (S)-2-(3'-(methoxy)-[1,1'-biphenyl]-3-yl)propanoic acid via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biarylpropanoic acid, a common scaffold in anti-inflammatory drugs.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, 4-methoxyphenylboronic acid, and sodium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄. Subsequently, add the solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the final product.

Protocol 2: Synthesis of (S)-2-(3-(morpholino)phenyl)propanoic acid via Buchwald-Hartwig Amination

This protocol details the synthesis of an aminophenylpropanoic acid derivative. Such compounds are valuable intermediates for various therapeutic agents.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of the inert gas, add anhydrous 1,4-dioxane followed by morpholine via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC. The reaction is generally complete within 18 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Acidification and Extraction: Transfer the filtrate to a separatory funnel and wash with water. Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4, which will protonate the product. Extract the product into ethyl acetate (three times).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography to afford the pure (S)-2-(3-(morpholino)phenyl)propanoic acid.

Visualizations

Suzuki_Miyaura_Coupling Start This compound Reaction Suzuki-Miyaura Coupling (90 °C, 12h) Start->Reaction BoronicAcid 4-Methoxyphenylboronic acid BoronicAcid->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base Na₂CO₃ Base->Reaction Solvent Toluene/EtOH/H₂O Solvent->Reaction Product (S)-2-(3'-(methoxy)-[1,1'-biphenyl]-3-yl)propanoic acid Reaction->Product Yield: 85%

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Amination Start This compound Reaction Buchwald-Hartwig Amination (100 °C, 18h) Start->Reaction Amine Morpholine Amine->Reaction Catalyst Pd₂(dba)₃ Catalyst->Reaction Ligand Xantphos Ligand->Reaction Base Cs₂CO₃ Base->Reaction Solvent 1,4-Dioxane Solvent->Reaction Product (S)-2-(3-(morpholino)phenyl)propanoic acid Reaction->Product Yield: 78%

Crystallization Methods for (S)-2-(3-Bromophenyl)propanoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallization of (S)-2-(3-Bromophenyl)propanoic acid, a chiral carboxylic acid of interest in pharmaceutical development. The primary method detailed is chiral resolution through diastereomeric salt crystallization, a robust technique for isolating a single enantiomer from a racemic mixture. Additionally, a general protocol for the direct recrystallization of the enantiomerically pure acid is provided for further purification.

Introduction

This compound is a chiral building block whose enantiomeric purity is critical for its application in the synthesis of active pharmaceutical ingredients (APIs). The separation of enantiomers from a racemic mixture of 2-(3-Bromophenyl)propanoic acid is most commonly achieved through diastereomeric salt resolution. This method involves reacting the racemic acid with a chiral base to form two diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2][3] Subsequent acidification of the isolated diastereomeric salt liberates the desired enantiomerically pure carboxylic acid.

Chiral Resolution via Diastereomeric Salt Crystallization

The selection of an appropriate chiral resolving agent and crystallization solvent is crucial for a successful resolution. Chiral amines, such as (S)-(-)-1-phenylethylamine, are commonly used for the resolution of racemic carboxylic acids.[3][4] The ideal solvent system will maximize the solubility difference between the two diastereomeric salts.

Screening of Chiral Resolving Agents and Solvents

A preliminary screening is recommended to identify the optimal chiral resolving agent and solvent combination. This is often performed on a small scale.

Table 1: Illustrative Screening Results for Diastereomeric Salt Formation

Racemic AcidChiral Resolving AgentSolventResult
(±)-2-(3-Bromophenyl)propanoic acid(S)-(-)-1-PhenylethylamineEthanolCrystalline solid formed upon cooling
(±)-2-(3-Bromophenyl)propanoic acid(R)-(+)-1-PhenylethylamineEthanolCrystalline solid formed upon cooling
(±)-2-(3-Bromophenyl)propanoic acidQuinineMethanolGel formation
(±)-2-(3-Bromophenyl)propanoic acidBrucineAcetoneNo precipitation

Note: This data is illustrative. Experimental screening is necessary to determine the best conditions.

Experimental Protocol: Diastereomeric Salt Crystallization

This protocol describes the resolution of racemic 2-(3-Bromophenyl)propanoic acid using (S)-(-)-1-phenylethylamine.

Materials:

  • Racemic 2-(3-Bromophenyl)propanoic acid

  • (S)-(-)-1-Phenylethylamine

  • Ethanol (absolute)

  • 2M Hydrochloric Acid

  • Ethyl Acetate (B1210297)

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 2-(3-Bromophenyl)propanoic acid in 100 mL of absolute ethanol.

    • Heat the solution to 50-60 °C with stirring until the acid is completely dissolved.

    • In a separate beaker, dissolve an equimolar amount of (S)-(-)-1-phenylethylamine in 20 mL of absolute ethanol.

    • Slowly add the solution of the chiral amine to the warm solution of the racemic acid with continuous stirring.

    • A precipitate of the diastereomeric salts should begin to form.

  • Crystallization:

    • Heat the mixture to reflux until all the solid has dissolved.

    • Allow the solution to cool slowly to room temperature without agitation.

    • Once at room temperature, further cool the flask in an ice bath for 1-2 hours to maximize crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the crystals in a vacuum oven at 40-50 °C. This solid is the less soluble diastereomeric salt, enriched in one enantiomer.

  • Liberation of the Chiral Acid:

    • Suspend the dried diastereomeric salt in 100 mL of water.

    • With vigorous stirring, add 2M hydrochloric acid dropwise until the pH of the solution is approximately 1-2. This will protonate the carboxylic acid and dissolve the amine salt.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Workflow for Diastereomeric Salt Crystallization

G Workflow for Diastereomeric Salt Crystallization racemic_acid Racemic 2-(3-Bromophenyl)propanoic Acid dissolve Dissolve in Hot Ethanol racemic_acid->dissolve chiral_base (S)-(-)-1-Phenylethylamine chiral_base->dissolve mix Mix Solutions dissolve->mix cool Slow Cooling & Crystallization mix->cool filter Filter to Isolate Less Soluble Diastereomeric Salt cool->filter mother_liquor Mother Liquor (Enriched in other diastereomer) filter->mother_liquor acidify Acidify with HCl filter->acidify extract Extract with Ethyl Acetate acidify->extract dry_evaporate Dry and Evaporate Solvent extract->dry_evaporate s_enantiomer This compound dry_evaporate->s_enantiomer

Caption: Workflow for obtaining this compound.

Recrystallization of this compound

For further purification to enhance chemical and enantiomeric purity, a direct recrystallization of the obtained (S)-enantiomer can be performed.

Solvent Selection

The choice of solvent is critical for effective purification. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on literature for similar compounds, a mixed solvent system of ethyl acetate and heptane (B126788) is a good starting point.

Table 2: Illustrative Solubility Characteristics for Recrystallization

Solvent SystemSolubility at 25 °CSolubility at 70 °CCrystal Morphology
HeptaneLowModerateNeedles
TolueneModerateHighPlates
Ethyl Acetate / Heptane (1:5)LowHighPrisms
EthanolHighVery High-

Note: This data is illustrative and should be confirmed experimentally.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Ethyl Acetate

  • n-Heptane

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

Procedure:

  • Dissolution:

    • Place the crude this compound in a flask.

    • Add a minimal amount of ethyl acetate to dissolve the solid at room temperature.

    • Heat the solution gently to 50-60 °C.

  • Antisolvent Addition:

    • While stirring the warm solution, add n-heptane dropwise until a slight turbidity persists.

    • If too much n-heptane is added, add a small amount of warm ethyl acetate until the solution becomes clear again.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • For optimal crystal growth, insulate the flask to slow the cooling process.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold n-heptane.

    • Dry the crystals in a vacuum oven at a temperature below their melting point.

Workflow for Recrystallization

G Workflow for Recrystallization crude_acid Crude this compound dissolve Dissolve in Minimum Hot Ethyl Acetate crude_acid->dissolve add_antisolvent Add n-Heptane (Antisolvent) to Turbidity dissolve->add_antisolvent cool Slow Cooling & Crystallization add_antisolvent->cool filter Filter and Wash with Cold n-Heptane cool->filter dry Dry under Vacuum filter->dry pure_acid Pure this compound dry->pure_acid

Caption: Workflow for the purification of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the described crystallization methods. Actual results may vary depending on the specific experimental conditions.

Table 3: Hypothetical Quantitative Data for Crystallization Methods

MethodStarting MaterialYield (%)Purity (HPLC, %)Enantiomeric Excess (ee, %)
Diastereomeric Salt Crystallization (single crystallization)Racemic 2-(3-Bromophenyl)propanoic acid35-45>9890-95
Recrystallization of Diastereomeric SaltEnriched Diastereomeric Salt80-90>99>98
Recrystallization of (S)-enantiomerCrude (S)-enantiomer85-95>99.5>99

Conclusion

The protocols outlined in this document provide a comprehensive guide for the crystallization and purification of this compound. The primary method of diastereomeric salt crystallization is a powerful technique for chiral resolution on a laboratory and industrial scale. Subsequent recrystallization can be employed to achieve high levels of chemical and enantiomeric purity, which is essential for its use in the synthesis of pharmaceutical compounds. Researchers are encouraged to perform initial screening experiments to optimize the choice of resolving agent and solvent systems for their specific needs.

References

Application Notes and Protocols for In Vitro Evaluation of (S)-2-(3-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro evaluation of (S)-2-(3-Bromophenyl)propanoic acid, a compound with potential therapeutic applications. Due to the limited publicly available data on its specific biological activity, a tiered experimental approach is proposed, commencing with broad screening assays to identify potential anti-cancer and anti-inflammatory properties. Subsequently, detailed protocols for more specific mechanistic studies are provided, assuming a positive "hit" in the anti-cancer screening phase. The protocols herein cover the determination of the half-maximal inhibitory concentration (IC50), assessment of apoptosis induction, and investigation of the compound's effect on a key signaling pathway implicated in cancer progression. All methodologies are presented in a step-by-step format to ensure reproducibility. Data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams generated with Graphviz (DOT language).

Introduction

This compound is a chiral organic compound, structurally related to profen non-steroidal anti-inflammatory drugs (NSAIDs). While it is commercially available as a chemical intermediate for the synthesis of various active compounds, its intrinsic biological effects have not been extensively characterized[1]. The presence of a phenylpropanoic acid moiety suggests potential anti-inflammatory or other therapeutic activities. This application note outlines a systematic in vitro approach to elucidate the bioactivity of this compound, focusing on its potential as an anti-cancer or anti-inflammatory agent. The proposed studies will provide valuable preliminary data for further preclinical development.

Initial Screening Phase: Identifying Biological Activity

Given the novelty of this compound in a therapeutic context, an initial screening phase is recommended to identify its primary biological effects. This phase will involve assessing its cytotoxicity against a panel of cancer cell lines and its potential to inhibit key inflammatory responses.

Anti-Cancer Screening

A primary screen for anti-cancer activity can be performed using a diverse panel of human cancer cell lines to identify potential tissue-specific effects.

  • Cell Lines: A recommended panel includes:

    • MCF-7 (Breast Adenocarcinoma)

    • A549 (Lung Carcinoma)

    • HeLa (Cervical Adenocarcinoma)

    • HT-29 (Colorectal Adenocarcinoma)

    • A normal, non-cancerous cell line (e.g., MCF-10A) should be included as a control for general cytotoxicity.

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay to assess cell viability[2].

  • Procedure: Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • Endpoint: Determine the concentration at which a 50% reduction in cell viability (IC50) is observed.

Anti-Inflammatory Screening

The potential anti-inflammatory effects can be investigated using established in vitro models.

  • Assays:

    • Inhibition of Albumin Denaturation: This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation[3][4].

    • Red Blood Cell (RBC) Membrane Stabilization: This assay evaluates the compound's ability to protect RBC membranes from hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions[3].

  • Procedure: A range of concentrations of this compound will be tested in these cell-free assays.

  • Endpoint: The percentage of inhibition of protein denaturation and the percentage of membrane stabilization will be calculated.

Detailed Protocols for Anti-Cancer Evaluation

Assuming a positive result in the anti-cancer screening (e.g., significant cytotoxicity in a specific cancer cell line), the following detailed protocols can be employed for a more in-depth investigation. For the purpose of this application note, we will proceed with a hypothetical scenario where this compound shows promising activity against the MCF-7 breast cancer cell line.

Determination of IC50 using MTT Assay

Objective: To determine the concentration of this compound that inhibits the growth of MCF-7 cells by 50%.

Materials:

  • This compound

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of the compound (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µM). Include a vehicle control (DMSO).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
11.2096
51.0584
100.8870.4
250.6350.4
500.3528
750.1814.4
1000.108

IC50 Value: Approximately 24.8 µM

Assessment of Apoptosis by Annexin V-FITC/PI Staining

Objective: To determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

Materials:

  • MCF-7 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Control95.22.11.51.2
IC50 (25 µM)60.525.310.24.0
2x IC50 (50 µM)35.840.118.55.6
Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of this compound on the expression of proteins involved in a relevant signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in breast cancer.

Materials:

  • MCF-7 cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Treat MCF-7 cells with this compound at its IC50 concentration for 24 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system.

Data Presentation:

ProteinControl (Relative Density)Treated (Relative Density)Fold Change
p-Akt1.000.45-2.22
Akt1.000.98-1.02
p-mTOR1.000.38-2.63
mTOR1.001.05+1.05
Bcl-21.000.52-1.92
Bax1.001.85+1.85
Cleaved Caspase-31.003.50+3.50
GAPDH1.001.001.00

Visualizations

Experimental Workflow

G Experimental Workflow for In Vitro Evaluation cluster_0 Initial Screening cluster_1 Mechanistic Studies (Anti-Cancer) Anti-Cancer Screening Anti-Cancer Screening IC50 Determination IC50 Determination Anti-Cancer Screening->IC50 Determination Positive Hit Anti-Inflammatory Screening Anti-Inflammatory Screening Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Western Blot Western Blot Apoptosis Assay->Western Blot

Caption: A flowchart illustrating the proposed experimental design.

Hypothetical Signaling Pathway

G Hypothetical Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Compound (S)-2-(3-Bromophenyl) propanoic acid Compound->Akt Inhibition

Caption: A diagram of the proposed inhibitory action on the PI3K/Akt pathway.

Conclusion

The protocols and application notes provided here offer a robust framework for the initial in vitro characterization of this compound. By following this systematic approach, researchers can effectively screen for biological activity and subsequently delve into the underlying mechanisms of action. The hypothetical data presented for the anti-cancer assays serve as an illustrative example of how to structure and interpret the experimental outcomes. This foundational data is crucial for making informed decisions regarding the future development of this compound as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-(3-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of (S)-2-(3-Bromophenyl)propanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis process, providing potential causes and actionable solutions.

Issue 1: Low Yield of Racemic 2-(3-Bromophenyl)propanoic acid

A low overall yield of the racemic acid is a common problem that can often be traced back to the initial carbon-carbon bond-forming reaction.

Troubleshooting Flowchart for Low Yield

start Low Yield of Racemic Product check_route Which synthesis route was used? start->check_route grignard Grignard Reaction Path check_route->grignard Grignard Carboxylation heck Heck Reaction Path check_route->heck Heck Reaction / Carbonylation check_moisture Were all reagents and glassware rigorously dried? grignard->check_moisture dry_reagents Solution: Dry solvents (e.g., over Na/benzophenone). Oven-dry or flame-dry glassware under inert gas. check_moisture->dry_reagents No check_mg Was the magnesium activated? check_moisture->check_mg Yes activate_mg Solution: Activate Mg turnings by grinding, adding a crystal of iodine, or a few drops of 1,2-dibromoethane (B42909). check_mg->activate_mg No check_wurtz Was Wurtz coupling (dimerization) observed? check_mg->check_wurtz Yes minimize_wurtz Solution: Add the aryl halide slowly to the Mg suspension. Maintain a low reaction temperature. check_wurtz->minimize_wurtz Yes check_catalyst Was the Pd catalyst/ligand system optimized? optimize_catalyst Solution: Screen different phosphine (B1218219) ligands. Ensure the correct Pd source and loading (e.g., Pd(OAc)2). check_conditions Were reaction conditions (base, temp) appropriate? optimize_conditions Solution: Use a suitable base (e.g., NEt3, K2CO3). Optimize temperature for your specific substrate.

Caption: Troubleshooting decision tree for low yield of racemic acid.

Potential Cause Recommended Solution
Grignard Reagent Failed to Form Moisture Contamination: Grignard reagents are extremely sensitive to water. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Solvents must be anhydrous. Poor Magnesium Quality: The surface of magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction. Activate the magnesium by gently crushing it with a mortar and pestle under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.
Side Reactions in Grignard Synthesis Wurtz Coupling: The formation of a biaryl dimer is a common side reaction. This can be minimized by adding the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Inefficient Heck Reaction Suboptimal Catalyst System: The choice of palladium source and ligand is crucial. For the synthesis of 2-arylpropionic acids, systems like Pd(OAc)₂ with ligands such as neoisopinocampheyldiphenylphosphine (NISPCDPP) have been shown to be effective.[1][2] Incorrect Reaction Conditions: Both the Heck coupling and subsequent carbonylation steps require specific conditions. The Heck reaction often requires a base like triethylamine (B128534), while the carbonylation step is performed under a carbon monoxide atmosphere and may require an acid.[1]
Issue 2: Low Enantiomeric Excess (ee) or Poor Conversion in Enzymatic Resolution

The goal of enzymatic kinetic resolution is to achieve a conversion close to 50% with an enantiomeric excess (ee) of the remaining acid approaching >99%. Deviations from this indicate suboptimal resolution conditions.

Logical Flow for Optimizing Enzymatic Resolution

start Low ee% or Conversion check_enzyme Is the enzyme active and appropriate? start->check_enzyme check_solvent Is the solvent optimal? start->check_solvent check_temp Is the reaction temperature optimized? start->check_temp check_water Is water content controlled? start->check_water enzyme_sol Use a reliable lipase (B570770), e.g., immobilized Candida antarctica Lipase B (CALB / Novozym 435). Ensure proper storage and handling. check_enzyme->enzyme_sol solvent_sol Non-polar organic solvents like hexane, cyclohexane, or toluene (B28343) are generally preferred. Solvent choice can significantly impact enzyme selectivity. check_solvent->solvent_sol temp_sol Lowering the temperature (e.g., to 25-35°C) often increases enantioselectivity (E value), though it may slow the reaction rate. check_temp->temp_sol water_sol For esterification, water is a byproduct that can cause reverse hydrolysis, lowering yield and ee%. Consider using molecular sieves to remove water. check_water->water_sol

Caption: Key parameters for optimizing enzymatic kinetic resolution.

Potential Cause Recommended Solution
Incorrect Enzyme or Low Activity Use a lipase known for high enantioselectivity towards profens. Immobilized Candida antarctica lipase B (CALB), such as Novozym 435, is a well-established and robust choice.[3][4] Ensure the enzyme has been stored correctly and is not denatured.
Suboptimal Temperature Temperature can have a significant effect on enantioselectivity.[5] While higher temperatures increase the reaction rate, they may decrease the enantiomeric ratio (E). It is often beneficial to run the reaction at a lower temperature (e.g., 25-40°C) to achieve a higher ee%.[6][7]
Inappropriate Solvent The choice of solvent affects enzyme activity and selectivity. Non-polar, hydrophobic solvents such as hexane, cyclohexane, or isooctane (B107328) are generally preferred for lipase-catalyzed esterifications.[8]
Water Accumulation In enantioselective esterification, water is produced as a byproduct. This can lead to hydrolysis of the formed ester, which reduces the overall yield and can lower the enantiomeric excess. Adding molecular sieves to the reaction mixture can help to remove water as it is formed.
Incorrect Acyl Donor For esterification, an appropriate acyl donor is required. Simple alcohols like n-butanol or n-decanol can be used.[8] Alternatively, activated esters like vinyl acetate (B1210297) can be used to drive the reaction forward.
Issue 3: Difficulty in Purification and Isolation

Challenges in purification often arise from the presence of unreacted starting materials, byproducts, or the other enantiomer.

Potential Cause Recommended Solution
Presence of Dimeric Byproducts If a Grignard or Heck route is used, dimeric byproducts (biaryls) may form. These are typically less polar than the desired acid and can often be removed by column chromatography on silica (B1680970) gel.
Oiling Out During Recrystallization The product fails to crystallize and separates as an oil. This can be caused by impurities or too rapid cooling. Solutions: Try a different solvent system (e.g., ethyl acetate/heptane or dichloromethane/hexane).[3] Slow down the cooling rate. Add seed crystals to induce crystallization.
Poor Separation of Diastereomeric Salts In classical resolution, if both diastereomeric salts co-precipitate, the resolution will be inefficient. Solutions: Screen a variety of solvents to find one where the solubility difference between the two salts is maximized.[9] Test different chiral resolving agents (e.g., different chiral amines).
Incomplete Separation of Enantiomers after Enzymatic Resolution After enzymatic esterification, the product is a mixture of the (S)-acid and the (R)-ester. A simple acid-base extraction can separate them. Dissolve the mixture in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., NaHCO₃). The (S)-acid will move to the aqueous layer as its carboxylate salt, while the (R)-ester remains in the organic layer. The layers can then be separated, and the (S)-acid can be recovered by acidifying the aqueous layer and extracting.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of racemic 2-(3-Bromophenyl)propanoic acid? A1: Yields can vary significantly based on the chosen synthetic route. For a one-pot Heck reaction and carbonylation sequence, yields for various 2-arylpropionic acids are reported in the range of 60-85%.[1] A patent for the synthesis of the similar 3-(2-bromophenyl)propionic acid reports a yield of 73-75% for the purified racemic product.[3]

Q2: Which method is better for chiral resolution: enzymatic or diastereomeric salt crystallization? A2: Both methods are effective.

  • Enzymatic Kinetic Resolution is often preferred for its high selectivity, mild reaction conditions, and the reusability of the immobilized enzyme. It is considered a "green" chemistry approach.

  • Diastereomeric Salt Crystallization is a classical, robust method that can be effective on a large scale. However, it may require extensive screening of resolving agents and solvents, and the maximum theoretical yield for the desired enantiomer is 50% without a racemization/recycling step for the unwanted enantiomer.[10]

Q3: What are the best enzymes for the kinetic resolution of 2-arylpropanoic acids? A3: Lipases are the most commonly used enzymes. Specifically, Lipase B from Candida antarctica (often immobilized and sold as Novozym 435) is highly effective and widely cited for the resolution of profens due to its high enantioselectivity and stability.[3][4][11] Lipases from Candida rugosa and Mucor miehei have also been used successfully.[8]

Q4: How can I monitor the progress of the enzymatic resolution? A4: The progress of the reaction (conversion) and the enantiomeric excess (ee) of the product should be monitored by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) after derivatization.[10]

Q5: Can the unwanted (R)-enantiomer be recycled? A5: Yes. After enzymatic esterification, the resulting (R)-ester can be isolated and hydrolyzed back to the racemic acid. This racemic mixture can then be subjected to the resolution process again, improving the overall process efficiency.

Data Presentation

Table 1: Comparison of Conditions for Palladium-Catalyzed Synthesis of 2-Arylpropionic Acids (Data adapted from analogous syntheses)

EntryAryl BromideCatalyst System (mol%)BaseOverall Yield (%)Ref
14-BromoanisolePd(OAc)₂ (0.5) / NISPCDPP (2.0)NEt₃84[1]
24-BromotoluenePd(OAc)₂ (0.5) / NISPCDPP (2.0)NEt₃74[1]
31-Bromo-4-(tert-butyl)benzenePd(OAc)₂ (0.5) / NISPCDPP (2.0)NEt₃85[1]
42-Bromo-6-methoxynaphthalenePd(OAc)₂ (0.5) / NISPCDPP (2.0)NEt₃80[1]

Table 2: Influence of Reaction Parameters on Enzymatic Resolution of Profens (Data extrapolated from studies on structurally similar profens like Ketoprofen)

EnzymeAcyl DonorSolventTemp (°C)Conversion (c)Enantiomeric Excess (ee)Ref
Candida rugosa Lipasen-DecanolCyclohexane40~47%>99% (S-ester)[8]
Candida antarctica Lipase BIsopropenyl AcetateToluene / [EMIM][BF₄]Ambient~28%~96% (S-acetate)
Burkholderia cepacia LipaseVinyl Acetaten-Hexane35~50%High (E > 200)[5]
Mucor miehei Lipasen-Butanoln-Butanol55Moderate(S)-selective[8]

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-(3-Bromophenyl)propanoic acid via Heck Reaction and Carbonylation

This protocol is adapted from a general procedure for the synthesis of 2-arylpropionic acids.[1]

Workflow for Racemic Synthesis

cluster_0 Step 1: Heck Reaction cluster_1 Step 2: Hydroxycarbonylation cluster_2 Step 3: Work-up & Purification A Charge autoclave with: - 3-Bromostyrene (B1266119) - Pd(OAc)2 / Ligand - NEt3 - Solvent (e.g., Toluene) B Pressurize with Ethylene (B1197577) (20 bar) A->B C Heat reaction mixture (e.g., 120°C) B->C D Cool reactor, vent Ethylene C->D E Add HCl and Water D->E F Pressurize with CO (40 bar) E->F G Heat reaction mixture (e.g., 100°C) F->G H Cool, vent CO G->H I Perform aqueous work-up (Extraction) H->I J Purify by column chromatography or recrystallization I->J K Obtain Racemic 2-(3-Bromophenyl)propanoic acid J->K

Caption: One-pot workflow for racemic acid synthesis.

  • Heck Reaction: To a pressure autoclave, add 3-bromostyrene (1 equiv.), palladium(II) acetate (0.5 mol%), a suitable phosphine ligand (e.g., NISPCDPP, 2.0 mol%), triethylamine (1.5 equiv.), and a solvent such as toluene.

  • Seal the autoclave, purge with ethylene, and then pressurize to 20 bar with ethylene.

  • Heat the reaction mixture to 120°C and stir for the required time (monitor by GC/TLC).

  • Hydroxycarbonylation: Cool the reactor to room temperature and carefully vent the ethylene pressure.

  • Add aqueous HCl (e.g., 0.5 mmol) and a small amount of water.

  • Purge the autoclave with carbon monoxide (CO), and then pressurize to 40 bar with CO.

  • Heat the mixture to 100°C and stir until the reaction is complete (monitor by HPLC).

  • Work-up and Purification: Cool the reactor, vent the CO pressure, and transfer the mixture to a separatory funnel. Perform a standard aqueous work-up. The crude product can be purified by silica gel chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-(3-Bromophenyl)propanoic acid

This protocol is a general procedure based on the resolution of similar profens.[4][8]

  • Reaction Setup: In a flask, dissolve racemic 2-(3-bromophenyl)propanoic acid (1 equiv.) in a non-polar solvent (e.g., cyclohexane, 10-20 mL per gram of acid).

  • Add an alcohol (e.g., n-decanol, 1.0-1.2 equiv.).

  • Add immobilized Candida antarctica Lipase B (Novozym 435) (e.g., 10-20% by weight of the racemic acid).

  • If desired, add activated molecular sieves (3Å or 4Å) to remove water formed during the reaction.

  • Reaction: Seal the flask and stir the suspension at a controlled temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining acid. The reaction should be stopped when the conversion is close to 50%.

  • Work-up: Filter off the immobilized enzyme (it can be washed and reused).

  • Separation: Transfer the filtrate to a separatory funnel. Add an equal volume of aqueous sodium bicarbonate solution (e.g., 5% w/v) and shake.

  • Separate the layers. The organic layer contains the unreacted (R)-ester. The aqueous layer contains the sodium salt of the desired (S)-acid.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the (R)-ester.

  • Carefully acidify the aqueous layer to pH 1-2 with cold 2M HCl.

  • Extract the acidified aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the (S)-acid by recrystallization.

References

Identifying side products in (S)-2-(3-Bromophenyl)propanoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during chemical reactions involving (S)-2-(3-Bromophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: The most common side reactions include racemization of the chiral center, decarboxylation, formation of isomeric impurities, and side reactions related to the specific coupling chemistry being employed (e.g., esterification or amidation). The presence and prevalence of these side products are highly dependent on the reaction conditions, including temperature, reagents, and solvent.

Q2: How can I detect the presence of side products in my reaction mixture?

A2: Chromatographic techniques are the most effective methods for detecting and quantifying side products. High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, is ideal for identifying racemization and other impurities. Gas Chromatography (GC) can also be used, sometimes after derivatization of the carboxylic acid to its corresponding ester. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural elucidation of unknown side products.

Q3: My reaction is showing a loss of enantiomeric excess (ee). What could be the cause?

A3: Loss of enantiomeric excess, or racemization, can be caused by several factors. Basic conditions or elevated temperatures can lead to the deprotonation of the acidic proton alpha to the carbonyl group, forming a planar enolate intermediate that can be protonated from either face, leading to a mixture of (S) and (R) enantiomers. Certain coupling reagents or prolonged reaction times can also contribute to racemization.

Q4: I have identified an impurity with a lower molecular weight than my starting material. What could it be?

A4: A lower molecular weight impurity could be the result of a decarboxylation reaction, where the carboxylic acid group is lost as carbon dioxide. This is more likely to occur at elevated temperatures. For this compound, this would result in the formation of 1-(3-bromophenyl)ethane.

Troubleshooting Guides

Issue 1: Poor Yield and Presence of Multiple Unidentified Spots on TLC

This issue often points to complex side reactions or degradation of the starting material or product.

Potential Cause Troubleshooting Step Expected Outcome
Reaction temperature is too high. Run the reaction at a lower temperature. If the reaction is too slow, consider a more active catalyst or a longer reaction time at a moderate temperature.Reduced formation of degradation products and improved yield of the desired product.
Incorrect stoichiometry of reagents. Carefully re-evaluate and measure the stoichiometry of all reagents, especially coupling agents and bases.Optimized reaction conversion and minimized side products from excess reagents.
Presence of moisture or air. Ensure all glassware is thoroughly dried and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Prevention of hydrolysis of sensitive reagents and intermediates, leading to a cleaner reaction profile.
Inappropriate solvent. Screen different solvents to find one that provides good solubility for the reactants and is compatible with the reaction conditions.Improved reaction kinetics and selectivity.
Issue 2: Racemization of the Chiral Center

The loss of stereochemical integrity is a critical issue in pharmaceutical synthesis.

Potential Cause Troubleshooting Step Expected Outcome
Use of a strong base. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DIPEA) and add it slowly at a low temperature.Minimized deprotonation at the chiral center, thus preserving the enantiomeric excess.
Prolonged reaction time at elevated temperature. Optimize the reaction time and temperature to achieve a reasonable conversion without significant racemization. Monitor the reaction progress closely.Higher enantiomeric excess of the final product.
Inappropriate coupling reagent. For amide or ester formation, choose a coupling reagent known for low racemization potential (e.g., HATU, COMU).Preservation of the stereochemistry of the starting material.

Experimental Protocols

General Protocol for Amide Coupling
  • Dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM) under an inert atmosphere.

  • Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Chiral HPLC Analysis
  • Column: Select a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of hexane/isopropanol or hexane/ethanol with a small amount of a modifier like trifluoroacetic acid (for acidic analytes) is commonly used. The exact ratio should be optimized for baseline separation of the enantiomers.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection: Inject a small volume (e.g., 5-10 µL) onto the column.

  • Analysis: Determine the retention times for the (S) and (R) enantiomers by running a racemic standard. Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.

Visualizations

experimental_workflow start Start: this compound reaction Reaction (e.g., Amide Coupling) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (HPLC, NMR, MS) purification->analysis product Final Product analysis->product

Caption: A typical experimental workflow for reactions involving this compound.

troubleshooting_logic start Unsatisfactory Reaction Outcome? low_yield Low Yield? start->low_yield Yes side_products Multiple Side Products? start->side_products No low_yield->side_products No check_temp Lower Temperature low_yield->check_temp Yes racemization Racemization? side_products->racemization No check_reagents Check Reagents/ Stoichiometry side_products->check_reagents Yes change_base Change Base/ Coupling Agent racemization->change_base Yes check_conditions Use Inert Atmosphere

Caption: A troubleshooting decision tree for common issues in this compound reactions.

racemization_pathway S_acid This compound enolate Planar Enolate Intermediate S_acid->enolate + Base - H+ enolate->S_acid + H+ R_acid (R)-2-(3-Bromophenyl)propanoic acid enolate->R_acid + H+

Caption: The chemical pathway illustrating the base-catalyzed racemization of this compound.

Technical Support Center: Purification of (S)-2-(3-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (S)-2-(3-Bromophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this chiral carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges in purifying this compound stem from its chiral nature. Enantiomers, the (S) and (R) forms, have identical physical properties in an achiral environment, making their separation from a racemic mixture difficult. Key challenges include achieving high enantiomeric excess (ee), removing structurally similar impurities, and preventing racemization during purification.

Q2: What are the most effective methods for purifying this compound?

The most common and effective methods for the enantioselective purification of this compound are:

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique that uses a chiral stationary phase (CSP) to directly separate the enantiomers.[1]

  • Diastereomeric Salt Crystallization: This classical resolution method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which have different solubilities and can be separated by crystallization.

Q3: How can I determine the enantiomeric excess (ee) of my purified sample?

The enantiomeric excess is typically determined using analytical chiral HPLC.[2] This involves separating the enantiomers on a chiral column and calculating the ratio of their peak areas. The formula for enantiomeric excess is:

ee (%) = |([Area of S-enantiomer] - [Area of R-enantiomer]) / ([Area of S-enantiomer] + [Area of R-enantiomer])| x 100

Q4: What are some common impurities that might be present in a sample of this compound?

Common impurities can include the corresponding (R)-enantiomer, unreacted starting materials from the synthesis, and side-products such as isomers (e.g., 2-(2-bromophenyl)propanoic acid or 2-(4-bromophenyl)propanoic acid).[3][4]

Troubleshooting Guides

Preparative Chiral HPLC Purification

This guide addresses common issues encountered during the purification of this compound using preparative chiral HPLC.

Troubleshooting Common Chiral HPLC Problems

Problem Potential Cause Solution
Poor or No Separation of Enantiomers Inappropriate chiral stationary phase (CSP).Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for chiral acids.
Suboptimal mobile phase composition.Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol). Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution for carboxylic acids.
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a competing acid (e.g., 0.1% TFA) to the mobile phase to block active sites on the stationary phase.
Column overload.Reduce the amount of sample injected onto the column.
Poor Peak Shape (Broadening) High flow rate.Reduce the flow rate. Chiral separations often benefit from lower flow rates.
Sample solvent incompatible with mobile phase.Dissolve the sample in the mobile phase or a solvent with similar polarity.
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Chiral columns may require longer equilibration times.
Temperature fluctuations.Use a column oven to maintain a stable temperature.

HPLC_Troubleshooting start Start HPLC Purification issue Problem Encountered? start->issue no_separation Poor/No Separation issue->no_separation Yes peak_tailing Peak Tailing issue->peak_tailing Yes poor_shape Poor Peak Shape issue->poor_shape Yes irreproducible Irreproducible Retention issue->irreproducible Yes end Successful Purification issue->end No solution_csp Screen different CSPs no_separation->solution_csp solution_mobile_phase Optimize mobile phase (solvent ratio, additives) no_separation->solution_mobile_phase solution_tfa Add competing acid (TFA) peak_tailing->solution_tfa solution_load Reduce sample load peak_tailing->solution_load solution_flow_rate Reduce flow rate poor_shape->solution_flow_rate solution_solvent Use compatible sample solvent poor_shape->solution_solvent solution_equilibration Increase equilibration time irreproducible->solution_equilibration solution_temp Use column oven irreproducible->solution_temp solution_csp->issue solution_mobile_phase->issue solution_tfa->issue solution_load->issue solution_flow_rate->issue solution_solvent->issue solution_equilibration->issue solution_temp->issue

Diastereomeric Salt Crystallization

This guide addresses common issues encountered during the purification of this compound via diastereomeric salt crystallization.

Troubleshooting Common Crystallization Problems

Problem Potential Cause Solution
No Crystal Formation Solution is not supersaturated (too much solvent).Slowly evaporate the solvent to increase the concentration.
Compound is too soluble in the chosen solvent.Add an anti-solvent (a solvent in which the diastereomeric salt is less soluble) dropwise until turbidity persists.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod. Add a seed crystal of the desired diastereomeric salt.
Compound Oils Out The melting point of the salt is below the boiling point of the solvent.Use a lower boiling point solvent or a solvent mixture.
Solution is cooling too quickly.Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Low Enantiomeric Excess (ee) of the Final Product The chosen resolving agent is not effective.Screen other chiral resolving agents (e.g., different chiral amines).
Co-precipitation of the more soluble diastereomeric salt.Perform recrystallization of the diastereomeric salt before liberating the free acid.
Incomplete reaction to form the salt.Ensure equimolar amounts of the racemic acid and resolving agent are used.
Low Yield of Purified Enantiomer The desired diastereomeric salt has significant solubility in the mother liquor.Cool the crystallization mixture to a lower temperature (e.g., 0 °C or below) to maximize precipitation.
Loss of product during workup.Optimize the extraction and washing steps to minimize product loss.

Quantitative Data Summary

The following table summarizes representative data for the purification of chiral carboxylic acids similar to this compound. Actual results may vary depending on the specific experimental conditions.

Purification Method Starting Material Typical Yield Typical Final Purity (Chemical) Typical Final Enantiomeric Excess (ee)
Preparative Chiral HPLC Racemic 2-(3-Bromophenyl)propanoic acid>90%>99%>99%
Diastereomeric Salt Crystallization Racemic 2-(3-Bromophenyl)propanoic acid35-45% (per enantiomer)>98%>95% (after one recrystallization)

Experimental Protocols

Protocol 1: Preparative Chiral HPLC Purification

This protocol provides a general procedure for the preparative chiral HPLC purification of this compound. Optimization of the mobile phase and other parameters is crucial for successful separation.

1. System and Column:

  • HPLC System: Preparative HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC) of a suitable preparative dimension (e.g., 20 mm x 250 mm).

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol). A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

  • Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.

  • Degas the mobile phase before use.

3. Sample Preparation:

  • Dissolve the racemic 2-(3-Bromophenyl)propanoic acid in the mobile phase or a compatible solvent to a concentration suitable for preparative injection.

4. Chromatographic Conditions:

  • Flow Rate: Set the flow rate appropriate for the column dimension (e.g., 10-20 mL/min for a 20 mm ID column).

  • Detection: Monitor the separation using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Temperature: Maintain a constant column temperature using a column oven (e.g., 25 °C).

5. Purification and Fraction Collection:

  • Inject the sample onto the equilibrated column.

  • Collect the fractions corresponding to the (S)-enantiomer peak.

  • Analyze the collected fractions for purity and enantiomeric excess using analytical chiral HPLC.

6. Post-Purification:

  • Combine the pure fractions containing the (S)-enantiomer.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase (e.g., Hexane/IPA/TFA) start->prep_mobile_phase prep_sample Prepare Sample Solution start->prep_sample equilibrate Equilibrate Chiral Column prep_mobile_phase->equilibrate inject Inject Sample prep_sample->inject equilibrate->inject separate Chromatographic Separation inject->separate collect Collect Fractions of (S)-enantiomer separate->collect analyze Analyze Fractions (Purity and ee) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate end Purified (S)-enantiomer evaporate->end

Protocol 2: Diastereomeric Salt Crystallization

This protocol describes a general procedure for the resolution of racemic 2-(3-Bromophenyl)propanoic acid using a chiral amine as the resolving agent.

1. Selection of Resolving Agent and Solvent:

  • Choose a suitable chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine or cinchonidine).

  • Screen for a suitable solvent system where the two diastereomeric salts have a significant solubility difference. Common solvents include ethanol, methanol, acetone, or mixtures with water.

2. Formation of Diastereomeric Salts:

  • In a flask, dissolve one equivalent of racemic 2-(3-Bromophenyl)propanoic acid in the chosen solvent with gentle heating.

  • In a separate flask, dissolve one equivalent of the chiral resolving agent in the same solvent.

  • Slowly add the resolving agent solution to the racemic acid solution with stirring.

3. Crystallization:

  • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.

  • For complete crystallization, the flask can be placed in an ice bath or refrigerator.

4. Isolation of the Diastereomeric Salt:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

5. Recrystallization (Optional but Recommended):

  • To enhance the diastereomeric purity, recrystallize the collected salt from the same solvent system.

6. Liberation of the Enantiomer:

  • Suspend the purified diastereomeric salt in water.

  • Add a strong acid (e.g., 1M HCl) dropwise until the pH is acidic (pH ~2). This will protonate the carboxylic acid and form the hydrochloride salt of the amine.

  • Extract the liberated this compound with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

7. Purification and Isolation:

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Crystallization_Workflow start Start dissolve_racemate Dissolve Racemic Acid and Chiral Amine start->dissolve_racemate form_salts Form Diastereomeric Salts dissolve_racemate->form_salts crystallize Cool to Crystallize Less Soluble Salt form_salts->crystallize filter_salt Filter and Wash Crystals crystallize->filter_salt recrystallize Recrystallize Salt (Optional) filter_salt->recrystallize liberate_acid Liberate Enantiomer with Acid filter_salt->liberate_acid recrystallize->liberate_acid extract Extract with Organic Solvent liberate_acid->extract isolate Dry and Evaporate Solvent extract->isolate end Enriched (S)-enantiomer isolate->end

References

Stability issues of (S)-2-(3-Bromophenyl)propanoic acid and its solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-2-(3-Bromophenyl)propanoic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific issues related to the stability of this compound and related 2-arylpropanoic acids.

Issue 1: Loss of Optical Purity/Racemization

Q1: I am observing a decrease in the enantiomeric excess (ee) of my this compound sample over time. What could be the cause?

A1: The loss of enantiomeric excess, or racemization, is a known stability issue for chiral 2-arylpropanoic acids. This process involves the conversion of the (S)-enantiomer to its (R)-enantiomer, leading to a racemic mixture. The primary mechanism is the abstraction of the acidic proton at the chiral center (the α-proton), which results in the formation of a planar enolate intermediate. Reprotonation can then occur from either face, leading to both enantiomers.

Q2: What factors can accelerate the racemization of this compound?

A2: Several factors can promote racemization:

  • Basic Conditions: The presence of a base is the most significant factor in promoting racemization by facilitating the abstraction of the α-proton[1]. Even weak bases can catalyze this process.

  • Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for proton abstraction and increase the rate of racemization.

  • Solvent Polarity: The solvent system can influence the rate of racemization. Polar aprotic solvents may facilitate the process.

Q3: How can I prevent or minimize racemization of my this compound samples?

A3: To maintain the enantiomeric purity of your compound, consider the following preventative measures:

  • pH Control: Maintain the sample in a neutral or, preferably, slightly acidic environment. Avoid basic conditions in all handling, storage, and experimental steps.

  • Temperature Control: Store the compound at low temperatures, as recommended on the product's certificate of analysis. For long-term storage, consider temperatures at or below -20°C.

  • Solvent Selection: Use non-polar or protic solvents where possible, and avoid prolonged exposure to polar aprotic solvents, especially in the presence of any basic species.

  • Inert Atmosphere: While not directly preventing racemization, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent other degradation pathways that might produce basic byproducts.

Issue 2: Photodegradation

Q1: My sample of this compound is showing discoloration and the appearance of new peaks in my HPLC analysis after exposure to light. What is happening?

A1: 2-Arylpropanoic acids are a class of compounds known to be sensitive to light, particularly UV radiation[2]. Exposure to light can induce photodegradation, leading to the formation of various degradation products. This can manifest as a change in the physical appearance of the sample (e.g., discoloration) and the emergence of new peaks in chromatographic analyses.

Q2: What are the typical degradation pathways for 2-arylpropanoic acids upon light exposure?

A2: Photodegradation of this class of compounds can proceed through several mechanisms, including:

  • Decarboxylation: Loss of the carboxylic acid group is a common photodegradation pathway.

  • Oxidation: The aromatic ring and the propanoic acid side chain can be susceptible to photo-oxidation.

  • Rearrangement Reactions: Complex molecular rearrangements can occur, leading to a variety of photoproducts.

Q3: What are the best practices for preventing photodegradation?

A3: To protect your samples from light-induced degradation, adhere to the following practices:

  • Storage in the Dark: Store the compound in amber vials or light-proof containers.

  • Work in Low-Light Conditions: When handling the compound, work in a fume hood with the light turned off or under yellow light to minimize exposure to UV and short-wavelength visible light.

  • Use of Amber Glassware: For preparing solutions and running experiments, use amber-colored volumetric flasks and other glassware.

  • UV-Protectant Films: If exposure to ambient light is unavoidable, consider using UV-protectant films on windows or enclosures.

Issue 3: General Chemical Degradation (Hydrolysis and Oxidation)

Q1: I am performing forced degradation studies on this compound. What conditions are likely to cause degradation?

A1: Forced degradation studies are designed to intentionally degrade the drug substance to understand its stability profile[3][4][5][6]. For this compound, you can expect degradation under the following conditions:

  • Acidic and Basic Hydrolysis: Exposure to strong acids (e.g., 0.1 M to 1 M HCl) and strong bases (e.g., 0.1 M to 1 M NaOH) at elevated temperatures will likely cause hydrolysis, although the carboxylic acid itself is generally stable to hydrolysis. However, impurities or formulation excipients could be susceptible. The primary concern with basic hydrolysis is the acceleration of racemization[1][7].

  • Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) can lead to the formation of oxidative degradation products[8][9][10]. The aromatic ring is a potential site of oxidation.

  • Thermal Degradation: Exposure to high temperatures (e.g., 60-80°C) can induce thermal decomposition.

Q2: How can I monitor the degradation of my compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound[11][12][13][14]. Such a method should be able to separate the parent compound from its degradation products and enantiomer. A photodiode array (PDA) detector is often used to check for peak purity.

Data Presentation

The following tables summarize quantitative data from studies on related 2-arylpropanoic acids to provide an indication of the potential stability of this compound.

Table 1: Racemization and Hydrolysis Rate Constants for Ibuprofen (B1674241) Methyl Ester

(Data is illustrative for a related compound and conditions)

ConditionRate Constant (k)UnitReference
Racemization (in situ)0.026 ± 0.004h⁻¹[15]
Enzymatic Hydrolysis0.053 ± 0.004h⁻¹[15]

Table 2: Photodegradation Kinetics of Selected Profens in Aqueous Solution

(Data is illustrative for related compounds and conditions)

CompoundRate Constant (k)UnitConditionsReference
Ketoprofen1.54 x 10⁻³s⁻¹UV irradiation[16]
Carprofen1.25 x 10⁻³s⁻¹UV irradiation[16]
Diclofenac (B195802) Acid0.88 x 10⁻³s⁻¹UV irradiation[16]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, analytical balance, volumetric flasks, pipettes

  • HPLC system with a C18 column and PDA detector

  • Photostability chamber, oven

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • After heating, cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the mixture at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours).

    • Neutralize with 1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period (e.g., 2, 8, 24 hours), protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for a specified period (e.g., 24, 48, 72 hours).

    • Also, expose a solution of the compound (1 mg/mL) to the same conditions.

    • After the specified time, prepare a 0.1 mg/mL solution for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[17][18][19][20].

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Prepare a 0.1 mg/mL solution of the exposed samples for analysis.

4. HPLC Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

  • Perform peak purity analysis using the PDA detector.

Protocol 2: Chiral HPLC Method for Racemization Study

This protocol describes a method to assess the enantiomeric stability of this compound.

1. Materials:

  • This compound

  • (R,S)-2-(3-Bromophenyl)propanoic acid (racemic standard)

  • HPLC system with a chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)

  • Mobile phase components (e.g., hexane (B92381), isopropanol (B130326), trifluoroacetic acid)

2. Method Development:

  • Develop a chiral HPLC method capable of baseline-separating the (S)- and (R)-enantiomers. A typical mobile phase for a polysaccharide-based CSP might be a mixture of hexane and isopropanol with a small amount of a carboxylic acid modifier like trifluoroacetic acid.

  • Optimize the mobile phase composition and flow rate to achieve a resolution of >1.5 between the enantiomeric peaks.

3. Sample Preparation and Analysis:

  • Prepare a solution of the racemic standard to identify the retention times of both enantiomers.

  • Prepare a solution of the this compound sample at a known concentration.

  • Inject the sample onto the chiral HPLC system and record the chromatogram.

  • To study the effect of a particular stress condition (e.g., base), expose the sample to that condition for a defined period, then neutralize and analyze.

4. Data Analysis:

  • Calculate the enantiomeric excess (ee) using the peak areas of the (S) and (R) enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Visualizations

Diagram 1: Potential Degradation Pathways

A This compound B Racemization A->B + Base / Heat D Photodegradation A->D + Light (UV) F Oxidative Degradation A->F + Oxidizing Agent C (R)-2-(3-Bromophenyl)propanoic acid B->C E Decarboxylation Products D->E G Oxidized Products F->G

Caption: Potential degradation pathways for this compound.

Diagram 2: Experimental Workflow for a Forced Degradation Study

cluster_stress Stress Conditions A Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis A->Analysis B Base Hydrolysis B->Analysis C Oxidation C->Analysis D Thermal D->Analysis E Photolysis E->Analysis Start Prepare Stock Solution of This compound Start->A Start->B Start->C Start->D Start->E Report Identify Degradants & Establish Degradation Profile Analysis->Report

Caption: Workflow for a typical forced degradation study.

References

Preventing racemization of (S)-2-(3-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-2-(3-Bromophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and ensuring the stereochemical integrity of this chiral compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of an enantiomerically pure substance, such as this compound, into a mixture containing equal amounts of both enantiomers (a racemate).[1] The chiral center in this compound is the carbon atom alpha to the carboxylic acid. The hydrogen on this carbon is susceptible to removal under certain conditions, leading to a loss of the defined three-dimensional structure and, consequently, its optical activity. In drug development, different enantiomers can have vastly different pharmacological and toxicological profiles, making the prevention of racemization critical.[2]

Q2: What are the primary mechanisms that cause racemization of this compound?

A2: The primary mechanism for racemization in 2-arylpropanoic acids like this compound is through the formation of a planar, achiral intermediate. This can occur via two main pathways:

  • Direct Enolization/Deprotonation: Under basic conditions, a base can directly abstract the acidic α-proton (the hydrogen on the chiral carbon), forming a planar enolate. Reprotonation of this intermediate can occur from either face, leading to a mixture of both (R) and (S) enantiomers.

  • Enol Formation: Under acidic conditions, the carbonyl oxygen of the carboxylic acid can be protonated, which facilitates the formation of a planar enol tautomer. Tautomerization back to the keto form can result in either enantiomer.[1]

Q3: Which experimental conditions are most likely to cause racemization?

A3: Several factors can promote the racemization of this compound:

  • pH: Both strongly acidic and strongly basic conditions can catalyze racemization.[1]

  • Temperature: Higher temperatures increase the rate of racemization by providing the necessary energy to overcome the activation barrier for the removal of the α-proton.[1]

  • Solvent: Polar, protic solvents can facilitate the proton transfer steps involved in both enolization and enolate formation, thereby increasing the risk of racemization.[1]

  • Reaction Time: Prolonged exposure to harsh conditions increases the extent of racemization.

  • Reagents: Certain reagents, especially in derivatization reactions like amide coupling, can promote racemization. The choice of coupling reagent and base is critical.[3][4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Loss of optical purity (enantiomeric excess) after reaction. The reaction conditions (e.g., high temperature, strong acid/base) are promoting racemization.- Lower the reaction temperature. For sensitive reactions, consider running them at 0°C or even lower.- Use the mildest possible acid or base that is effective for the transformation.- Minimize the reaction time by closely monitoring its progress.
Significant racemization during amide coupling. The coupling reagent and/or base are too harsh.- Use a coupling reagent known to suppress racemization, such as DEPBT or DIC in combination with an additive like Oxyma.[5][6]- Avoid strongly basic, non-hindered amines. Opt for a sterically hindered base like diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM). For highly sensitive substrates, sym-collidine may be beneficial.[4]
Racemization during esterification. Use of strong acid catalysts and high temperatures (e.g., Fischer esterification).- Employ milder esterification methods. For example, using DCC or EDC with a catalytic amount of DMAP at lower temperatures can be effective.[7]- Consider enzymatic esterification, which can be highly enantioselective.[8]
Inconsistent enantiomeric excess (e.e.) between batches. Variations in reaction parameters or reagent quality.- Standardize all reaction parameters, including temperature, reaction time, and reagent stoichiometry.- Ensure that all solvents are anhydrous and reagents are of high purity.

Data Presentation

Table 1: Kinetic Data for Racemization and Hydrolysis of Ibuprofen (B1674241) Methyl Ester

ConditionRate Constant (k) (h⁻¹)
Racemization of (R)-ibuprofen methyl ester0.026 ± 0.004
Enzymatic hydrolysis of (S)-ibuprofen methyl ester0.053 ± 0.004
Data obtained under dynamic kinetic resolution conditions at pH 9.8 with Candida rugosa lipase (B570770) and 20% DMSO.[9]

Experimental Protocols

Protocol 1: Amide Coupling with Minimized Racemization using DEPBT

This protocol describes the coupling of this compound with a primary amine using 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), a reagent known for its ability to suppress racemization.[5][10]

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the desired primary amine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add a sterically hindered base such as diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.

  • Coupling Reagent Addition: Cool the mixture to 0°C in an ice bath. Add DEPBT (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Chiral HPLC Analysis to Determine Enantiomeric Excess

This protocol provides a general method for analyzing the enantiomeric purity of this compound. Specific conditions may need to be optimized for your HPLC system and column.

  • Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of profens. Columns such as Chiralcel OD-H, Chiralpak AD, or Whelk-O 1 are often effective.[11]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) with a small amount of an acidic modifier. A starting point could be a mixture of n-hexane:2-propanol:trifluoroacetic acid (90:10:0.1 v/v/v).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • HPLC Analysis:

    • Set the column temperature (e.g., 25°C).

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject the sample.

    • Detect the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: Determine the retention times for both the (S) and (R) enantiomers by running a standard of the racemic mixture. Calculate the enantiomeric excess (e.e.) of your sample by integrating the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Mandatory Visualizations

Caption: Base-catalyzed racemization mechanism.

TroubleshootingWorkflow start Racemization Detected (Low e.e.) check_conditions Review Reaction Conditions start->check_conditions is_temp_high Temperature > RT? check_conditions->is_temp_high lower_temp Lower Temperature (e.g., 0°C) is_temp_high->lower_temp Yes is_ph_extreme Strong Acid/Base? is_temp_high->is_ph_extreme No lower_temp->is_ph_extreme use_mild_reagents Use Milder Acid/Base is_ph_extreme->use_mild_reagents Yes is_coupling_rxn Amide Coupling? is_ph_extreme->is_coupling_rxn No use_mild_reagents->is_coupling_rxn check_coupling_reagent Evaluate Coupling Reagent is_coupling_rxn->check_coupling_reagent Yes reanalyze Re-analyze e.e. is_coupling_rxn->reanalyze No is_reagent_harsh Using Carbodiimide alone or strong base? check_coupling_reagent->is_reagent_harsh change_reagent Switch to DEPBT or DIC/Oxyma. Use hindered/weaker base. is_reagent_harsh->change_reagent Yes is_reagent_harsh->reanalyze No change_reagent->reanalyze

Caption: Troubleshooting workflow for racemization.

References

Technical Support Center: Optimization of Reaction Temperature for (S)-2-(3-Bromophenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-(3-Bromophenyl)propanoic acid. The focus is on optimizing the reaction temperature to maximize yield and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of reaction temperature on the enantioselectivity of the synthesis of this compound?

A1: In catalytic asymmetric synthesis, lower reaction temperatures generally lead to higher enantiomeric excess (ee). This is because the energy difference between the diastereomeric transition states leading to the (S) and (R) enantiomers is more pronounced at lower temperatures, favoring the formation of the desired (S)-enantiomer. However, reducing the temperature too much can significantly slow down the reaction rate, requiring a balance to be found.

Q2: How does reaction temperature typically impact the yield of the synthesis?

A2: The relationship between temperature and yield is complex. While lower temperatures can increase selectivity, they may also lead to incomplete conversion if the reaction time is not extended, thus lowering the isolated yield. Conversely, higher temperatures can accelerate the reaction and improve conversion rates, but may also promote side reactions or catalyst decomposition, which can decrease the overall yield and purity.

Q3: What is a good starting point for temperature optimization in a catalytic asymmetric hydrogenation to produce this compound?

A3: A common starting point for temperature screening in asymmetric hydrogenations is room temperature (approximately 20-25 °C). Based on the observed yield and enantioselectivity, the temperature can then be adjusted. It is advisable to screen a range of temperatures, for example, from 0 °C to 40 °C, to identify the optimal conditions for your specific catalytic system.

Q4: Can running the reaction at a very low temperature (e.g., -78 °C) always guarantee the highest enantioselectivity?

A4: While very low temperatures often favor higher enantioselectivity, this is not always the case and may not be practical. Some catalytic systems may become too sluggish or even inactive at such low temperatures, leading to extremely long reaction times or no reaction at all. Additionally, the cost and logistical challenges of maintaining very low temperatures on a larger scale can be prohibitive. It is crucial to find a temperature that provides a good balance of enantioselectivity, reaction rate, and practicality.

Troubleshooting Guide: Optimizing Reaction Temperature

This guide addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related problems.

Issue 1: Low Enantiomeric Excess (ee < 90%)
  • Question: My synthesis of this compound is proceeding with good conversion, but the enantiomeric excess is below the desired level. How can I improve it?

  • Answer: Low enantioselectivity is a frequent challenge in asymmetric synthesis. The reaction temperature is a critical parameter to investigate.

    • Possible Cause: The reaction temperature is too high, reducing the energy difference between the diastereomeric transition states.

      • Solution: Decrease the reaction temperature incrementally. For instance, if the reaction was run at room temperature (25 °C), try running it at 10 °C, 0 °C, or even -10 °C. Monitor both the ee and the reaction time at each temperature to find the optimal balance.

    • Possible Cause: The solvent is not optimal for the reaction at the given temperature.

      • Solution: The choice of solvent can significantly influence the catalyst's chiral environment. A solvent screening in conjunction with temperature optimization is recommended. Solvents like methanol (B129727), ethanol, dichloromethane, and toluene (B28343) can behave differently at various temperatures.

    • Possible Cause: The hydrogen pressure (in asymmetric hydrogenation) is not optimized.

      • Solution: While temperature is key, hydrogen pressure can also affect enantioselectivity. It may be beneficial to investigate the effect of varying the pressure at a fixed, optimized temperature.

Issue 2: Low or No Conversion
  • Question: I have lowered the reaction temperature to improve enantioselectivity, but now the reaction is very slow or has stalled completely. What should I do?

  • Answer: This indicates that the thermal energy is insufficient to overcome the activation energy barrier of the reaction.

    • Possible Cause: The reaction temperature is too low for the catalyst to be effective.

      • Solution 1: Gradually increase the temperature until a reasonable reaction rate is observed, while closely monitoring the impact on enantioselectivity.

      • Solution 2: Significantly extend the reaction time. A reaction that takes 12 hours at room temperature might require 24 to 48 hours at 0 °C.

      • Solution 3: Increase the catalyst loading. A higher concentration of the catalyst may improve the reaction rate at lower temperatures, although this will increase costs.

Issue 3: Formation of Side Products and Decreased Yield
  • Question: When I increase the temperature to improve the reaction rate, I observe the formation of impurities and a lower overall yield of the desired product. Why is this happening?

  • Answer: Higher temperatures can activate alternative reaction pathways, leading to side products, or can cause the degradation of reactants, products, or the catalyst.

    • Possible Cause: Temperature-induced side reactions, such as dimerization, polymerization of the starting material (if it's an unsaturated acid), or decomposition.

      • Solution: Find the highest possible temperature that does not lead to significant impurity formation. This often requires careful screening and analysis (e.g., by HPLC or GC) at different temperatures.

    • Possible Cause: Catalyst deactivation at elevated temperatures.

      • Solution: Consult the literature for the thermal stability of your specific catalyst system. If the catalyst is known to be thermally sensitive, operating at higher temperatures is not viable. Consider a more thermally stable catalyst if higher temperatures are necessary.

Data on Temperature Optimization

The following table provides a representative summary of the expected trends when optimizing the reaction temperature for a generic rhodium-catalyzed asymmetric hydrogenation of 2-(3-bromophenyl)acrylic acid to this compound. Note: This data is illustrative and serves as a general guide. Actual results will vary depending on the specific catalyst, ligand, solvent, and other reaction conditions.

Temperature (°C)Reaction Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee, %)
406>998588
2512>999295
1024989098
0489082>99

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a reliable procedure for a closely related compound (Ruble, J. C. et al. Org. Synth.2018 , 95, 328-344). This method utilizes a rhodium-catalyzed asymmetric conjugate addition.

Step 1: Catalyst Preparation

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add (3-bromophenyl)boronic acid (1.0 equiv), bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (B81430) ([Rh(cod)₂]BF₄) (0.01 equiv), and a suitable chiral phosphine (B1218219) ligand (e.g., (R)-BINAP) (0.01 equiv).

  • Add degassed 1,4-dioxane (B91453) and stir the mixture at room temperature (23 °C) for 30 minutes.

  • Add degassed water, followed by triethylamine (B128534) (1.0 equiv).

Step 2: Asymmetric Conjugate Addition

  • Heat the reaction mixture to the desired temperature (e.g., 30 °C).

  • Slowly add methyl acrylate (B77674) (1.2 equiv) over 5-10 minutes.

  • Stir the reaction at this temperature for 18-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

Step 3: Hydrolysis

  • To the crude ester, add a mixture of methanol and a 2M aqueous solution of sodium hydroxide.

  • Heat the mixture to 50 °C and stir for 2-4 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to 30 °C and remove the methanol under reduced pressure.

  • Wash the aqueous residue with a non-polar solvent (e.g., dichloromethane) to remove non-acidic impurities.

  • Cool the aqueous layer to 10 °C in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_catalyst_prep Step 1: Catalyst Preparation cluster_conjugate_addition Step 2: Asymmetric Conjugate Addition cluster_hydrolysis Step 3: Hydrolysis and Workup cat_start Charge Flask with Reagents cat_stir Stir at 23°C for 30 min cat_start->cat_stir cat_add Add Water and Triethylamine cat_stir->cat_add add_heat Heat to Optimized Temperature (e.g., 30°C) cat_add->add_heat add_acrylate Add Methyl Acrylate add_heat->add_acrylate add_stir Stir for 18-24h add_acrylate->add_stir add_cool Cool and Concentrate add_stir->add_cool hyd_add Add MeOH and NaOH Solution add_cool->hyd_add hyd_heat Heat to 50°C for 2-4h hyd_add->hyd_heat hyd_cool Cool and Remove MeOH hyd_heat->hyd_cool hyd_wash Aqueous Wash hyd_cool->hyd_wash hyd_acidify Acidify and Extract hyd_wash->hyd_acidify hyd_isolate Dry and Isolate Product hyd_acidify->hyd_isolate

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Enantioselectivity

troubleshooting_ee start Low Enantiomeric Excess (ee) Observed q_temp Is the reaction temperature > 25°C? start->q_temp a_lower_temp Action: Lower temperature incrementally (e.g., to 10°C, then 0°C) q_temp->a_lower_temp Yes q_solvent Has solvent been optimized? q_temp->q_solvent No q_time Is reaction time sufficient at lower temp? a_lower_temp->q_time a_increase_time Action: Increase reaction time (e.g., 24-48h) q_time->a_increase_time No q_time->q_solvent Yes a_increase_time->q_solvent a_screen_solvent Action: Screen different solvents (e.g., MeOH, Toluene, DCM) q_solvent->a_screen_solvent No end Re-evaluate Enantioselectivity q_solvent->end Yes a_screen_solvent->end

Caption: Decision tree for troubleshooting low enantioselectivity.

Catalyst selection for the synthesis of (S)-2-(3-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the catalyst selection and synthesis of (S)-2-(3-Bromophenyl)propanoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various catalytic systems.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and related chiral profens via asymmetric catalysis.

Issue 1: Low Enantioselectivity (ee%)

Question Possible Causes Troubleshooting Steps
My reaction is producing the target molecule with low enantiomeric excess. What are the likely causes and how can I improve it? 1. Catalyst and Ligand Impurity: The chiral ligand or metal precursor may contain impurities that interfere with the formation of the active chiral catalyst. 2. Air and Moisture Sensitivity: Many organometallic catalysts and chiral ligands are sensitive to air and moisture, leading to decomposition or the formation of less selective catalytic species.[1] 3. Incorrect Catalyst Loading: Inadequate catalyst loading can result in a significant background reaction that is not enantioselective.[1] 4. Suboptimal Reaction Temperature: Temperature is a critical parameter in asymmetric catalysis. Higher temperatures can decrease enantioselectivity by reducing the energy difference between the diastereomeric transition states.[1] 5. Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst structure and the transition state energies.1. Ensure High Purity: Use high-purity, and where applicable, enantiomerically pure ligands and metal precursors. 2. Use Anhydrous & Anaerobic Conditions: Rigorously dry all solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.[1] 3. Optimize Catalyst Loading: Incrementally increase the catalyst loading to favor the catalyzed, enantioselective pathway. 4. Vary the Temperature: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C) often leads to higher enantiomeric excess.[1] This should be optimized for each specific catalytic system. 5. Screen Solvents: Perform a solvent screen to identify the optimal medium for the reaction. Protic solvents like methanol (B129727) or ethanol (B145695) are common for hydrogenations, while aprotic solvents like THF or toluene (B28343) may be required for other transformations.

Issue 2: Low Conversion or Yield

Question Possible Causes Troubleshooting Steps
My reaction is not proceeding to completion, resulting in a low yield of the desired product. 1. Catalyst Deactivation: The catalyst may be inactive or have a low turnover frequency due to impurities, exposure to air/moisture, or degradation under the reaction conditions. 2. Insufficient Reaction Time or Temperature: The reaction may not have had enough time to reach completion, or the temperature may be too low for an adequate reaction rate. 3. Poor Substrate Quality: The precursor to this compound (e.g., 2-(3-bromophenyl)acrylic acid) may contain inhibitors or impurities. 4. Incorrect Stoichiometry: Incorrect ratios of reagents, especially in multi-component reactions, can lead to low yields.1. Verify Catalyst Activity: Ensure the catalyst is properly prepared and handled under an inert atmosphere if it is air-sensitive.[2] Use fresh catalyst or prepare it in situ. 2. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or HPLC) to determine the optimal endpoint. Note that increasing temperature may negatively impact enantioselectivity.[1] 3. Purify the Substrate: Ensure the starting material is pure before use. 4. Check Reagent Ratios: Carefully verify the stoichiometry of all reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The primary methods for the asymmetric synthesis of this compound and other profens include:

  • Asymmetric Hydrogenation: This is one of the most efficient methods, involving the hydrogenation of the prochiral precursor, 2-(3-bromophenyl)acrylic acid, using a chiral catalyst, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands like BINAP.[3][4][5]

  • Kinetic Resolution: This method involves the selective transformation of one enantiomer of a racemic mixture of 2-(3-bromophenyl)propanoic acid, leaving the desired (S)-enantiomer unreacted (or reacted). This is often achieved using enzymes like lipases.[6][7][8][9]

  • Asymmetric Hydrocarboxylation: This involves the addition of a carboxyl group to 3-bromostyrene (B1266119) in the presence of a chiral palladium catalyst.[10]

Q2: How do I choose between a rhodium-based and a ruthenium-based catalyst for asymmetric hydrogenation?

A2: Both Rh- and Ru-based catalysts with chiral ligands like BINAP are effective. Ru(II)-BINAP catalysts are often preferred for the hydrogenation of α,β-unsaturated carboxylic acids.[3] They tend to have a broad substrate scope and high efficiency.[3][11] The choice may depend on the specific substrate and desired reaction conditions. A screening of different catalysts is often recommended.

Q3: Can I use a pre-formed catalyst complex or should I generate it in situ?

A3: Both approaches are valid. In situ generation, where the metal precursor and the chiral ligand are mixed directly in the reaction vessel, is often preferred for its operational simplicity and can sometimes lead to higher enantioselectivity and the use of lower catalyst loadings.[12] Pre-formed catalysts offer convenience but may be more sensitive to air and moisture during storage.

Q4: My lipase-catalyzed kinetic resolution is slow. How can I improve the reaction rate?

A4: To improve the rate of a lipase-catalyzed resolution, you can:

  • Optimize Temperature: Increase the temperature, but be mindful of the enzyme's thermal stability.

  • Co-solvent: The choice and amount of organic co-solvent can significantly impact enzyme activity and substrate solubility.[6]

  • pH: For hydrolytic resolutions, the pH of the aqueous phase is critical and should be optimized for the specific lipase (B570770).

  • Immobilization: Using an immobilized lipase can improve stability and reusability.[9]

Data Presentation: Catalyst Performance

The following tables summarize quantitative data for different catalytic systems used in the synthesis of profens.

Table 1: Asymmetric Hydrogenation of α-Arylpropenoic Acids

Catalyst / LigandSubstrateYield (%)ee (%)S/C RatioConditionsReference
(S)-Ru(OAc)₂(H₈-BINAP)2-(6'-methoxy-2'-naphthyl)propenoic acid>95>981000:1 - 5000:1H₂ (1000 psig), Methanol, 22-30°C, 12-24h[5]
Rh(I) with Wudaphos ligand2-Aryl and 2-Alkyl acrylic acidsHighup to 99up to 20000Mild conditions[4]
Ni-catalyst with Ph-BPEβ,β-disubstituted acrylic acidsHighup to 99N/AN/A[13]
Ir-SpinPHOXα-Aryl-β-substituted acrylic acids>95>99100:1H₂ (10-30 atm), Methanol, 30-50°C, 20h[14]

Table 2: Lipase-Catalyzed Kinetic Resolution of Profens

EnzymeProfenMethodConversion (%)ee (%) (Product)ee (%) (Substrate)Reference
Novozym® 435 (CALB)rac-IbuprofenEsterification4642 (S-ester)N/A[6]
Lipase from P. fluorescensrac-Aryloxy-propan-2-yl acetateHydrolysis50>99 ((R)-alcohol)>99 ((S)-acetate)[8]
Lipase from C. antarctica B (CALB)rac-IbuprofenEsterification~40>99 (R-ester)N/A[7]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation via in situ Generated Ru-(S)-BINAP Catalyst

This protocol is adapted from established procedures for the asymmetric hydrogenation of α,β-unsaturated acids.[5][12]

Materials:

  • [RuCl₂(benzene)]₂ dimer

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

  • 2-(3-Bromophenyl)acrylic acid (substrate)

  • Anhydrous, degassed methanol

  • High-pressure hydrogenation vessel (autoclave)

  • Standard Schlenk line and inert gas (Argon or Nitrogen)

Procedure:

Step 1: In situ Catalyst Preparation

  • In a dry Schlenk flask under an inert atmosphere, add [RuCl₂(benzene)]₂ (1 mol equivalent) and (S)-BINAP (2.2 mol equivalents).

  • Add anhydrous, degassed N,N-Dimethylformamide (DMF) to dissolve the solids.

  • Heat the mixture to 100 °C and stir for 15-30 minutes. The solution will change color, indicating catalyst formation.

  • Cool the solution to room temperature. This solution contains the active catalyst and can be used directly.

Step 2: Asymmetric Hydrogenation

  • In the autoclave, charge the substrate, 2-(3-bromophenyl)acrylic acid, and anhydrous, degassed methanol. A typical substrate-to-catalyst molar ratio (S/C) is 1000:1.

  • Under a stream of inert gas, transfer the freshly prepared Ru-(S)-BINAP catalyst solution to the autoclave.

  • Seal the autoclave and purge it three to five times with hydrogen gas.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50-100 atm).

  • Stir the reaction mixture at the specified temperature (e.g., 25-50 °C) and monitor the reaction progress by HPLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the autoclave with inert gas.

Step 3: Work-up and Purification

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by crystallization or column chromatography on silica (B1680970) gel to yield this compound.

  • Determine the conversion and enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of rac-2-(3-Bromophenyl)propanoic acid

This protocol is a general procedure based on the kinetic resolution of profens using lipases.[6][9]

Materials:

  • rac-2-(3-Bromophenyl)propanoic acid

  • Immobilized Lipase B from Candida antarctica (Novozym® 435)

  • Anhydrous alcohol (e.g., n-butanol or 2-propanol)

  • Anhydrous organic solvent (e.g., hexane (B92381) or toluene)

  • Molecular sieves

Procedure:

  • To a dry flask, add rac-2-(3-bromophenyl)propanoic acid, the anhydrous alcohol (e.g., 1.5 equivalents), and the anhydrous organic solvent.

  • Add immobilized lipase (e.g., 10-20% by weight of the racemic acid).

  • Stir the mixture at a constant temperature (e.g., 45 °C).

  • Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining acid and the formed ester. The reaction should be stopped at or near 50% conversion for optimal resolution.

  • Once the desired conversion is reached, filter the enzyme from the reaction mixture and wash it with the solvent for reuse.

  • The filtrate contains the (R)-ester and the unreacted (S)-acid. The ester can be separated from the acid by extraction with an aqueous basic solution (e.g., NaHCO₃).

  • Acidify the aqueous layer with HCl to precipitate the this compound, which can then be collected by filtration or extraction.

  • The organic layer containing the (R)-ester can be hydrolyzed under basic conditions to recover the (R)-acid if desired.

Visualizations

Workflow_Asymmetric_Hydrogenation cluster_catalyst_prep Step 1: In situ Catalyst Preparation cluster_hydrogenation Step 2: Asymmetric Hydrogenation cluster_workup Step 3: Work-up & Purification Ru_prec [RuCl₂(benzene)]₂ Mix Mix under Inert Atmosphere Ru_prec->Mix S_BINAP (S)-BINAP S_BINAP->Mix DMF Anhydrous DMF DMF->Mix Heat Heat (100°C, 30 min) Mix->Heat Active_Cat Active Ru-(S)-BINAP Catalyst Heat->Active_Cat Autoclave Charge Autoclave Active_Cat->Autoclave Substrate 2-(3-Bromophenyl)acrylic acid Substrate->Autoclave Methanol Anhydrous Methanol Methanol->Autoclave Hydrogen Pressurize with H₂ (50-100 atm) Autoclave->Hydrogen React Stir at 25-50°C Hydrogen->React Crude_Prod Crude Product Mixture React->Crude_Prod Concentrate Concentrate Crude_Prod->Concentrate Purify Purify (Crystallization/Chromatography) Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for Asymmetric Hydrogenation.

Logic_Troubleshooting_ee cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Enantioselectivity Observed Cause1 Impure Catalyst/Ligand Start->Cause1 Cause2 Air/Moisture Contamination Start->Cause2 Cause3 Suboptimal Temperature Start->Cause3 Cause4 Incorrect Solvent Start->Cause4 Sol1 Verify Purity of Reagents Cause1->Sol1 Sol2 Use Anhydrous/Anaerobic Techniques Cause2->Sol2 Sol3 Lower Reaction Temperature Cause3->Sol3 Sol4 Perform Solvent Screen Cause4->Sol4 Result Improved Enantioselectivity Sol1->Result Sol2->Result Sol3->Result Sol4->Result

Caption: Troubleshooting Low Enantioselectivity.

References

Troubleshooting NMR spectrum of (S)-2-(3-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-2-(3-Bromophenyl)propanoic acid

This guide provides troubleshooting advice and answers to frequently asked questions regarding the Nuclear Magnetic Resonance (NMR) analysis of this compound. It is intended for researchers, scientists, and professionals in drug development.

Expected NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. Note that actual values can vary slightly based on solvent, concentration, and instrument calibration.

Table 1: Predicted ¹H NMR Data

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH10.0 - 13.0Broad SingletN/A1H
Aromatic H7.0 - 7.6MultipletN/A4H
-CH(COOH)-~ 3.7Quartet~ 7.11H
-CH₃~ 1.5Doublet~ 7.13H

Table 2: Predicted ¹³C NMR Data

AssignmentChemical Shift (δ, ppm)
-C OOH175 - 180
Aromatic C -CH135 - 145
Aromatic C -H125 - 132
Aromatic C -Br~ 122
-C H(COOH)-~ 45
-C H₃~ 20

Troubleshooting Guide

This section addresses specific issues you may encounter during the NMR analysis of this compound.

Question: Why can't I see the carboxylic acid (-COOH) proton in my ¹H NMR spectrum?

Answer: The absence of the carboxylic acid proton peak, typically expected between 10-13 ppm, is a common issue with several potential causes:

  • Proton Exchange with Solvent: If you are using a deuterated solvent with exchangeable protons, such as methanol-d₄ (CD₃OD) or D₂O, the acidic -COOH proton will rapidly exchange with deuterium (B1214612). This leads to the disappearance of the proton signal from your spectrum.[1][2]

  • Presence of Water: Traces of water (H₂O) in the NMR solvent or sample can also lead to proton exchange, causing the peak to broaden significantly or disappear into the baseline.[1] DMSO is known to be very hygroscopic and can absorb water from the air.[1]

  • Sample pH: If the sample was prepared with a basic workup, the carboxylic acid may be deprotonated to its carboxylate form (-COO⁻), in which case there is no proton to observe.[1]

Solution:

  • Use an Aprotic Solvent: Acquire the spectrum in a dry, aprotic deuterated solvent like DMSO-d₆ or acetone-d₆. DMSO-d₆ is often the best choice as it will slow down the exchange rate and allow for the observation of the -COOH proton.

  • Confirm with D₂O Shake: To confirm the identity of a suspected -COOH peak, add a drop of D₂O to your NMR tube, shake it vigorously, and re-acquire the spectrum. If the peak disappears, it confirms it was an exchangeable proton like that of a carboxylic acid.[3]

  • Dry Your Sample and Solvent: Ensure your sample is thoroughly dried under high vacuum before analysis. Use a freshly opened or properly stored deuterated solvent to minimize water content.

Question: The aromatic region of my spectrum (7.0-7.6 ppm) is a complex and overlapping multiplet. How can I interpret it?

Answer: A complex multiplet in the aromatic region is expected for a meta-substituted benzene (B151609) ring like the one in this compound. The four aromatic protons are in different chemical environments and couple with each other, leading to overlapping signals that are difficult to resolve at lower field strengths.

Solution:

  • Use a Higher Field Spectrometer: A higher magnetic field strength (e.g., 500 MHz or greater) will increase the chemical shift dispersion, potentially resolving the overlapping multiplets into more interpretable patterns.

  • Change the Solvent: Acquiring the spectrum in a different solvent, such as benzene-d₆, can alter the chemical shifts of the aromatic protons due to solvent-induced anisotropy effects.[3] This can sometimes resolve overlapping signals.

  • 2D NMR Techniques: If resolution is still an issue, consider running a 2D NMR experiment like COSY (Correlation Spectroscopy) to identify which protons are coupled to each other, which can help in assigning the signals even if they are not fully resolved in the 1D spectrum.

Question: I see unexpected peaks in my spectrum. How can I determine if they are impurities?

Answer: Unexpected peaks can arise from various sources, including residual solvents from the reaction or purification, starting materials, or side products.

Solution:

  • Identify Common Solvents: Compare the chemical shifts of the unknown peaks to standard tables of common laboratory solvents.[4] Ethyl acetate (B1210297), toluene, hexane, and dichloromethane (B109758) are frequent contaminants. For example, some compounds can retain ethyl acetate even after prolonged drying under vacuum.[3]

  • Check for Starting Materials: Review the synthetic route and check for the characteristic peaks of your starting materials (e.g., benzyl (B1604629) cyanide derivatives) or reagents.[5]

  • Analyze the Crude Mixture: A crude NMR taken before purification can sometimes help identify if the unexpected peaks are reaction byproducts or were introduced during the workup/purification steps.[3]

  • Check the Solvent Peak: Ensure you are not misinterpreting the residual proton signal of your deuterated solvent (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm) as part of your compound's spectrum.[4]

Question: Why are some of my peaks broad?

Answer: Peak broadening can be caused by several factors unrelated to the chemical structure itself.[3]

  • Poor Shimming: The magnetic field may not be homogeneous across the sample. Re-shimming the spectrometer is the first step.

  • Low Solubility: If your compound is not fully dissolved or begins to precipitate, it can lead to very broad peaks. Try using a different solvent or a more dilute sample.[3]

  • High Concentration: Overly concentrated samples can also cause peak broadening due to viscosity and intermolecular interactions.[3]

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

Frequently Asked Questions (FAQs)

Q1: What is the best deuterated solvent for analyzing this compound? A1: The choice of solvent depends on the information you need.

  • Chloroform-d (CDCl₃): This is a good general-purpose solvent, but you may not observe the carboxylic acid proton due to exchange.

  • DMSO-d₆: This is the recommended solvent if observing the carboxylic acid proton is critical. Its hygroscopic nature means you should use a dry sample and fresh solvent.[1]

  • Acetone-d₆: A good alternative to CDCl₃ and may offer different chemical shifts that help resolve overlapping signals.[3]

Q2: How can I confirm the structure using ¹³C NMR? A2: The ¹³C NMR spectrum should show the expected number of carbon signals. Key signals to look for are the carbonyl carbon of the carboxylic acid (175-180 ppm) and the carbon attached to the bromine (~122 ppm).[6][7] Running a DEPT-135 experiment can help distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

Q3: Can NMR be used to assess the enantiomeric purity of my sample? A3: Standard ¹H NMR will not distinguish between enantiomers. However, you can use a chiral solvating agent or a chiral derivatizing agent to create diastereomeric complexes or compounds, which will have distinct NMR spectra. The integration of the signals corresponding to each diastereomer can then be used to determine the enantiomeric excess.

Standard Experimental Protocol: ¹H NMR

  • Sample Preparation:

    • Weigh approximately 5-10 mg of dry this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 90° pulse angle.

    • Ensure the spectral width is sufficient to cover all expected signals (e.g., from 0 to 14 ppm).

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of all protons, especially for quantitative analysis.

    • Co-add a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID) data.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm).

    • Integrate the peaks to determine the relative ratios of the protons.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with an NMR spectrum.

NMR_Troubleshooting start_node Observe NMR Spectrum problem_node problem_node start_node->problem_node Analyze Spectrum p1 p1 problem_node->p1 Missing Peaks? p2 p2 problem_node->p2 Broad Signals? p3 p3 problem_node->p3 Unexpected Peaks? p4 p4 problem_node->p4 Complex Aromatic Signals? solution_node solution_node check_node Spectrum OK p1->check_node No s1_1 Is -COOH peak missing? p1->s1_1 Yes s1_2 Potential H/D exchange. - Re-run in dry DMSO-d6. - Perform D2O shake test. s1_1->s1_2 Yes s1_1->p2 No s1_2->check_node Resolved? s2_1 Check for: 1. Poor Shimming -> Re-shim. 2. Low Solubility -> Use different solvent. 3. High Concentration -> Dilute sample. p2->s2_1 Yes p2->p3 No s2_1->check_node Resolved? s3_1 Identify source: - Check residual solvent peaks. - Compare with starting material spectra. - Check for known side-products. p3->s3_1 Yes p3->p4 No s3_1->check_node Resolved? p4->check_node No s4_1 Expected for meta-substitution. - Use higher field NMR. - Try different solvent (e.g., Benzene-d6). - Run 2D COSY. p4->s4_1 Yes s4_1->check_node Resolved?

References

Technical Support Center: Enhancing the Enantiomeric Excess of (S)-2-(3-Bromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the enantiomeric excess (e.e.) of (S)-2-(3-Bromophenyl)propanoic acid. The information is structured to address specific challenges encountered during experimental work, with a focus on enzymatic resolution, chiral chromatography, and asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for obtaining enantiomerically enriched this compound?

A1: The three main strategies for producing this compound with high enantiomeric excess are:

  • Enzymatic Kinetic Resolution: This method uses an enzyme, typically a lipase (B570770), to selectively catalyze a reaction (e.g., esterification) of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

  • Chiral Chromatography: This technique physically separates the enantiomers of a racemic mixture using a chiral stationary phase (CSP) or a chiral mobile phase additive.

  • Asymmetric Synthesis: This approach involves synthesizing the desired (S)-enantiomer directly from a prochiral precursor using a chiral catalyst or auxiliary.

Q2: Which lipase is most effective for the kinetic resolution of 2-(3-Bromophenyl)propanoic acid?

A2: While specific data for 2-(3-Bromophenyl)propanoic acid is limited, lipases from Candida antarctica (particularly lipase B, often immobilized as Novozym 435) and Candida rugosa have shown high enantioselectivity in the resolution of other 2-arylpropionic acids (profens).[1][2][3] The choice of enzyme may require screening to determine the optimal catalyst for this specific substrate.

Q3: What is a suitable starting point for developing a chiral HPLC method for this compound?

A3: A good starting point for chiral HPLC method development is to use a polysaccharide-based chiral stationary phase, such as cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® or Chiralcel® columns).[4] A mobile phase consisting of a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) with a small amount of an acidic modifier (like formic acid or trifluoroacetic acid) is often effective for acidic compounds like profens.[4]

Q4: Can I use Supercritical Fluid Chromatography (SFC) for this separation?

A4: Yes, SFC is a powerful technique for chiral separations and often provides faster analysis times and reduced solvent consumption compared to HPLC.[5][6][7] Polysaccharide-based chiral columns are also commonly used in SFC. The mobile phase typically consists of supercritical carbon dioxide with a polar co-solvent (modifier) such as methanol (B129727) or ethanol.[5][7]

Q5: What is the precursor for the asymmetric hydrogenation route to this compound?

A5: The precursor for asymmetric hydrogenation is the corresponding α,β-unsaturated carboxylic acid, which is 2-(3-bromophenyl)acrylic acid. Hydrogenation of the double bond using a chiral catalyst will generate the desired (S)-enantiomer.

Troubleshooting Guides

Enzymatic Kinetic Resolution

Issue 1: Low Enantiomeric Excess (e.e.) of the Desired (S)-Acid

Potential Cause Troubleshooting Steps
Suboptimal Enzyme Choice Screen a panel of lipases (e.g., Candida antarctica lipase B, Candida rugosa lipase, Pseudomonas cepacia lipase) to identify the most enantioselective one for your substrate.
Incorrect Reaction Temperature Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity, although the reaction rate may decrease.
Inappropriate Solvent The choice of organic solvent can significantly impact enzyme activity and selectivity. Test a range of solvents with varying polarities (e.g., hexane, toluene (B28343), MTBE).
Acyl Donor/Acceptor Choice For esterification, the structure of the alcohol can influence enantioselectivity. For hydrolysis, the type of ester can be critical. Experiment with different acyl donors/acceptors.
Reaction Reversibility In esterification reactions, the accumulation of water can lead to hydrolysis, reducing the e.e. Use a water scavenger (e.g., molecular sieves) or an acyl donor that produces an inert byproduct (e.g., vinyl acetate).
Reaction Time/Conversion In kinetic resolution, the e.e. of the unreacted starting material increases with conversion. Monitor the reaction over time to determine the optimal endpoint for achieving high e.e. of the (S)-acid. For the product, the highest e.e. is often observed at around 50% conversion.

Issue 2: Slow or No Enzyme Activity

Potential Cause Troubleshooting Steps
Enzyme Denaturation Ensure the reaction temperature and solvent are compatible with the enzyme. Avoid extreme pH values if using an aqueous phase.
Poor Enzyme Dispersal For immobilized enzymes, ensure adequate stirring to prevent mass transfer limitations. For free enzymes, ensure they are well-dispersed in the reaction medium.
Insufficient Water Activity Lipases require a small amount of water for activity in organic solvents. If the system is too dry, consider adding a very small, controlled amount of water or using a salt hydrate (B1144303) pair to control water activity.
Enzyme Inhibition The substrate or product may be inhibiting the enzyme at high concentrations. Try running the reaction at a lower substrate concentration.
Chiral Chromatography (HPLC/SFC)

Issue 1: Poor or No Separation of Enantiomers

Potential Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) Screen different types of CSPs. Polysaccharide-based columns are a good starting point for profens. If one type of polysaccharide (e.g., cellulose) does not work, try another (e.g., amylose).
Suboptimal Mobile Phase Composition Systematically vary the ratio of the non-polar and polar components of the mobile phase. Small changes can have a large impact on resolution.
Incorrect Mobile Phase Additive For acidic analytes, the addition of a small amount of a strong acid (e.g., TFA) or a weak acid (e.g., acetic acid or formic acid) can significantly improve peak shape and resolution.[4]
Temperature Effects Optimize the column temperature. Lower temperatures often increase selectivity but can lead to broader peaks. Higher temperatures can improve efficiency but may reduce selectivity.
Flow Rate In HPLC, lower flow rates can sometimes improve resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Steps
Secondary Interactions with the Stationary Phase Add a mobile phase modifier to mask active sites on the silica (B1680970) support. For an acidic analyte, a small amount of a competing acid can improve peak shape.
Column Overload Reduce the amount of sample injected onto the column.
Inappropriate Injection Solvent Dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase.
Asymmetric Synthesis

Issue 1: Low Enantiomeric Excess (e.e.) in Asymmetric Hydrogenation

Potential Cause Troubleshooting Steps
Suboptimal Catalyst/Ligand The choice of chiral ligand is crucial. For Ru-catalyzed hydrogenations, screen different BINAP derivatives or other chiral phosphine (B1218219) ligands.
Incorrect Reaction Conditions Optimize hydrogen pressure, temperature, and reaction time. Higher pressures and lower temperatures can sometimes improve enantioselectivity.
Solvent Effects The solvent can influence the catalyst's conformation and, therefore, its selectivity. Screen a range of solvents (e.g., methanol, ethanol, dichloromethane).
Catalyst Poisoning Ensure the substrate and solvent are pure and free of impurities that could poison the catalyst (e.g., sulfur compounds).
Incomplete Reaction Ensure the reaction goes to completion, as the e.e. of the product is constant throughout the reaction in this case.

Experimental Protocols

Adapted Protocol 1: Enzymatic Kinetic Resolution of Racemic 2-(3-Bromophenyl)propanoic acid

This protocol is adapted from established procedures for other profens.

Materials:

  • Racemic 2-(3-Bromophenyl)propanoic acid

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate (B1210297)

  • Anhydrous toluene

  • Molecular sieves (3Å)

Procedure:

  • To a solution of racemic 2-(3-Bromophenyl)propanoic acid (1.0 mmol) in anhydrous toluene (10 mL), add vinyl acetate (1.5 mmol) and activated molecular sieves.

  • Add Novozym 435 (e.g., 50 mg/mmol of acid) to the mixture.

  • Seal the reaction vessel and stir the mixture at a controlled temperature (e.g., 40°C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the e.e. of the remaining (S)-acid and the formed (R)-ester.

  • Stop the reaction when the desired e.e. of the (S)-acid is reached (typically at >50% conversion).

  • Filter off the enzyme and the molecular sieves.

  • Evaporate the solvent and excess vinyl acetate under reduced pressure.

  • Separate the unreacted (S)-acid from the (R)-ester by extraction with an aqueous sodium bicarbonate solution. Acidify the aqueous layer and extract with an organic solvent to recover the this compound.

Adapted Protocol 2: Asymmetric Hydrogenation of 2-(3-bromophenyl)acrylic acid

This protocol is a general procedure adapted from the asymmetric hydrogenation of other α-aryl acrylic acids using a Ru-BINAP catalyst.

Materials:

  • 2-(3-bromophenyl)acrylic acid

  • [RuCl((S)-BINAP)]₂·NEt₃ or a similar Ru(II)-BINAP catalyst

  • Methanol (degassed)

  • High-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a pressure-resistant vessel with 2-(3-bromophenyl)acrylic acid and the Ru-BINAP catalyst (substrate-to-catalyst ratio typically 100:1 to 1000:1).

  • Add degassed methanol.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

  • Purge the vessel with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 4-10 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C) until the reaction is complete (monitor by TLC or HPLC).

  • Carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • Purify the product by chromatography or crystallization.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Quantitative Data Summary

The following tables summarize typical results for related profens, which can serve as a benchmark for optimizing the enantiomeric excess of this compound.

Table 1: Enzymatic Resolution of Profens

ProfenEnzymeAcyl Donor/SubstrateSolventTemp. (°C)e.e. (%)Reference
KetoprofenCandida rugosa lipaseDecanol--99 (S-ester)[8]
FlurbiprofenImmobilized Candida antarctica lipase BMethanolDichloromethane-89.6 (R-ester)[9]
Ibuprofen (B1674241)Candida rugosa lipaseDecan-1-olCyclohexane->99 (S-acid)[3]

Table 2: Asymmetric Hydrogenation of α-Aryl Acrylic Acids

SubstrateCatalystH₂ PressureTemp. (°C)e.e. (%)Reference
α-Phenylacrylic acidRh(I)-ferrocenyl bisphosphorus---[4]
α-(Acylamino)acrylic estersRu(OAc)₂[(S)-BINAP]Low->90[10][11]
α-Substituted acrylic acidsRuPHOX-Ru5 bar-up to 99.9[12]

Visualizations

Experimental_Workflow_Enzymatic_Resolution cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up & Separation cluster_product Final Product racemate Racemic 2-(3-Bromophenyl)propanoic acid reaction Stirring at Controlled Temperature racemate->reaction solvent Organic Solvent (e.g., Toluene) solvent->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction filtration Filter to remove enzyme reaction->filtration extraction Aqueous/Organic Extraction filtration->extraction acidification Acidify Aqueous Layer extraction->acidification Aqueous Phase R_ester R_ester extraction->R_ester Organic Phase (contains (R)-ester) final_extraction Extract with Organic Solvent acidification->final_extraction product (S)-2-(3-Bromophenyl)propanoic acid (Enriched) final_extraction->product

Caption: Workflow for the enzymatic kinetic resolution of racemic 2-(3-Bromophenyl)propanoic acid.

Troubleshooting_Low_ee cluster_method Identify Method cluster_enzymatic_causes Potential Causes cluster_chromatography_causes Potential Causes cluster_synthesis_causes Potential Causes start Low Enantiomeric Excess (e.e.) enzymatic Enzymatic Resolution start->enzymatic chromatography Chiral Chromatography start->chromatography synthesis Asymmetric Synthesis start->synthesis enzyme_choice Suboptimal Enzyme enzymatic->enzyme_choice temp Incorrect Temperature enzymatic->temp solvent_e Wrong Solvent enzymatic->solvent_e conversion Suboptimal Conversion enzymatic->conversion csp Wrong CSP chromatography->csp mobile_phase Suboptimal Mobile Phase chromatography->mobile_phase additive Missing/Wrong Additive chromatography->additive catalyst Suboptimal Catalyst/Ligand synthesis->catalyst conditions Incorrect Reaction Conditions synthesis->conditions solvent_s Wrong Solvent synthesis->solvent_s solution_enzyme solution_enzyme enzyme_choice->solution_enzyme Solution: Screen different enzymes solution_temp solution_temp temp->solution_temp Solution: Optimize temperature solution_solvent_e solution_solvent_e solvent_e->solution_solvent_e Solution: Screen different solvents solution_conversion solution_conversion conversion->solution_conversion Solution: Monitor reaction and stop at optimal time solution_csp solution_csp csp->solution_csp Solution: Screen different CSPs solution_mobile_phase solution_mobile_phase mobile_phase->solution_mobile_phase Solution: Vary mobile phase composition solution_additive solution_additive additive->solution_additive Solution: Test different additives solution_catalyst solution_catalyst catalyst->solution_catalyst Solution: Screen different chiral ligands solution_conditions solution_conditions conditions->solution_conditions Solution: Optimize H2 pressure and temperature solution_solvent_s solution_solvent_s solvent_s->solution_solvent_s Solution: Screen different solvents

Caption: Troubleshooting flowchart for low enantiomeric excess.

References

Technical Support Center: (S)-2-(3-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-2-(3-Bromophenyl)propanoic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of this compound.

Q1: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in public literature, potential degradation routes can be inferred from similar arylpropionic acids and brominated aromatic compounds. Key potential pathways include:

  • Hydrolysis: The carboxylic acid group is generally stable, but under extreme pH and temperature, esterification could occur if alcohols are present in the formulation.

  • Oxidative Degradation: The aromatic ring and the benzylic carbon (the carbon atom to which the carboxyl group is attached) are susceptible to oxidation. This can lead to the formation of hydroxylated derivatives on the phenyl ring or cleavage of the propanoic acid side chain.

  • Photodegradation: Exposure to UV or visible light can induce cleavage of the carbon-bromine bond, a process known as dehalogenation, leading to the formation of 2-phenylpropanoic acid.[1][2] Ring hydroxylation is also a possible photolytic reaction.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the propanoic acid group may occur.

Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing my sample. What could be the cause?

Unexpected peaks are typically due to degradation products or impurities. To identify the source:

  • Analyze a Blank: Inject your solvent blank to ensure no contaminants are coming from the mobile phase or system.

  • Review Sample Handling: Has the sample been exposed to light, high temperatures, or non-neutral pH for an extended period? Improper storage or handling can cause degradation.[3][4]

  • Perform a Forced Degradation Study: Subjecting a pure sample to stress conditions (acid, base, oxidation, heat, light) can help you tentatively identify if the unexpected peaks correspond to specific degradation products.[4][5] This is a crucial step in developing a stability-indicating method.[6]

Q3: My HPLC peaks for this compound are tailing. How can I fix this?

Peak tailing for acidic compounds like this is often caused by interactions with the silica (B1680970) support of the HPLC column.[7]

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) with an acid like phosphoric acid or formic acid will ensure the carboxylic acid is fully protonated, reducing its interaction with residual silanols on the column packing.[8]

  • Check Column Health: The column may be contaminated or nearing the end of its life. Flushing it according to the manufacturer's instructions or replacing it may be necessary.[9]

  • Use a Different Column: Consider a column with a different stationary phase (e.g., phenyl-hexyl) or one that is specifically end-capped for analyzing acidic compounds.[8]

Troubleshooting Guides

This section provides solutions to specific experimental problems.

Guide 1: Poor Chromatographic Resolution

Problem: The peak for the parent compound is not well separated from a degradation product or impurity.

Possible Cause Solution
Suboptimal Mobile Phase Modify the organic-to-aqueous ratio. A lower proportion of organic solvent will generally increase retention and may improve separation.[8]
Inadequate Gradient Slope If using a gradient method, make the gradient shallower (i.e., increase the time over which the organic solvent concentration changes). This provides more time for closely eluting compounds to separate.[8]
Incorrect Column Chemistry The stationary phase (e.g., C18) may not be suitable. Try a column with a different selectivity, such as a phenyl or biphenyl (B1667301) phase, which can offer different interactions with the aromatic ring.[8]
Temperature Fluctuations Use a column oven to maintain a stable temperature. Inconsistent temperature can cause retention time shifts and affect resolution.[9]
Guide 2: Inconsistent Results in Stability Studies

Problem: Degradation levels vary significantly between seemingly identical experiments.

Possible Cause Solution
Inconsistent Stress Conditions Ensure that temperature, light intensity, and reagent concentrations are precisely controlled. For photostability, use a calibrated photostability chamber.[3] For thermal studies, use a calibrated oven.
Sample Preparation Variability Ensure the initial concentration of the stock solution is consistent. Use calibrated pipettes and volumetric flasks. Prepare fresh solutions for each experiment to avoid degradation during storage.
Oxygen Availability in Oxidative Studies The amount of dissolved oxygen or the headspace in the vial can affect the rate of oxidation. Ensure consistent sample volumes and vial sizes.
pH Fluctuation In hydrolytic studies, verify the pH of the solution after adding the compound, as the compound itself is acidic and can alter the pH. Use buffers if necessary to maintain a constant pH.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a typical procedure for investigating the degradation of this compound under various stress conditions.[4][8]

Objective: To generate likely degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile (B52724) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with UV or MS detector, photostability chamber, calibrated oven.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose 2 mL of the stock solution (in a quartz cuvette or other UV-transparent vessel) to light in a photostability chamber (e.g., exposure to 1.2 million lux hours and 200 watt hours/square meter).[4]

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in the solvent before analysis.

  • Sample Analysis:

    • Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all stressed samples to a final concentration of approximately 100 µg/mL with the mobile phase.

    • Analyze all samples, including an unstressed control sample, by a suitable HPLC method.

Data Analysis:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage degradation by comparing the peak area of the parent compound in stressed versus unstressed samples.

  • Identify the retention times of the major degradation products formed under each condition.

Data Presentation

Table 1: Summary of Forced Degradation Results (Template)

This table should be used to summarize the quantitative outcomes of the forced degradation study.

Stress Condition Duration / Temp. % Degradation of Parent Compound Number of Degradation Products (>0.1%) Relative Retention Time (RRT) of Major Degradant(s)
0.1 M HCl24 h / 60°Ce.g., 5.2%e.g., 2e.g., 0.85, 1.15
0.1 M NaOH4 h / RTe.g., 15.8%e.g., 1e.g., 0.72
3% H₂O₂24 h / RTe.g., 9.5%e.g., 3e.g., 0.91, 1.24, 1.35
Light1.2 M lux he.g., 12.1%e.g., 1e.g., 0.68
Heat (Solid)48 h / 80°Ce.g., <1.0%e.g., 0N/A
ControlN/A0%0N/A

Note: Data are examples and should be replaced with experimental results.

Visualizations

Diagram 1: Predicted Degradation Pathways

G cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) cluster_thermal Thermal Stress parent This compound hydroxylated Hydroxylated Derivatives (e.g., on phenyl ring) parent->hydroxylated Oxidative Stress debrominated 2-Phenylpropanoic Acid (Debromination) parent->debrominated Photolytic Stress decarboxylated 1-(3-Bromophenyl)ethane (Decarboxylation) parent->decarboxylated High Temperature

Caption: Predicted degradation pathways for this compound.

Diagram 2: Experimental Workflow for a Forced Degradation Study

G start Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (Acid, Base, H₂O₂, Light, Heat) start->stress prep Neutralize & Dilute Samples to 100 µg/mL stress->prep analyze Analyze via Stability-Indicating HPLC Method prep->analyze report Calculate % Degradation & Identify Products analyze->report

Caption: Workflow for conducting a forced degradation study.

References

Common experimental errors in handling (S)-2-(3-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-(3-Bromophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chiral carboxylic acid that often serves as a key intermediate in the synthesis of various active pharmaceutical ingredients and other biologically active molecules.[1][2] For example, derivatives of this compound have been investigated as Aurora A kinase inhibitors for potential anticancer therapies.

Q2: How should I properly store this compound?

To ensure the stability and integrity of the compound, it should be stored at 4°C and protected from light. If the compound is in solution, it is recommended to store it at -80°C for up to six months or at -20°C for up to one month.[2]

Q3: What are the main safety precautions I should take when handling this compound?

This compound is a solid that can be irritating to the skin and eyes. It may also cause respiratory irritation and is harmful if swallowed.[3][4] When handling this compound, it is essential to work in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Avoid creating dust.

Q4: I'm having trouble dissolving the compound. What solvents are recommended?

Q5: My reaction yield is consistently low when using this compound. What could be the issue?

Low reaction yields can stem from several factors, including impurities in the starting material, degradation of the compound, or suboptimal reaction conditions. Ensure the purity of your this compound using an appropriate analytical method like chiral HPLC. Additionally, consider the possibility of racemization, especially if the subsequent reaction is stereospecific. Refer to the troubleshooting guide below for more detailed advice.

Troubleshooting Guides

Issue 1: Unexpectedly Low Yield or Failed Reaction
Possible Cause Recommended Action
Poor quality or degraded starting material Verify the purity of your this compound using techniques like NMR or chiral HPLC. Store the compound under the recommended conditions (4°C, protected from light) to prevent degradation.[2]
Presence of impurities Impurities from the synthesis of the acid can interfere with the reaction. Consider purifying the acid by recrystallization or chromatography before use.
Suboptimal reaction conditions Review your experimental protocol. For amide coupling reactions, ensure you are using appropriate coupling agents and a suitable base. The choice of solvent can also significantly impact the reaction outcome.
Racemization of the starting material If your reaction is stereospecific, racemization of the (S)-enantiomer will lead to a lower yield of the desired product. Verify the enantiomeric purity of your starting material. See the troubleshooting guide on racemization for preventative measures.
Issue 2: Racemization of the Chiral Center

A critical experimental error when working with this compound is the loss of stereochemical integrity through racemization. This is particularly problematic in multi-step syntheses where the chirality is essential for the final product's biological activity.

Possible Cause Recommended Action
Harsh reaction conditions High temperatures and prolonged reaction times can promote racemization. Whenever possible, run reactions at lower temperatures (e.g., 0°C to room temperature) and monitor the reaction progress to avoid unnecessarily long reaction times.[5]
Inappropriate base in coupling reactions Strong, non-hindered bases like triethylamine (B128534) (TEA) can increase the risk of racemization by deprotonating the chiral center.[6] Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[6][7]
Choice of coupling reagent Some coupling reagents are more prone to causing racemization. For amide bond formation, consider using racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[5][6] Reagents like HATU and HCTU are also known for low racemization rates.[6]
Inappropriate solvent Polar aprotic solvents like DMF can sometimes promote racemization.[5] Consider using less polar solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[5]
Issue 3: Difficulty in Purifying the Product
Possible Cause Recommended Action
Presence of unreacted starting material Monitor the reaction closely by TLC or LC-MS to ensure it goes to completion. If the reaction is sluggish, consider optimizing the conditions (e.g., temperature, catalyst, reaction time).
Formation of side products Besides racemization, other side reactions can occur. Analyze the crude product by LC-MS to identify potential byproducts. Adjusting the reaction stoichiometry or the order of reagent addition may help minimize side product formation.
Co-elution of product with impurities If using column chromatography, screen different solvent systems to improve separation. For chiral compounds, using a chiral HPLC column can help separate enantiomers and diastereomers.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₉BrO₂[1][3]
Molecular Weight 229.07 g/mol [1][3][8]
Appearance Solid[2]
Storage Temperature 4°C[2]

Table 2: Qualitative Solubility of this compound

SolventSolubility
WaterSparingly Soluble
Methanol (B129727)Moderately Soluble
EthanolModerately Soluble
Dimethyl Sulfoxide (B87167) (DMSO)Soluble

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the amide coupling of this compound with an aniline (B41778) derivative, a common reaction for this type of intermediate.

Materials:

  • This compound

  • Aniline derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM, add the aniline derivative (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add DIPEA (2.0 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol provides a general framework for assessing the stability of this compound under various stress conditions. The goal is to induce 5-20% degradation to identify potential degradation products and pathways.[9][10]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Hydrogen peroxide (3%)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute with methanol to a final concentration of 0.1 mg/mL for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 N HCl and dilute with methanol to a final concentration of 0.1 mg/mL for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute with methanol to a final concentration of 0.1 mg/mL for analysis.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in methanol at 60°C for 48 hours. Prepare samples for analysis at a concentration of 0.1 mg/mL.

  • Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Prepare samples for analysis at a concentration of 0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Compare the chromatograms to identify and quantify any degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: this compound dissolve Dissolve in Anhydrous DCM start->dissolve add_reagents Add Aniline, EDC, HOBt dissolve->add_reagents cool Cool to 0°C add_reagents->cool add_base Add DIPEA cool->add_base react Stir at RT for 12-24h add_base->react monitor Monitor by TLC/LC-MS react->monitor wash Wash with NaHCO3, Water, Brine monitor->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end End: Purified Amide Product purify->end

Caption: Workflow for a typical amide coupling reaction.

signaling_pathway cluster_g2 G2 Phase cluster_mitosis Mitotic Entry aurka Aurora A Kinase plk1 PLK1 aurka->plk1 phosphorylates (activates) mitosis Mitosis bora Bora bora->aurka activates cdc25b CDC25B plk1->cdc25b activates cdk1_cyclinB CDK1/Cyclin B cdc25b->cdk1_cyclinB activates cdk1_cyclinB->mitosis inhibitor (S)-2-(3-Bromophenyl)propanoic acid derivative inhibitor->aurka inhibits

Caption: Simplified Aurora A kinase signaling pathway in mitotic entry.

References

Validation & Comparative

Comparative analysis of the biological activity of (S)-2-(3-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Phenylpropanoic Acid Derivatives as Anti-Inflammatory Agents

A Framework for Evaluation in Light of Data Unavailability for (S)-2-(3-Bromophenyl)propanoic acid

For the attention of: Researchers, scientists, and drug development professionals.

Initial comprehensive searches for the biological activity of this compound did not yield publicly available data regarding its specific anti-inflammatory, cyclooxygenase (COX) inhibitory, or cytotoxic effects. This compound is predominantly cited as a chemical intermediate in the synthesis of other pharmacologically active molecules[1][2]. Consequently, a direct comparative analysis of its biological activity is not feasible at this time.

This guide, therefore, provides a framework for the comparative analysis of non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the 2-phenylpropanoic acid class, also known as "profens." By presenting standardized experimental protocols, data presentation formats, and relevant biological pathways, this document aims to serve as a methodological template for researchers evaluating novel profen derivatives. The data for well-established NSAIDs, such as Ibuprofen and Naproxen, are included for illustrative purposes.

Data Presentation: Comparative Biological Activity of Profens

The following tables summarize the kind of quantitative data required for a robust comparative analysis of anti-inflammatory agents.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀)
This compoundData Not AvailableData Not AvailableData Not Available
Ibuprofen1.3 - 139.4 - 34~0.1 - 1.4
Naproxen0.6 - 5.14.3 - 8.9~0.1 - 1.2
Celecoxib (Reference)2.6 - 150.04 - 0.818.75 - 65

Note: IC₅₀ values can vary depending on the specific assay conditions.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Maximum Inhibition of Edema (%)Time of Maximum Inhibition (hours)
This compoundData Not AvailableData Not AvailableData Not Available
Ibuprofen200~50-703-4
Indomethacin (Reference)10~50-603-4

Table 3: In Vitro Cytotoxicity (MTT Assay in HEK293 cells)

CompoundCC₅₀ (µM)
This compoundData Not Available
Ibuprofen>1000
Doxorubicin (Reference)~1-5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for the key assays cited in the data tables.

Cyclooxygenase (COX) Inhibition Assay

This in vitro assay quantifies the ability of a compound to inhibit the COX-1 and COX-2 isoforms, which are key enzymes in the synthesis of prostaglandins.

Protocol:

  • Enzyme and Substrate Preparation : Human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid is prepared as the substrate.

  • Incubation : In a 96-well plate, the test compound (at various concentrations) is pre-incubated with the COX-1 or COX-2 enzyme in a Tris-HCl buffer (pH 8.0) containing a heme cofactor for a specified period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination : After a set incubation time (e.g., 2 minutes), the reaction is stopped, typically by the addition of a strong acid.

  • Quantification : The product of the reaction, prostaglandin (B15479496) E₂ (PGE₂), is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis : The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Acclimatization : Male Wistar rats are acclimatized to laboratory conditions for at least one week.

  • Compound Administration : The test compound or vehicle (control) is administered orally or intraperitoneally to different groups of rats. A standard drug, such as Indomethacin (10 mg/kg), is used as a positive control.

  • Induction of Inflammation : After a set period (e.g., 1 hour) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume : The volume of the inflamed paw is measured at various time points (e.g., 0, 1, 2, 3, 4, and 24 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis : The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle control group.

MTT Cytotoxicity Assay

This colorimetric assay determines the viability of cells and is used to assess the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding : A suitable cell line (e.g., HEK293, a human embryonic kidney cell line) is seeded into a 96-well plate and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment : The cells are then treated with various concentrations of the test compound and incubated for a further 24-72 hours.

  • MTT Addition : The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The percentage of cell viability is calculated for each concentration of the test compound relative to untreated control cells. The CC₅₀ value (the concentration of the compound that reduces cell viability by 50%) is determined.

Mandatory Visualizations

Signaling Pathway: Arachidonic Acid Cascade

The diagram below illustrates the enzymatic pathway targeted by NSAIDs.

Arachidonic_Acid_Cascade cluster_cox Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric Gastric Mucosa Protection Prostaglandins->Gastric Platelet Platelet Aggregation Thromboxane->Platelet Experimental_Workflow arrow start Compound Synthesis (this compound) in_vitro_cox In Vitro COX-1/COX-2 Inhibition Assay start->in_vitro_cox in_vitro_cyto In Vitro Cytotoxicity (MTT Assay) start->in_vitro_cyto decision1 Potent & Selective COX-2 Inhibitor? in_vitro_cox->decision1 in_vitro_cyto->decision1 in_vivo_anti_inflam In Vivo Anti-inflammatory (Carrageenan Paw Edema) decision1->in_vivo_anti_inflam Yes stop Stop/Redesign decision1->stop No decision2 Efficacious in vivo? in_vivo_anti_inflam->decision2 further_studies Further Preclinical Studies (PK/PD, Toxicology) decision2->further_studies Yes decision2->stop No

References

Comparative Efficacy of (S)-2-(3-Bromophenyl)propanoic Acid Analogs as Cyclooxygenase Inhibitors and PPAR Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-(3-Bromophenyl)propanoic acid is a halogenated derivative of 2-phenylpropanoic acid, a scaffold common to a class of drugs known as non-steroidal anti-inflammatory drugs (NSAIDs). While this compound is primarily documented as a chemical intermediate for the synthesis of more complex molecules, a comprehensive review of publicly available scientific literature and patent databases reveals a lack of direct efficacy data for this specific compound.

This guide, therefore, provides a comparative analysis of structurally similar 2-phenylpropanoic acid derivatives to elucidate the structure-activity relationships (SAR) that govern their efficacy as inhibitors of cyclooxygenase (COX) enzymes and as modulators of peroxisome proliferator-activated receptors (PPARs). By understanding the impact of various substitutions on the phenyl ring, researchers can infer the potential biological activity of this compound and guide future research and development efforts.

Comparative Efficacy of 2-Phenylpropanoic Acid Derivatives as COX Inhibitors

The primary mechanism of action for NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. The ratio of COX-1 to COX-2 inhibition is a critical determinant of a compound's therapeutic index, with selective COX-2 inhibition generally associated with a lower risk of gastrointestinal side effects.

While no direct COX inhibition data for this compound has been identified, the following table summarizes the in vitro efficacy of selected 2-phenylpropanoic acid derivatives, highlighting the influence of substituents on the phenyl ring.

Table 1: In Vitro Efficacy of 2-Phenylpropanoic Acid Derivatives against COX-1 and COX-2

CompoundR1R2R3COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen (B1674241)HH4-isobutyl1.2-130.3-18.5Variable
Flurbiprofen (B1673479)H2-fluoro4-phenyl0.3-1.00.1-0.5~2-6
KetoprofenHH3-benzoyl0.7-5.00.8-10.0~0.1-6
LoxoprofenHH4-(2-oxocyclopentyl)methyl>100 (prodrug)>100 (prodrug)N/A
HypotheticalH3-bromoHData not availableData not availableData not available

Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a representative range from multiple sources.

Structure-Activity Relationship Insights for COX Inhibition:

  • Substitution at the para-position (R3): Large, lipophilic groups at the para-position of the phenyl ring are generally well-tolerated and can contribute to high COX inhibitory potency, as seen in ibuprofen and flurbiprofen.

  • Halogenation: The introduction of a fluorine atom at the ortho-position (R2) in flurbiprofen enhances its potency compared to the unsubstituted parent compound. The effect of a bromine atom at the meta-position (as in the title compound) is not documented but would be expected to influence the compound's electronic and steric properties, thereby affecting its binding to the COX active site.

  • Stereochemistry: For most profens, the (S)-enantiomer is the more active COX inhibitor.

Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay

The inhibitory activity of the compounds on COX-1 and COX-2 is typically determined using a whole-cell or isolated enzyme assay.

  • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes or isolated enzymes from appropriate cell lines (e.g., U937 cells for COX-1 and lipopolysaccharide-stimulated J774.2 macrophages for COX-2).

  • Substrate: Arachidonic acid is used as the natural substrate.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme. The reaction is initiated by the addition of arachidonic acid.

  • Detection: The product of the reaction, typically prostaglandin (B15479496) E2 (PGE2), is quantified using an enzyme-linked immunosorbent assay (ELISA) or by radioimmunoassay (RIA).

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by non-linear regression analysis of the concentration-response curve.

Comparative Efficacy of 2-Phenylpropanoic Acid Derivatives as PPAR Modulators

Beyond their anti-inflammatory effects, some 2-phenylpropanoic acid derivatives have been identified as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play key roles in lipid and glucose metabolism. Activation of PPARα is the mechanism of action for fibrate drugs used to treat dyslipidemia, while PPARγ is the target for the thiazolidinedione class of antidiabetic drugs.

Table 2: In Vitro Efficacy of 2-Phenylpropanoic Acid Derivatives as PPAR Agonists

CompoundGeneral Structure ModificationPPARα EC50 (nM)PPARγ EC50 (nM)PPARδ EC50 (nM)
Compound Aα-ethyl, ether linkage11>1000025
Compound Bα-ethyl, thioether linkage2>1000014
Compound Cα-benzyl, ether linkage13460>10000
This compoundData not availableData not availableData not availableData not available

Note: The data in this table is derived from studies on more complex 2-phenylpropanoic acid derivatives designed as PPAR agonists and is intended to illustrate the SAR within this chemical space.

Structure-Activity Relationship Insights for PPAR Modulation:

  • α-Substitution: The nature of the substituent at the α-position of the propanoic acid moiety significantly influences PPAR subtype selectivity[1][2].

  • Linker and Tail Group: The type of linker (e.g., ether, thioether) and the nature of the distal lipophilic "tail" group are critical for potent PPAR agonism[3].

  • Stereochemistry: The stereochemistry at the α-carbon can have a profound impact on PPAR subtype selectivity and potency, with some analogs showing a preference for the (S)-enantiomer while others are more active as the (R)-enantiomer[1].

Experimental Protocol: PPAR Transactivation Assay

The ability of a compound to activate PPAR subtypes is commonly assessed using a cell-based reporter gene assay.

  • Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO) is used.

  • Transfection: Cells are transiently transfected with two plasmids:

    • An expression vector for a chimeric receptor containing the ligand-binding domain (LBD) of the human PPAR subtype (α, γ, or δ) fused to the DNA-binding domain of a yeast transcription factor (GAL4).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

  • Treatment: Transfected cells are treated with various concentrations of the test compound.

  • Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal luciferase activity (EC50) is determined by fitting the dose-response data to a sigmoidal curve.

Visualizations

Signaling Pathways and Experimental Workflow

COX_Signaling_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 Stomach Stomach Lining Protection COX1->Stomach Physiological Function COX2->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation NSAIDs (S)-2-Arylpropanoic Acids (e.g., Ibuprofen) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of 2-arylpropanoic acids.

PPAR_Signaling_Pathway Ligand Phenylpropanoic Acid Agonist PPAR PPARα/γ/δ Ligand->PPAR Binds to LBD Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Metabolism Regulation of Lipid and Glucose Metabolism Transcription->Metabolism

Caption: Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

Experimental_Workflow cluster_0 In Vitro Efficacy Assessment Compound Test Compound (this compound analog) COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay PPAR_Assay PPARα/γ/δ Transactivation Assay Compound->PPAR_Assay IC50 Determine IC50 values COX_Assay->IC50 EC50 Determine EC50 values PPAR_Assay->EC50 SAR Structure-Activity Relationship Analysis IC50->SAR EC50->SAR

Caption: General experimental workflow for assessing the in vitro efficacy of test compounds.

Conclusion

While direct experimental data on the efficacy of this compound is not currently available in the public domain, the extensive research on analogous 2-phenylpropanoic acid derivatives provides a strong foundation for predicting its potential biological activities. Based on established structure-activity relationships, it is plausible that this compound may exhibit inhibitory activity against COX enzymes. The presence and position of the bromine atom would likely modulate its potency and selectivity. Furthermore, more complex derivatives built upon this scaffold could potentially be designed to target PPARs.

This guide provides researchers, scientists, and drug development professionals with a comparative framework of the efficacy of related compounds, detailed experimental protocols for assessing activity, and visualizations of the relevant biological pathways. This information is intended to facilitate further investigation into the therapeutic potential of this compound and its derivatives. Future studies are warranted to synthesize and directly evaluate the biological activity of this compound to confirm these hypotheses.

References

Validated analytical methods for (S)-2-(3-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validated analytical methods for determining the enantiomeric purity of (S)-2-(3-Bromophenyl)propanoic acid is essential for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of various analytical techniques, supported by experimental data and detailed methodologies, to ensure accurate and reliable results in pharmaceutical quality control.

Comparison of Analytical Methods

The determination of enantiomeric purity is a critical step in the development of chiral drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the most common techniques for this purpose.

Analytical Method Technique Typical Stationary Phase Typical Mobile Phase/Buffer Advantages Disadvantages
Chiral HPLC DirectChiral Stationary Phase (CSP) e.g., (R,R) Whelk-O1, Polysaccharide-basedn-Hexane, Ethanol, Trifluoroacetic Acid, IsopropylamineHigh resolution, well-established, robustLonger run times, higher solvent consumption
Chiral HPLC DirectAchiral C18 with Chiral Mobile Phase Additive (CMPA) e.g., Hydroxypropyl-β-cyclodextrinMethanol (B129727)/Acetonitrile and Triethylamine acetate (B1210297) buffer with CMPACost-effective (uses conventional columns)Method development can be complex, potential for lower efficiency
Supercritical Fluid Chromatography (SFC) DirectChiral Stationary Phase (CSP)Supercritical CO2 with a co-solvent (e.g., Methanol)Fast separations, reduced organic solvent consumption, environmentally friendlyRequires specialized instrumentation
Capillary Electrophoresis (CE) DirectN/A (Separation in capillary)Background electrolyte with a chiral selector (e.g., Cyclodextrins)High efficiency, small sample volume, low reagent consumptionLower sensitivity for some applications, reproducibility can be challenging
Gas Chromatography-Mass Spectrometry (GC-MS) IndirectAchiral columnCarrier gas (e.g., Helium)High sensitivity and specificityRequires derivatization to form diastereomers, which can introduce errors

Quantitative Data Comparison

The following table summarizes typical performance data for a validated chiral HPLC method for a closely related compound, β-amino-β-(4-bromophenyl) propionic acid, which can be considered representative for the analysis of this compound.[1]

Parameter Chiral HPLC with CSP
Column (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol:Trifluoroacetic Acid:Isopropylamine
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time (R-enantiomer) ~18.0 min
Retention Time (S-enantiomer) ~22.5 min
Resolution (Rs) > 2.5
Linearity (Concentration Range) Not specified
Limit of Detection (LOD) Not specified
Limit of Quantitation (LOQ) Not specified
Accuracy (% Recovery) Not specified
Precision (% RSD) Not specified

Experimental Protocols

Validated Chiral HPLC Method

This protocol is based on a validated method for a similar brominated phenylpropionic acid derivative and is expected to be highly applicable for this compound.[1]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A suitable mixture of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropylamine. The exact ratio should be optimized to achieve the desired resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C ± 5°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard of this compound and its R-enantiomer in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at a similar concentration in the mobile phase.

Validation Parameters: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2]

Supercritical Fluid Chromatography (SFC) Method (Alternative)

SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.[3][4][5][6][7]

Instrumentation:

  • SFC system with a CO2 pump, co-solvent pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: A suitable polysaccharide-based chiral stationary phase column.

  • Mobile Phase: Supercritical CO2 and a co-solvent (e.g., methanol or ethanol) with a possible additive (e.g., trifluoroacetic acid or an amine).

  • Flow Rate: 2-5 mL/min

  • Back Pressure: 100-200 bar

  • Column Temperature: 30-40°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Dissolve samples in the co-solvent to be used in the mobile phase.

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Reference Standard Solution HPLC Inject into HPLC System Prep_Standard->HPLC Prep_Sample Prepare Test Sample Solution Prep_Sample->HPLC Column Chiral Separation on (R,R) Whelk-O1 Column HPLC->Column Detector UV Detection at 220 nm Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Enantiomeric Purity Integration->Quantification

Caption: Workflow for Chiral HPLC Purity Validation.

Method_Comparison_Logic cluster_methods Analytical Techniques cluster_params Key Comparison Parameters Analyte This compound Enantiomeric Purity Analysis HPLC Chiral HPLC Analyte->HPLC SFC Chiral SFC Analyte->SFC CE Chiral CE Analyte->CE GCMS GC-MS (Indirect) Analyte->GCMS Resolution Resolution (Rs) HPLC->Resolution Speed Analysis Time HPLC->Speed Solvent Solvent Consumption HPLC->Solvent Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Cost Cost & Complexity HPLC->Cost SFC->Resolution SFC->Speed SFC->Solvent SFC->Sensitivity SFC->Cost CE->Resolution CE->Speed CE->Solvent CE->Sensitivity CE->Cost GCMS->Resolution GCMS->Speed GCMS->Solvent GCMS->Sensitivity GCMS->Cost

Caption: Logical Comparison of Analytical Methods.

References

A Comparative Guide to the Spectroscopic Confirmation of Phenylpropanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for 2-phenylpropanoic acid and 3-phenylpropanoic acid.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
2-Phenylpropanoic Acid 1.51Doublet3H-CH₃
3.72Quartet1H-CH
7.25-7.38Multiplet5HAromatic-H
~12.0Singlet (broad)1H-COOH
3-Phenylpropanoic Acid 2.68Triplet2H-CH₂-COOH
2.97Triplet2HAr-CH₂-
7.18-7.32Multiplet5HAromatic-H
~11.0Singlet (broad)1H-COOH

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
2-Phenylpropanoic Acid 18.2-CH₃
45.6-CH
127.3, 127.8, 128.7Aromatic CH
140.2Aromatic C (quaternary)
180.8-COOH
3-Phenylpropanoic Acid 30.5Ar-CH₂-
35.6-CH₂-COOH
126.4, 128.4, 128.6Aromatic CH
140.5Aromatic C (quaternary)
179.1-COOH

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Phenylpropanoic Acid 150105, 91, 77
3-Phenylpropanoic Acid 150131, 104, 91, 77

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • For quantitative measurements, an internal standard with a known concentration can be added.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-15 ppm.

  • Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is used as a reference.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-200 ppm.

  • Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used as a reference.

Mass Spectrometry (MS)

1. Sample Preparation:

  • For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to the low µg/mL or high ng/mL range.

  • For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by gas chromatography.

2. Electrospray Ionization (ESI) Mass Spectrometry:

  • Ionization Mode: ESI can be run in either positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often preferred.

  • Infusion: The sample solution is introduced into the ion source at a constant flow rate.

  • Typical ESI Source Parameters:

    • Capillary Voltage: 2-4 kV.

    • Nebulizing Gas Pressure: 10-30 psi.

    • Drying Gas Flow: 5-10 L/min.

    • Drying Gas Temperature: 200-350 °C.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Data is acquired over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the analyte.

Mandatory Visualization

Spectroscopic_Confirmation_Workflow Workflow for Spectroscopic Confirmation of (S)-2-(3-Bromophenyl)propanoic Acid cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation Synthesis Synthesize or Procure This compound Purification Purify Compound (e.g., Crystallization, Chromatography) Synthesis->Purification NMR Acquire 1H and 13C NMR Spectra Purification->NMR MS Acquire Mass Spectrum (e.g., ESI-MS) Purification->MS NMR_Analysis Analyze NMR Data: - Chemical Shifts - Multiplicities - Integration NMR->NMR_Analysis MS_Analysis Analyze MS Data: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Analysis Structure_Confirmation Confirm Structure and Purity NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic confirmation of a synthesized compound.

Comparison of different synthesis routes for (S)-2-(3-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of (S)-2-(3-Bromophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The stereospecific synthesis of this and other 2-arylpropanoic acids (profens) is of significant interest, as the biological activity is often associated with a single enantiomer. This guide provides an objective comparison of the primary synthesis routes to obtain the (S)-enantiomer, supported by representative experimental data and protocols.

The three principal strategies for obtaining enantiomerically pure this compound are:

  • Asymmetric Synthesis: Directly creating the desired chiral center from an achiral precursor.

  • Enzymatic Kinetic Resolution: Separating a racemic mixture using an enzyme that selectively reacts with one enantiomer.

  • Diastereomeric Salt Resolution: A classical chemical method for separating a racemic acid by forming diastereomeric salts with a chiral base.

Comparison of Synthesis Routes

The selection of a synthetic route depends on factors such as scale, cost, required enantiomeric purity, and available equipment. The following table summarizes the key quantitative metrics for each approach, based on data from analogous 2-arylpropanoic acid syntheses.

Table 1: Quantitative Comparison of Synthesis Routes

Synthesis RouteStarting MaterialKey Reagents / CatalystTypical Reaction TimeYield (%)*Enantiomeric Excess (ee%)
Asymmetric Synthesis 3-BromostyrenePalladium or Rhodium catalyst, Chiral Ligand (e.g., phosphoramidite (B1245037), BINAPHOS), CO12-24 hours>90%>97%
Enzymatic Kinetic Resolution Racemic 2-(3-Bromophenyl)propanoic acid esterLipase (e.g., Candida antarctica Lipase B) in buffer/organic solvent24-72 hours<50%>95%
Diastereomeric Salt Resolution Racemic 2-(3-Bromophenyl)propanoic acidChiral Base (e.g., (S)-1-Phenylethylamine), Solvent for crystallization2-12 hours (crystallization)<50%>98% (after recrystallization)

*Note: Yield for resolution methods is theoretically limited to 50% as one enantiomer is separated from a racemic mixture.

Logical Flow of Synthesis Strategies

The following diagram illustrates the different conceptual pathways to arrive at the target molecule.

SynthesisRoutes cluster_asymmetric Asymmetric Synthesis cluster_resolution Resolution of Racemate A_Start 3-Bromostyrene (Achiral) A_Proc Asymmetric Hydrovinylation / Carbonylation A_Start->A_Proc Pd or Rh Catalyst, Chiral Ligand Product (S)-2-(3-Bromophenyl) propanoic acid A_Proc->Product R_Start Racemic 2-(3-Bromophenyl) propanoic acid / ester R_Proc1 Enzymatic Kinetic Resolution (Lipase) R_Start->R_Proc1 R_Proc2 Diastereomeric Salt Formation & Crystallization R_Start->R_Proc2 R_Proc1->Product <50% Yield R_Proc2->Product <50% Yield

Caption: High-level overview of the main synthetic strategies.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols based on established procedures for similar molecules and should be optimized for the specific substrate.

Asymmetric Synthesis via Hydrovinylation and Oxidation

This modern approach builds the chiral center with high enantioselectivity from a simple achiral olefin. The process involves an asymmetric hydrovinylation followed by oxidation.[1][2]

Step A: Asymmetric Hydrovinylation of 3-Bromostyrene

  • In a nitrogen-filled glovebox, a reaction vessel is charged with a nickel catalyst (e.g., [(allyl)NiBr]₂), a chiral phosphoramidite ligand, and an activator (e.g., NaBARF) in an anhydrous, non-coordinating solvent like dichloromethane.

  • The mixture is stirred at room temperature for 15-30 minutes to allow for catalyst activation.

  • The vessel is cooled to the desired reaction temperature (e.g., -20°C).

  • 3-Bromostyrene is added, and the vessel is pressurized with ethylene (B1197577) gas (1 atm).

  • The reaction is stirred for 12-24 hours, monitoring for completion by GC or TLC.

  • Upon completion, the reaction is quenched, and the product, (S)-3-(3-bromophenyl)-1-butene, is isolated via column chromatography.

Step B: Oxidative Cleavage to the Carboxylic Acid

  • The chiral butene from Step A is dissolved in a solvent mixture, typically containing acetonitrile, carbon tetrachloride, and water.

  • Sodium periodate (B1199274) (NaIO₄) is added, followed by a catalytic amount of ruthenium(III) chloride hydrate (B1144303) (RuCl₃·H₂O).

  • The mixture is stirred vigorously at room temperature for 2-4 hours. The reaction is exothermic and may require cooling.

  • The reaction is quenched with an appropriate reagent (e.g., isopropanol), and the layers are separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated. The crude acid is then purified by crystallization or chromatography to yield this compound.

Enzymatic Kinetic Resolution of Racemic Ester

This method uses the high stereoselectivity of enzymes to separate enantiomers. A racemic ester of the target acid is subjected to hydrolysis, where the enzyme preferentially converts one enantiomer to the acid, leaving the other enantiomer as unreacted ester.[3][4]

  • Prepare a racemic methyl or ethyl ester of 2-(3-bromophenyl)propanoic acid via standard Fischer esterification.

  • In a reaction flask, suspend the racemic ester (e.g., 1.0 g) in a phosphate (B84403) buffer solution (0.1 M, pH 7.0). An organic co-solvent like tert-butyl methyl ether (MTBE) may be added to improve solubility.

  • Add an immobilized lipase, such as Candida antarctica Lipase B (Novozym 435), to the mixture (e.g., 10-20% by weight of the substrate).

  • Stir the suspension at a constant temperature (e.g., 30-40°C) for 24-72 hours.

  • Monitor the reaction progress using chiral HPLC to track the conversion and the enantiomeric excess of both the remaining ester and the formed acid.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • Separate the organic layer. Extract the aqueous layer with an organic solvent.

  • Acid Isolation: Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate. Dry and concentrate the organic extracts to obtain the enantioenriched (R)-2-(3-Bromophenyl)propanoic acid.

  • Ester Isolation: Wash the combined organic layers with a basic solution (e.g., saturated NaHCO₃) to remove any acid. Dry and concentrate to obtain the enantioenriched (S)-ester.

  • Hydrolyze the (S)-ester using standard basic conditions (e.g., NaOH in methanol/water) followed by acidic workup to yield the final this compound.

Resolution via Diastereomeric Salt Crystallization

This classical technique relies on the different physical properties of diastereomers. The racemic acid is reacted with a chiral base to form two diastereomeric salts, one of which is typically less soluble and can be isolated by crystallization.[5][6]

  • Dissolve racemic 2-(3-bromophenyl)propanoic acid in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • In a separate flask, dissolve 0.5 equivalents of an enantiomerically pure chiral base (e.g., (S)-(-)-1-phenylethylamine) in the same solvent.

  • Slowly add the base solution to the acid solution with stirring. Salt formation is often exothermic.

  • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Analyze the enantiomeric purity of the acid in the crystalline salt by chiral HPLC after liberating it (by treating a small sample with acid and extracting).

  • If necessary, recrystallize the salt to improve diastereomeric purity.

  • Once the desired purity is achieved, suspend the diastereomeric salt in water and add a strong acid (e.g., 2 M HCl) until the pH is ~1-2.

  • Extract the liberated this compound with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.

Conclusion

Each synthetic route offers distinct advantages and disadvantages.

  • Asymmetric Synthesis is the most elegant and efficient method in terms of atom economy and overall yield, providing high enantiomeric excess directly from achiral starting materials.[1] However, it requires specialized chiral ligands and catalysts, which can be expensive, and the reaction conditions may need significant optimization.

  • Enzymatic Kinetic Resolution offers excellent enantioselectivity under mild, environmentally friendly conditions.[7] The primary drawback is the theoretical maximum yield of 50% for the desired enantiomer. Effective separation of the product acid from the unreacted ester is also required.

  • Diastereomeric Salt Resolution is a robust, well-established technique that can be implemented with common laboratory equipment and relatively inexpensive chiral resolving agents.[5][8] Like enzymatic resolution, its yield is limited to 50%, and the process can be labor-intensive, often requiring multiple recrystallizations to achieve high purity. The success of this method is highly dependent on the crystallization properties of the diastereomeric salts, which can be unpredictable.

For large-scale industrial production, asymmetric synthesis is often preferred due to its higher throughput and yield. For laboratory-scale synthesis or when cost is a primary driver, resolution techniques remain highly valuable and practical options.

References

A Comparative Guide to the In Vivo and In Vitro Studies of (S)-Arylpropionic Acids, with Reference to (S)-2-(3-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on (S)-2-(3-Bromophenyl)propanoic acid is limited in publicly available literature. This guide provides a comparative overview of the typical in vivo and in vitro studies conducted on the broader class of (S)-arylpropionic acids, a well-established class of pharmacologically active compounds. The experimental data and protocols presented are representative of this class and are intended to serve as a reference for the potential evaluation of this compound.

Introduction

(S)-Arylpropionic acids are a significant class of chiral non-steroidal anti-inflammatory drugs (NSAIDs) that includes well-known members such as ibuprofen (B1674241) and naproxen. The pharmacological activity of these compounds is primarily attributed to the (S)-enantiomer. While specific studies on this compound are not extensively documented, its structural similarity to other arylpropionic acids suggests it may exhibit comparable biological activities, including anti-inflammatory, analgesic, and potentially anticancer properties. This guide outlines the common in vitro and in vivo methodologies used to characterize such compounds.

In Vitro Studies: Unraveling Cellular Mechanisms

In vitro studies are fundamental in determining the mechanism of action, potency, and selectivity of a compound at the cellular and molecular level. For arylpropionic acids, these studies typically focus on their interaction with key enzymes and receptors involved in inflammation and pain signaling.

Key In Vitro Assays

A primary mechanism of action for many arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for prostaglandin (B15479496) synthesis.

Table 1: Representative In Vitro Quantitative Data for Arylpropionic Acid Derivatives

Assay TypeTargetCompound ExampleIC50 (µM)Cell Line/System
COX-1 InhibitionCOX-1Ibuprofen2.5 - 15Human whole blood
COX-2 InhibitionCOX-2Ibuprofen10 - 50LPS-stimulated human whole blood
COX-1 InhibitionCOX-1Naproxen0.5 - 2Purified enzyme
COX-2 InhibitionCOX-2Naproxen1 - 5Purified enzyme
GPR40 AgonismGPR403-Aryl-3-(4-phenoxy)-propionic acid derivativeSub-micromolarHEK cells expressing GPR40

Note: The data presented are aggregated from various sources for illustrative purposes and may not represent a direct comparison under identical experimental conditions.

Experimental Protocols

1. Cyclooxygenase (COX) Inhibition Assay (Whole Blood)

This assay measures the ability of a compound to inhibit COX-1 and COX-2 activity in a physiologically relevant matrix.

  • Principle: COX-1 activity is measured by the production of thromboxane (B8750289) B2 (TXB2) in clotting whole blood. COX-2 activity is assessed by measuring prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated whole blood.

  • Methodology:

    • Fresh human blood is collected in the presence (for COX-2) or absence (for COX-1) of an anticoagulant.

    • Aliquots of blood are incubated with various concentrations of the test compound (e.g., this compound) or vehicle control.

    • For the COX-2 assay, LPS is added to induce COX-2 expression.

    • The samples are incubated to allow for the enzymatic reaction.

    • The reaction is stopped, and plasma or serum is collected after centrifugation.

    • TXB2 and PGE2 levels are quantified using enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

2. G Protein-Coupled Receptor 40 (GPR40) Agonist Assay (Calcium Flux)

Some arylpropionic acid derivatives have been identified as agonists for GPR40, a receptor involved in glucose-stimulated insulin (B600854) secretion.

  • Principle: Activation of GPR40 in cells engineered to express the receptor leads to an increase in intracellular calcium concentration. This change can be measured using a calcium-sensitive fluorescent dye.

  • Methodology:

    • HEK293 cells stably expressing human GPR40 are seeded in a microplate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The test compound at various concentrations is added to the wells.

    • The fluorescence intensity is measured over time using a fluorescence plate reader.

    • The increase in fluorescence, corresponding to the calcium flux, is used to determine the agonist activity (EC50).

Signaling Pathway Visualization

The primary anti-inflammatory effect of many arylpropionic acids is mediated through the inhibition of the cyclooxygenase pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Prostaglandins->GI_Protection (via COX-1) Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Arylpropionic_Acid (S)-Arylpropionic Acid Arylpropionic_Acid->COX1 Inhibition Arylpropionic_Acid->COX2 Inhibition

Caption: Inhibition of COX-1 and COX-2 by (S)-Arylpropionic Acids.

In Vivo Studies: Assessing Efficacy and Safety in Living Organisms

In vivo studies are crucial for evaluating the overall efficacy, pharmacokinetics (PK), and safety profile of a compound in a whole-animal model. These studies provide insights into how the compound is absorbed, distributed, metabolized, and excreted (ADME), as well as its therapeutic effects in a complex biological system.

Key In Vivo Models

1. Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Activity)

This is a classic and widely used model to assess the acute anti-inflammatory activity of a compound.

  • Principle: Subplantar injection of carrageenan, an irritant, into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

  • Methodology:

    • Animals are fasted overnight.

    • The test compound (e.g., this compound) or vehicle is administered orally or intraperitoneally.

    • After a set period (e.g., 1 hour), carrageenan is injected into the subplantar region of the right hind paw.

    • The paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

2. Acetic Acid-Induced Writhing in Mice (Analgesic Activity)

This model is used to screen for peripheral analgesic activity.

  • Principle: Intraperitoneal injection of a dilute solution of acetic acid causes abdominal constrictions (writhes) in mice. Analgesic compounds reduce the number of writhes.

  • Methodology:

    • Mice are pre-treated with the test compound or vehicle.

    • After a defined period, acetic acid is injected intraperitoneally.

    • The number of writhes is counted for a specific duration (e.g., 20 minutes).

    • The percentage of protection against writhing is calculated for the treated group relative to the control group.

Table 2: Representative In Vivo Data for Arylpropionic Acid Derivatives

Animal ModelParameterCompound ExampleDose (mg/kg)Efficacy
Carrageenan-induced paw edema (Rat)Edema Inhibition (%)Ibuprofen10 - 100 (p.o.)Dose-dependent reduction
Acetic acid-induced writhing (Mouse)Writhing Inhibition (%)Naproxen5 - 20 (p.o.)Significant reduction
Pharmacokinetic Study (Rat)Tmax (h)Ibuprofen1 - 2-
Pharmacokinetic Study (Rat)Cmax (µg/mL)IbuprofenVaries with dose-
Pharmacokinetic Study (Rat)Bioavailability (%)Ibuprofen>80%-
Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vivo evaluation of an arylpropionic acid derivative.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Evaluation cluster_analysis Data Analysis Compound_Admin Compound Administration (e.g., oral gavage) PK_Study Pharmacokinetic (PK) Study (Blood Sampling) Compound_Admin->PK_Study Efficacy_Model Efficacy Model (e.g., Carrageenan-induced edema) Compound_Admin->Efficacy_Model Toxicity_Study Acute Toxicity Study (Observation) Compound_Admin->Toxicity_Study PK_Analysis PK Parameter Calculation (Cmax, Tmax, AUC) PK_Study->PK_Analysis Efficacy_Analysis Efficacy Assessment (% Inhibition) Efficacy_Model->Efficacy_Analysis Safety_Analysis Safety Profile (LD50, adverse effects) Toxicity_Study->Safety_Analysis Outcome Go/No-Go Decision for Further Development PK_Analysis->Outcome Efficacy_Analysis->Outcome Safety_Analysis->Outcome

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Analysis of (S)-2-(3-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, a thorough understanding of a compound's selectivity is paramount to ensuring both efficacy and safety. This guide provides a comprehensive framework for the cross-reactivity analysis of (S)-2-(3-Bromophenyl)propanoic acid, a synthetic organic compound with potential biological activity. While specific experimental data for this molecule is not publicly available, this document outlines the essential experimental protocols and data interpretation necessary for a rigorous assessment, using hypothetical data for illustrative purposes. This compound is identified as a drug intermediate, suggesting its role as a building block in the synthesis of more complex active pharmaceutical ingredients.[1][2][3] A critical step in the development of any new chemical entity is the evaluation of its potential to interact with unintended biological targets, a phenomenon known as cross-reactivity or off-target effects.[4]

Hypothetical Target and Cross-Reactivity Profile

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of Cyclooxygenase-2 (COX-2), a common target for non-steroidal anti-inflammatory drugs (NSAIDs) that share a similar phenylpropanoic acid scaffold. Cross-reactivity analysis would therefore involve assessing its inhibitory activity against the closely related COX-1 isoform and a panel of other enzymes and receptors to determine its selectivity.

Quantitative Assessment of Selectivity

A crucial aspect of drug discovery is the quantitative comparison of a compound's potency against its intended target versus potential off-targets.[4] The following table presents a hypothetical selectivity profile for this compound.

TargetAssay TypeIC50 (nM)Selectivity Index (vs. COX-2)
COX-2 (Primary Target) In vitro Enzyme Assay50 -
COX-1In vitro Enzyme Assay150030-fold
5-LOXIn vitro Enzyme Assay>10,000>200-fold
TNF-α releaseCell-based Assay80016-fold
hERG ChannelElectrophysiology>20,000>400-fold

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. The selectivity index is calculated by dividing the IC50 for the off-target by the IC50 for the primary target.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable cross-reactivity profiling. The following are standard protocols that would be employed to generate the data presented above.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified COX-1 and COX-2 enzymes.

  • Methodology:

    • Purified recombinant human COX-1 or COX-2 enzyme is pre-incubated with varying concentrations of this compound in a reaction buffer containing a heme cofactor.

    • The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The reaction is terminated, and the production of prostaglandin (B15479496) E2 (PGE2) is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)
  • Objective: To confirm the engagement of this compound with its target protein in a cellular context.

  • Methodology:

    • Intact cells are treated with either vehicle or this compound.

    • The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

    • Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

    • The amount of soluble target protein (e.g., COX-2) at each temperature is quantified by Western blotting or mass spectrometry.

    • Ligand binding stabilizes the protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Broad Panel Kinase Screening
  • Objective: To assess the selectivity of this compound against a large panel of kinases, as off-target kinase inhibition is a common source of toxicity.

  • Methodology: A radiometric assay is commonly used.[4]

    • A panel of purified, active kinases is assembled.

    • This compound is serially diluted and added to the kinase reaction buffer.

    • The kinase reaction is initiated by the addition of a substrate (e.g., a peptide) and radiolabeled ATP (e.g., [γ-³³P]ATP).

    • The reaction is allowed to proceed, and the radiolabeled phosphate (B84403) is transferred to the substrate.

    • The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

    • The amount of incorporated radioactivity is measured using a scintillation counter, and the percent inhibition at each compound concentration is calculated.

Visualizing the Path to Selectivity

Diagrams are powerful tools for conceptualizing complex biological and experimental processes.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Data Analysis Primary_Target_Assay Primary Target Assay (e.g., COX-2) Off-Target_Panel Off-Target Panel (e.g., COX-1, Kinases) Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA) Primary_Target_Assay->Cellular_Target_Engagement Off-Target_Panel->Cellular_Target_Engagement Functional_Assays Functional Assays (e.g., Cytokine Release) Data_Analysis IC50 Determination & Selectivity Profiling Cellular_Target_Engagement->Data_Analysis Functional_Assays->Data_Analysis

Experimental workflow for cross-reactivity analysis.

signaling_pathway cluster_cox Cyclooxygenase Isoforms cluster_prostanoids Prostanoids Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 PGE2_Physiological Physiological Prostaglandins (Stomach Lining, Platelets) Prostaglandin_H2->PGE2_Physiological PGE2_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) Prostaglandin_H2->PGE2_Inflammatory Compound (S)-2-(3-Bromophenyl) propanoic acid Compound->COX1 Low Potency Compound->COX2 High Potency

Hypothetical signaling pathway impacted by the compound.

Conclusion

The comprehensive analysis of a compound's cross-reactivity is a cornerstone of modern drug discovery.[5] While this compound is currently positioned as a synthetic intermediate, any exploration of its potential bioactivity must be accompanied by a rigorous selectivity assessment as outlined in this guide. By employing a combination of in vitro biochemical assays, cell-based target engagement studies, and broad panel screening, researchers can build a detailed picture of a compound's interaction profile. This multi-faceted approach is essential for identifying molecules with the desired therapeutic effect while minimizing the potential for adverse events arising from off-target activities.[4] The ability to identify promiscuous versus selective compounds early in the development process is critical for de-risking drug candidates and efficiently advancing the most promising molecules toward clinical application.[6]

References

A Comparative Analysis of (S)-2-(3-Bromophenyl)propanoic Acid and Other Phenylpropanoic Acids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of (S)-2-(3-Bromophenyl)propanoic acid against established non-steroidal anti-inflammatory drugs (NSAIDs) from the same phenylpropanoic acid class: Ibuprofen, Ketoprofen, and Naproxen. This document synthesizes available physicochemical data and provides context for potential biological activity based on structurally related compounds, supported by detailed experimental protocols for in vitro and in vivo assessments.

While this compound is documented primarily as a synthetic intermediate, its structural similarity to potent NSAIDs warrants an investigation into its potential pharmacological profile. This guide aims to provide a foundational comparison to aid in preliminary assessments and future research directions.

Physicochemical Properties: A Comparative Overview

A molecule's physicochemical properties are fundamental to its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key properties of this compound alongside well-established phenylpropanoic acid-derived NSAIDs.

PropertyThis compoundIbuprofenKetoprofenNaproxen
Molecular Formula C₉H₉BrO₂[1]C₁₃H₁₈O₂C₁₆H₁₄O₃[2]C₁₄H₁₄O₃
Molecular Weight ( g/mol ) 229.07[1]206.29254.28[2]230.26
Melting Point (°C) Data not available75-7794-97153[3]
Solubility Data not availablePractically insoluble in water, freely soluble in organic solventsSoluble in acetone, ethanol (B145695), and methanol; practically insoluble in waterPractically insoluble in water at low pH, soluble in ethanol and methanol[3][4]
pKa Data not available~4.91~4.45~4.15[5]
XLogP3 2.5[1]3.973.123.18

Biological Activity: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for phenylpropanoic acid NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[6] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[6] The ratio of COX-1 to COX-2 inhibition is a key determinant of a drug's efficacy and side-effect profile.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
2-(4-bromomethylphenyl)propanoic acid (analog) 1.40 - 1.762.34 - 2.96~0.60 - 0.59
Ibuprofen ~4.85[7]~223[7]~0.02
Ketoprofen Potent inhibitorPotent inhibitorNon-selective
Naproxen Potent inhibitorPotent inhibitorNon-selective

Note: The data for 2-(4-bromomethylphenyl)propanoic acid is presented as a range from a study on its derivatives and should be interpreted with caution as a proxy for this compound.[2]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the concentration of a test compound required to inhibit 50% of the activity (IC₅₀) of purified COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.

  • Inhibitor Preparation: Test compounds, including this compound and reference NSAIDs, are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Incubation: The enzymes are pre-incubated with the test compounds or a vehicle control in a reaction buffer (e.g., Tris-HCl) for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Prostaglandin (B15479496) Quantification: The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E₂ (PGE₂) produced is quantified using a Prostaglandin E2 EIA kit.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model used to evaluate the acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Compound Administration: The test compound, a vehicle control, and a positive control (e.g., Indomethacin) are administered orally or intraperitoneally at a predetermined time before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection using a plethysmometer.

  • Data Analysis: The increase in paw volume (edema) is calculated for each time point. The percentage of inhibition of edema by the test compound is determined by comparing the increase in paw volume in the treated group to the vehicle control group. Statistical analysis is performed using appropriate methods, such as ANOVA followed by a post-hoc test.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

COX_Pathway cluster_0 Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid PLA₂ COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH₂ COX1->PGH2_1 PGH2_2 PGH₂ COX2->PGH2_2 Prostaglandins_Physiological Prostaglandins (GI Protection, Platelet Aggregation) PGH2_1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_Inflammatory NSAIDs This compound & other NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) Start->In_Vitro Lead_Identification Lead Compound Identification (Potency & Selectivity) In_Vitro->Lead_Identification In_Vivo In Vivo Efficacy Studies (Carrageenan-Induced Paw Edema) Lead_Identification->In_Vivo PK_PD Pharmacokinetic/ Pharmacodynamic Studies In_Vivo->PK_PD Toxicology Toxicology & Safety Assessment PK_PD->Toxicology Clinical_Trials Preclinical Candidate & Clinical Trials Toxicology->Clinical_Trials

References

Safety Operating Guide

Proper Disposal of (S)-2-(3-Bromophenyl)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of (S)-2-(3-Bromophenyl)propanoic acid, ensuring laboratory safety and regulatory compliance.

This compound , a brominated aromatic carboxylic acid, requires specific disposal protocols due to its potential hazards. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1146411-14-4 or 53086-52-5) should always be consulted first, the following guidelines are based on general principles for halogenated organic compounds and data from closely related substances.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard Data Summary

The following table summarizes the key hazard information for compounds structurally similar to this compound, providing an indication of the potential risks.

Hazard Classification3-(2-Bromophenyl)propionic acid[1]3-(3-Bromophenyl)propionic acid[2]3-Amino-3-(4-bromophenyl)propanoic acid[3]
Acute Oral Toxicity Category 4Not ClassifiedNot Classified
Skin Corrosion/Irritation Category 2Category 2Category 2
Serious Eye Damage/Irritation Category 2Category 2Category 2
Specific target organ toxicity (single exposure) Category 3 (Respiratory system)Category 3Category 3 (Respiratory irritation)

Step-by-Step Disposal Protocol

The proper disposal of this compound should follow a clearly defined workflow to minimize risk and ensure environmental protection.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_waste_collection Waste Collection cluster_storage_disposal Storage and Final Disposal prep1 Consult SDS for this compound prep2 Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat prep1->prep2 prep3 Work in a chemical fume hood prep2->prep3 waste1 Obtain a designated and labeled waste container for 'Halogenated Organic Waste' prep3->waste1 waste2 Carefully transfer the This compound waste into the container waste1->waste2 waste3 Do NOT mix with non-halogenated, inorganic, or other incompatible waste streams waste2->waste3 storage1 Securely close the waste container waste3->storage1 storage2 Store the container in a designated, well-ventilated, and secondary containment area storage1->storage2 storage3 Arrange for pickup and disposal by a licensed hazardous waste disposal company storage2->storage3

References

Essential Safety and Logistics for Handling (S)-2-(3-Bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for (S)-2-(3-Bromophenyl)propanoic acid, including operational and disposal plans.

This compound is a compound that requires careful handling due to its potential hazards. Based on data for similar brominated phenylpropanoic acid compounds, it is classified as an irritant and is harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Adherence to the following personal protective equipment (PPE) and handling protocols is crucial for laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary to minimize exposure. This includes protection for the eyes, skin, and respiratory system.[6][7][8]

Protection Type Required PPE Specifications and Remarks
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[1][9]Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be necessary for splash hazards.
Skin Protection Chemical-resistant gloves (nitrile or neoprene preferred) and a laboratory coat.[6][9] An apron or protective suit is recommended for larger quantities.[9]Gloves should be inspected for any signs of degradation or discoloration and replaced if compromised.[9] Clothing should be made of materials that prevent skin contact with corrosives.[10]
Respiratory Protection NIOSH-approved N95 (or better) respirator.Required when handling the solid form to prevent inhalation of dust, or if working outside of a fume hood.[1][6]
Hand Protection Chemical-resistant gloves.Always wash hands thoroughly after handling the chemical, even after removing gloves.[11]
Footwear Closed-toe shoes.Open-toed footwear is not permitted in the laboratory.[9][11]

Experimental Protocols: Handling and Disposal

Handling Protocol:

  • Preparation : Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[10][12] All necessary PPE should be readily available and inspected for integrity.[9] An eyewash station and safety shower must be accessible.[13]

  • Engineering Controls : All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[9][10][11]

  • Weighing and Transfer : When weighing the solid, do so in a fume hood or a ventilated balance enclosure to control dust. Use appropriate tools to handle the material and avoid creating dust.

  • In Case of Contact :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3]

    • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][3]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[2]

  • Storage : Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[13][14] Keep away from incompatible materials such as strong oxidizing agents.[2][13]

Disposal Plan:

As a halogenated organic compound, this compound requires specific disposal procedures to protect the environment and comply with regulations.[15][16][17]

  • Waste Segregation : Do not mix halogenated organic waste with non-halogenated waste.[15][17][18] This is crucial as the disposal methods and costs differ significantly.[16][17]

  • Waste Collection : Collect all waste containing this compound, including contaminated consumables like gloves and paper towels, in a designated, clearly labeled, and sealed hazardous waste container.[16][18] The container should be appropriate for halogenated organic compounds.

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[18] Do not use abbreviations.

  • Spill Management : In the event of a small spill, use an inert absorbent material to contain it. Place the absorbent material in a sealed bag and dispose of it as halogenated hazardous waste.[16] For large spills, evacuate the area and contact your institution's environmental health and safety department.

  • Final Disposal : Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management service.[10]

Workflow Diagram

The following diagram illustrates the standard operating procedure for handling and disposing of this compound.

G cluster_handling Handling Protocol cluster_disposal Disposal Plan cluster_emergency Emergency Procedures A 1. Review SDS & Prepare PPE B 2. Work in Chemical Fume Hood A->B C 3. Weigh & Transfer with Care B->C D 4. Store in a Tightly Sealed Container C->D E 5. Segregate Halogenated Waste C->E Generate Waste I Eye Contact: Flush for 15 mins C->I J Skin Contact: Wash with Soap & Water C->J K Inhalation: Move to Fresh Air C->K L Ingestion: Rinse Mouth, Do Not Induce Vomiting C->L F 6. Collect in Labeled Container E->F G 7. Manage Spills Appropriately F->G H 8. Arrange for Professional Disposal G->H M Seek Medical Attention I->M J->M K->M L->M

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。